3-Amino-1H-isoindole hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222321. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3H-isoindol-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c9-8-7-4-2-1-3-6(7)5-10-8;/h1-4H,5H2,(H2,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLAJFUGSBSFDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383578 | |
| Record name | 3-Amino-1H-isoindole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76644-74-1 | |
| Record name | 76644-74-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Amino-1H-isoindole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-1H-isoindole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to the Spectral Data of 3-Amino-1H-isoindole Hydrochloride (CAS 76644-74-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectral data for the heterocyclic building block, 3-Amino-1H-isoindole hydrochloride (CAS 76644-74-1).[1] As a Senior Application Scientist, this document is structured to deliver not just raw data, but a foundational understanding of the molecule's structural characterization through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The causality behind experimental choices and the interpretation of spectral features are elucidated to ensure a self-validating system of protocols and data analysis, empowering researchers in their drug discovery and development endeavors.
Introduction: The Significance of this compound
This compound is a valuable heterocyclic compound characterized by a fused aromatic ring system composed of a benzene ring and a five-membered pyrrole ring.[2] The presence of a primary amine group at the 3-position and its formulation as a hydrochloride salt render it a versatile building block in medicinal chemistry and materials science.[2] The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in various synthetic transformations.[2]
Accurate structural elucidation is the bedrock of all chemical research and development. Spectroscopic techniques provide a non-destructive window into the molecular architecture, offering insights into connectivity, chemical environment, and functional groups. This guide will delve into the key spectroscopic methods used to characterize this compound, providing both the "what" and the "why" behind the data.
Molecular Structure and Key Features
A foundational understanding of the molecule's structure is paramount for interpreting its spectral data.
Figure 1: Molecular Structure of this compound.
Spectroscopic Analysis
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.8 | Multiplet | 4H | Aromatic protons (H-4, H-5, H-6, H-7) |
| ~4.5 | Singlet | 2H | Methylene protons (-CH₂-) |
| ~8.0-9.0 | Broad Singlet | 3H | Amine protons (-NH₂ and -NH-) |
Interpretation and Rationale:
-
Aromatic Region (δ 7.2-7.8): The four protons on the benzene ring are expected to appear as a complex multiplet in this region due to spin-spin coupling. Their exact chemical shifts and coupling patterns would depend on the specific electronic environment.
-
Methylene Protons (δ ~4.5): The two protons of the methylene group (-CH₂) are chemically equivalent and are not adjacent to any other protons, hence they are expected to appear as a singlet.
-
Amine and Imine Protons (δ ~8.0-9.0): The protons of the primary amine (-NH₂) and the secondary amine (-NH-) in the pyrrole ring are expected to be deshielded and may exchange with deuterium in D₂O. Due to the hydrochloride salt form, these protons will be acidic and their signal is anticipated to be broad.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of exchangeable N-H protons, while D₂O will result in their exchange and disappearance from the spectrum, which can be a useful diagnostic tool.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (zg30 or similar).
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): 0-12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at δ 2.50 ppm).
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~140-150 | Quaternary Carbon (C-3a, C-7a) |
| ~120-135 | Aromatic Carbons (C-4, C-5, C-6, C-7) |
| ~110-120 | Carbonyl-like Carbon (C-3) |
| ~50-60 | Methylene Carbon (-CH₂) |
Interpretation and Rationale:
-
Aromatic and Quaternary Carbons (δ 120-150): The six carbons of the benzene ring and the two quaternary carbons of the isoindole core are expected in this downfield region.
-
C-3 Carbon (δ ~110-120): The carbon atom attached to the amino group (C-3) is expected to be in this region.
-
Methylene Carbon (δ ~50-60): The sp³-hybridized carbon of the methylene group will appear in the upfield region of the spectrum.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Dissolve 20-50 mg of the compound in 0.6 mL of a deuterated solvent.
-
Instrumentation: A high-resolution NMR spectrometer with a broadband probe.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width (sw): 0-200 ppm.
-
-
Data Processing: Similar to ¹H NMR, the FID is processed with Fourier transformation, phasing, and baseline correction. The chemical shifts are referenced to the solvent peak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
Expected Mass Spectrometry Data:
-
Molecular Ion Peak ([M+H]⁺): m/z ≈ 133.07 (for the free base, C₈H₈N₂)
-
Isotope Pattern: The presence of chlorine from the hydrochloride salt might be observable in some ionization techniques, showing a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak.
Interpretation and Rationale:
In a typical electrospray ionization (ESI) mass spectrum, the compound is expected to be observed as the protonated free base. The accurate mass measurement of the molecular ion peak can be used to confirm the elemental formula.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: An ESI mass spectrometer coupled to a high-resolution analyzer such as a time-of-flight (TOF) or Orbitrap.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode (ESI+).
-
Mass Range: Scan a range that includes the expected molecular ion, for example, m/z 50-500.
-
Capillary Voltage and Temperature: Optimize these parameters for maximum signal intensity.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected IR Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-3400 | N-H stretch | Primary Amine (-NH₂) |
| 3000-3100 | C-H stretch | Aromatic C-H |
| 2800-3000 | C-H stretch | Aliphatic C-H (-CH₂-) |
| ~1600-1650 | N-H bend | Primary Amine (-NH₂) |
| 1450-1600 | C=C stretch | Aromatic Ring |
Interpretation and Rationale:
-
N-H Stretching: The primary amine will show two characteristic stretching bands in this region. The presence of the hydrochloride will likely broaden these bands.
-
C-H Stretching: The aromatic and aliphatic C-H stretching vibrations will appear in their characteristic regions.
-
N-H Bending: The scissoring vibration of the primary amine is expected around 1600 cm⁻¹.
-
Aromatic C=C Stretching: The stretching vibrations of the benzene ring will give rise to several bands in this region.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample, which is a solid, can be analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powder is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient.
-
Resolution: 4 cm⁻¹.
-
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Integrated Spectral Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectral characterization of this compound.
Figure 2: A streamlined workflow for the spectral characterization of chemical compounds.
Conclusion
The structural integrity of a chemical entity is the cornerstone of its application in research and development. This guide has outlined the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral data for this compound. While the actual experimental data is not publicly available, the provided interpretations and protocols, grounded in fundamental spectroscopic principles and experience with analogous structures, offer a robust framework for researchers. By following the detailed methodologies and understanding the causal links between molecular structure and spectral output, scientists can confidently characterize this important heterocyclic building block and accelerate their scientific discoveries.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Amino-1H-isoindole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure. This guide offers a comprehensive technical overview of the ¹H and ¹³C NMR spectroscopy of 3-Amino-1H-isoindole hydrochloride, a key heterocyclic building block. By delving into the principles of NMR, detailed spectral analysis, and robust experimental protocols, this document serves as an essential resource for scientists working with this and related molecular scaffolds. We will explore the theoretical underpinnings of chemical shifts and coupling constants in the context of the isoindole ring system and the influence of the hydrochloride salt on the spectral features. This guide is designed to empower researchers to confidently acquire, interpret, and utilize NMR data for structural elucidation, purity assessment, and quality control.
Introduction
This compound (C₈H₈N₂·HCl) is a valuable heterocyclic compound utilized as a precursor in the synthesis of a variety of biologically active molecules.[1] Its structure, featuring a fused bicyclic aromatic system with an amino group, presents a unique electronic environment that is reflected in its NMR spectra. Understanding the ¹H and ¹³C NMR characteristics of this molecule is paramount for confirming its identity, assessing its purity, and as a reference for the structural characterization of its derivatives.
The presence of the hydrochloride salt significantly influences the electronic environment and, consequently, the chemical shifts of nearby protons and carbons.[2] The protonation of the amino group introduces a positive charge, leading to a deshielding effect on adjacent nuclei. This guide will provide a detailed analysis of these effects, enabling a thorough interpretation of the NMR data.
Principles of NMR Spectroscopy
NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to absorb and re-emit electromagnetic radiation in the presence of a strong magnetic field. The resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ), reported in parts per million (ppm).
In ¹H NMR, the integration of the signal is proportional to the number of protons it represents, and the splitting pattern (multiplicity) of a signal, arising from spin-spin coupling, provides information about the number of neighboring protons. The coupling constant (J), measured in Hertz (Hz), is the distance between the split lines and provides information about the dihedral angle between coupled protons.
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shift of a carbon atom is indicative of its hybridization and the electronegativity of the atoms attached to it.
Experimental Protocol: NMR Sample Preparation
The quality of NMR spectra is highly dependent on proper sample preparation. For a hydrochloride salt such as 3-Amino-1H-isoindole, the choice of a suitable deuterated solvent is critical.
Materials:
-
This compound
-
Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated methanol (CD₃OD)
-
High-quality 5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Procedure:
-
Solvent Selection: DMSO-d₆ is a common choice for amine hydrochlorides as it is a polar aprotic solvent that can effectively dissolve the salt and has a well-characterized residual solvent peak.[3] CD₃OD is also a suitable option, though proton exchange with the labile amine and amide protons may be observed.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Vortex the sample until the solid is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
-
Transfer to NMR Tube: Using a pipette, transfer the clear solution into a clean NMR tube. Avoid transferring any particulate matter. If solids are present, filter the solution through a small plug of cotton wool in a Pasteur pipette.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
NMR Analysis Workflow
The following diagram illustrates the typical workflow for the NMR analysis of this compound.
References
Mass spectrometry and IR spectrum of 3-Amino-1H-isoindole hydrochloride
An In-Depth Technical Guide to the Mass Spectrometry and Infrared Spectrum of 3-Amino-1H-isoindole Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS 76644-74-1), a heterocyclic building block relevant in pharmaceutical and chemical synthesis. We delve into the core analytical techniques of Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, offering not just data, but the underlying scientific principles and field-proven methodologies. This document is structured to serve as a practical reference for researchers, scientists, and drug development professionals, enabling them to accurately characterize and interpret the spectral properties of this compound. The guide details experimental protocols, predicted fragmentation patterns, and characteristic vibrational modes, grounded in authoritative sources to ensure scientific integrity.
Introduction: The Analytical Significance of this compound
This compound is an organic compound featuring a bicyclic aromatic system where a benzene ring is fused to a five-membered pyrrole-like ring.[1] Its structure is characterized by an amine group at the 3-position, and it is supplied as a hydrochloride salt to improve stability and solubility.[1]
-
Chemical Structure:
The precise characterization of such molecules is a cornerstone of drug discovery and chemical development. Mass spectrometry provides definitive molecular weight information and structural insights through fragmentation analysis, while IR spectroscopy offers a unique fingerprint based on the vibrational modes of its functional groups. Understanding these spectral characteristics is essential for identity confirmation, purity assessment, and reaction monitoring.
Mass Spectrometry Analysis
Mass spectrometry is an indispensable tool for determining the mass-to-charge ratio (m/z) of ionized molecules. For a polar, pre-salted compound like this compound, Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which minimizes premature fragmentation and is highly compatible with analytes already in solution.[3][4]
Principle of ESI-MS and Expected Ionization
In ESI, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and guided into the mass analyzer.
For this compound, the molecule exists as a salt in the solid state. When dissolved in a typical MS solvent like methanol or acetonitrile/water, it dissociates. In positive ion mode ESI (+ESI), the free base (C₈H₈N₂, MW ≈ 132.16) will readily accept a proton, primarily at one of its basic nitrogen atoms, to form the protonated molecule, [M+H]⁺.
-
Expected Molecular Ion: The primary ion observed will be the protonated free base at m/z ≈ 133.1 .
Predicted Fragmentation Pathway (MS/MS)
Tandem mass spectrometry (MS/MS) involves isolating the precursor ion (m/z 133.1) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a structural fingerprint. While a definitive pathway requires experimental data, a chemically logical fragmentation can be postulated based on the structure.
-
Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines is the neutral loss of ammonia (17.03 Da). This would result in a fragment ion at m/z ≈ 116.1 .
-
Ring Cleavage: The isoindole ring system may undergo cleavage. A plausible fragmentation is the loss of hydrogen cyanide (HCN, 27.01 Da) from the five-membered ring, leading to a fragment at m/z ≈ 106.1 .
-
Further Fragmentation: The fragment at m/z 116.1 could potentially lose other small molecules, such as acetylene (C₂H₂), to yield further product ions.
The following diagram illustrates this proposed fragmentation pathway.
Caption: Proposed ESI-MS/MS fragmentation of 3-Amino-1H-isoindole.
Data Summary: Mass Spectrometry
| Ion Description | Proposed Formula | Calculated m/z |
| Protonated Molecule [M+H]⁺ | [C₈H₈N₂ + H]⁺ | 133.1 |
| Fragment (Loss of NH₃) | [C₈H₆N]⁺ | 116.1 |
| Fragment (Loss of HCN) | [C₇H₅N₂]⁺ | 106.1 |
Experimental Protocol: Sample Preparation for LC-MS
Adherence to a rigorous sample preparation protocol is critical for acquiring high-quality, reproducible mass spectrometry data.[5] The primary goal is to solubilize the analyte and remove interferences like non-volatile salts that can suppress the ESI signal.[5][6]
-
Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or water) to create a stock solution of ~1 mg/mL.[3]
-
Working Solution Dilution: Take 100 µL of the stock solution and dilute it with 900 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of ~100 µg/mL. Causality Note: Dilution prevents detector saturation and reduces matrix effects. The addition of formic acid ensures the analyte remains protonated for efficient ionization in positive mode.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) into a clean autosampler vial.[3] Trustworthiness Check: This step is crucial to remove any particulates that could clog the delicate tubing of the HPLC and mass spectrometer system.[6]
-
Instrumentation: Analyze using an LC-MS system equipped with an electrospray ionization (ESI) source operating in positive ion mode.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Different functional groups absorb at characteristic frequencies, making the resulting spectrum a unique molecular "fingerprint."
Principle and Structural Correlation
The structure of this compound contains several key functional groups that will give rise to distinct peaks in the IR spectrum. As a hydrochloride salt, the primary amine (-NH₂) is protonated to an ammonium group (-NH₃⁺), and the secondary amine in the ring may also be protonated. This protonation significantly alters the N-H stretching vibrations compared to the free base.
-
-NH₃⁺ (Ammonium) Stretch: Instead of the sharp doublet of a primary amine, a very broad and strong absorption is expected in the 2400-3200 cm⁻¹ region. This broadness is due to extensive hydrogen bonding.
-
Aromatic C-H Stretch: A sharp, medium-intensity peak is expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[7]
-
N-H Bend: The bending vibration for the -NH₃⁺ group and the secondary amine N-H will appear in the 1500-1650 cm⁻¹ region.[8]
-
Aromatic C=C Stretch: A series of peaks of variable intensity will be present in the 1450-1600 cm⁻¹ range, characteristic of the benzene ring.[7]
-
Aromatic C-N Stretch: A strong band is expected in the 1250-1335 cm⁻¹ region.[8]
-
Aromatic C-H Out-of-Plane Bend: Strong absorptions in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.[7]
Data Summary: Infrared Spectroscopy
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Expected Intensity |
| R-NH₃⁺ (Ammonium) | N-H Stretch | 2400 - 3200 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3030 - 3100 | Medium, Sharp |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |
| R-NH₃⁺ / N-H | N-H Bend | 1500 - 1650 | Medium to Strong |
| Aromatic C-N | C-N Stretch | 1250 - 1335 | Strong |
| Aromatic C-H | Out-of-Plane Bend | 690 - 900 | Strong |
Experimental Protocol: KBr Pellet Preparation
For solid samples, the potassium bromide (KBr) pellet technique is a classic and reliable method for obtaining a high-quality transmission IR spectrum.[9][10] The key to this technique is ensuring all components are completely dry, as water has strong IR absorptions that can obscure the sample spectrum.
Caption: Workflow for preparing a KBr pellet for FTIR analysis.
-
Grinding: Using an agate mortar and pestle, finely grind approximately 1-2 mg of the this compound sample.[9] Causality Note: Grinding the sample to a particle size smaller than the IR wavelength minimizes scattering of the IR beam, preventing spectral distortions.[11]
-
Mixing: Add ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) to the mortar. KBr is used because it is transparent to IR radiation.[9][10]
-
Homogenization: Gently but thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[9]
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis. Trustworthiness Check: A cloudy or opaque pellet indicates poor grinding, moisture contamination, or insufficient pressure, and will result in a poor-quality spectrum.
Conclusion
The analytical characterization of this compound by mass spectrometry and infrared spectroscopy provides unambiguous structural confirmation. ESI-MS is expected to show a protonated molecular ion [M+H]⁺ at m/z ≈ 133.1, with predictable fragmentation patterns involving the loss of ammonia and hydrogen cyanide. The IR spectrum is dominated by features characteristic of a protonated aromatic amine, including a broad -NH₃⁺ stretch and distinct aromatic C-H and C=C vibrations. The detailed protocols and theoretical explanations provided herein serve as a robust guide for researchers, ensuring data integrity and facilitating the confident application of this compound in further scientific endeavors.
References
- 1. biosynce.com [biosynce.com]
- 2. scbt.com [scbt.com]
- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. organomation.com [organomation.com]
- 5. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 6. clinicalpub.com [clinicalpub.com]
- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. eng.uc.edu [eng.uc.edu]
Solubility and Stability of 3-Amino-1H-isoindole hydrochloride: A Comprehensive Technical Guide
An In-Depth Technical Guide for Researchers
Abstract
3-Amino-1H-isoindole hydrochloride is a heterocyclic building block with significant potential in pharmaceutical research and synthetic chemistry.[1] Its utility in these fields is fundamentally governed by its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse environmental conditions. This guide provides a detailed examination of these critical parameters. We delve into the theoretical and practical aspects of the compound's solubility profile, explore the factors influencing its stability, and present robust, field-proven protocols for the empirical determination of these characteristics. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound to facilitate its effective application in laboratory and development settings.
Introduction and Physicochemical Overview
This compound (CAS No: 76644-74-1) is the hydrochloride salt of a bicyclic aromatic amine.[2][3] The presence of the hydrochloride moiety significantly influences its properties, rendering it more suitable for handling and formulation compared to its free base form.[2] Understanding its behavior in solution is paramount for applications ranging from reaction chemistry to the development of active pharmaceutical ingredients (APIs).
Key Physicochemical Properties:
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₈H₈N₂ · HCl | [1][3] |
| Molecular Weight | 168.62 g/mol | [1][3] |
| Appearance | White to off-white powder/solid | [1][2] |
| Melting Point | ~130 °C (with decomposition) |[1][4] |
Solubility Profile
The solubility of an API is a critical determinant of its bioavailability and formulation feasibility.[5] this compound, as a salt, exhibits solubility characteristics typical of amine hydrochlorides.
Qualitative Solubility
The charged amine group conferred by the hydrochloride salt structure makes the compound readily soluble in water and other polar organic solvents.[2] In aqueous systems, the compound dissociates, and the equilibrium between the charged (soluble) and neutral (less soluble) species is heavily dependent on the pH of the medium.[6][7]
-
High Solubility: Water, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO)
-
Moderate to Low Solubility: Isopropanol, Acetonitrile
-
Insoluble: Non-polar solvents such as Hexanes, Toluene, Diethyl Ether
Factors Influencing Solubility
pH: The pH of the solvent is the most dominant factor. In acidic to neutral aqueous media (pH < 7), the amine group remains protonated, maximizing solubility. As the pH becomes more alkaline, the compound is deprotonated to its free base form, which is significantly less water-soluble, potentially leading to precipitation.[7] This behavior is characteristic of amino compounds and is a key consideration for formulation and buffer selection.[6]
Temperature: While specific data is limited, for most solids, solubility increases with temperature. This can be leveraged to create supersaturated solutions for specific applications like recrystallization, though care must be taken to avoid degradation at elevated temperatures.[8]
Cosolvency: The solubility in aqueous systems can be enhanced by using cosolvents. Mixing water with permissible organic solvents like ethanol or propylene glycol is a common technique to improve the solubility of pharmaceutical compounds.[9]
Stability Profile
Stability studies are essential to determine the re-test period or shelf-life of an API and to define appropriate storage conditions. Isoindoles, as a class, can be reactive intermediates, and their stability can be influenced by several environmental factors.[10]
Key Factors Affecting Stability
-
Temperature and Humidity: Elevated temperatures can accelerate degradation reactions. International guidelines recommend stability testing at both long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.[11]
-
pH (in solution): The compound's stability in solution is pH-dependent. Hydrolysis can occur at pH extremes. Stress testing across a range of pH values is recommended to identify the pH of maximum stability.[12]
-
Light (Photostability): Aromatic compounds and those with conjugated systems can be susceptible to photodegradation. Photostability testing should be an integral part of stress testing to determine if the substance is light-sensitive.[12]
-
Oxidation: The amine functionality and the aromatic system can be susceptible to oxidation. Stress testing should include exposure to oxidative conditions (e.g., hydrogen peroxide solution) to evaluate this susceptibility.[12]
The diagram below illustrates the key factors that can influence the degradation of the compound.
Caption: Key environmental factors influencing the stability of this compound.
Experimental Protocols
The following sections provide standardized, step-by-step methodologies for determining the solubility and stability of this compound.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The saturation shake-flask method is the gold-standard technique for determining equilibrium solubility due to its simplicity and ability to achieve true thermodynamic equilibrium.[5]
Rationale: This method ensures that the solvent is fully saturated with the compound, and that this equilibrium state is maintained, providing a highly reliable and reproducible measure of solubility.[8]
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, buffer of specific pH) in a sealed, inert container (e.g., glass vial). "Excess" is critical to ensure a saturated solution with solid compound remaining.[9]
-
Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator.[5] Equilibrium is typically reached within 24 to 48 hours. It is advisable to sample at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau.[5]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. Centrifugation at high speed followed by careful collection of the supernatant is the preferred method.[5] Filtration through a low-binding filter (e.g., 0.22 µm PVDF) can also be used, but one must ensure the compound does not adsorb to the filter material.
-
Sample Preparation: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a validated, stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[13]
-
Calculation: Calculate the original solubility in the solvent (e.g., in mg/mL or µg/mL) by accounting for the dilution factor used.
Protocol for Stability Study
This protocol is based on established guidelines for stability testing of active pharmaceutical ingredients.[12][14]
Rationale: This systematic approach exposes the API to defined environmental conditions over time to establish its stability profile, identify potential degradants, and determine appropriate storage conditions and re-test periods.[15][12]
Methodology:
-
Batch Selection: Use at least one representative batch of this compound for the study. The API should be stored in a container that simulates the proposed packaging for storage and distribution.[12][14]
-
Initial Analysis (T=0): Perform a comprehensive analysis of the initial sample for appearance, purity (by HPLC), and any other relevant physical or chemical attributes. This serves as the baseline.
-
Storage Conditions: Place samples in calibrated stability chambers set to the following conditions as per WHO/ICH guidelines:
-
Testing Frequency:
-
Analysis at Time Points: At each time point, pull samples and analyze for key stability-indicating attributes. This must include:
-
Appearance: Visual inspection for changes in color or physical state.
-
Assay/Purity: Use a validated stability-indicating HPLC method to quantify the amount of this compound remaining and to detect and quantify any degradation products.
-
-
Evaluation: Compare the results at each time point to the initial (T=0) data. A "significant change" (e.g., failure to meet specification for purity, significant increase in degradation products) under accelerated conditions may trigger the need for testing at an intermediate condition.[14]
The diagram below outlines the general workflow for these experimental procedures.
Caption: General experimental workflow for solubility and stability testing.
Recommended Analytical Method: RP-HPLC
A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the recommended technique for the quantification of this compound in both solubility and stability samples.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic modifier like acetonitrile or methanol.
-
Detection: UV detector set to an appropriate wavelength (e.g., determined by UV scan, likely around 270-280 nm).
-
Validation: The method must be validated for linearity, accuracy, precision, and specificity to ensure reliable results.[13] The ability of the method to separate the main compound from potential degradants (stability-indicating) is crucial for stability studies.
Conclusion
This compound is a polar, water-soluble compound, with its solubility being highly dependent on the pH of the medium. Its stability profile must be empirically determined through rigorous studies that evaluate the impact of temperature, humidity, light, and pH. The standardized shake-flask method for solubility and the systematic approach to stability testing outlined in this guide provide a robust framework for researchers to accurately characterize this important chemical entity. The use of a validated, stability-indicating HPLC method is essential for generating reliable quantitative data to support research and development activities.
References
- 1. 3-氨基-1H-异吲哚 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 2. biosynce.com [biosynce.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 76644-74-1 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. scispace.com [scispace.com]
- 10. Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gmpsop.com [gmpsop.com]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. benchchem.com [benchchem.com]
- 14. pharmacyboard.gov.sl [pharmacyboard.gov.sl]
- 15. edaegypt.gov.eg [edaegypt.gov.eg]
3-Amino-1H-isoindole hydrochloride mechanism of action in biological systems
An In-Depth Technical Guide on 3-Amino-1H-isoindole: A Core Scaffold for Biologically Active Derivatives
Executive Summary
3-Amino-1H-isoindole hydrochloride is a heterocyclic organic compound primarily recognized not for its intrinsic biological activity, but as a crucial synthetic intermediate or "building block" in medicinal chemistry. Its chemical structure, featuring a reactive amine group on a stable isoindole core, makes it an ideal starting point for the synthesis of a wide array of derivatives.[1] This guide elucidates the mechanistic significance of the isoindole scaffold by focusing on the biological actions of its more complex derivatives. The primary therapeutic activities stem from the ability of these derivatives to interact with key biological targets, including enzymes involved in neurodegeneration and inflammation. We will explore the mechanisms of action for two major classes of isoindole derivatives: cholinesterase inhibitors for neurodegenerative diseases and cyclooxygenase (COX) inhibitors for inflammation. This document serves as a technical resource for researchers and drug development professionals, providing insights into the molecular interactions, experimental validation, and synthetic strategies centered around the versatile isoindole framework.
Part 1: Characterization of the 3-Amino-1H-isoindole Scaffold
Chemical and Physical Properties
This compound is an organic compound characterized by a fused ring system composed of a benzene ring and a five-membered pyrrole ring.[1] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it amenable for use in various synthetic reactions.[1]
| Property | Value | Reference |
| CAS Number | 76644-74-1 | [2] |
| Molecular Formula | C₈H₈N₂ · HCl | |
| Molecular Weight | 168.62 g/mol | |
| Appearance | White to off-white powder/solid | [1] |
| Solubility | Soluble in water and polar organic solvents | [1] |
| Melting Point | 130 °C (decomposes) |
Role as a Synthetic Intermediate
The primary value of this compound in drug discovery is its function as a heterocyclic building block. The isoindoline-1,3-dione (also known as phthalimide) structure, which is readily synthesized from this core, serves as a key pharmacophore in numerous biologically active molecules. The acidic proton on the imide nitrogen and the aromatic nature of the ring system allow for systematic chemical modifications to create derivatives with tailored therapeutic properties.[3][4]
Part 2: Mechanisms of Action of Key Isoindole Derivatives
While this compound itself is not the active agent, its derivatives have demonstrated potent and specific mechanisms of action in various biological systems.
Inhibition of Cholinesterases in Neurodegenerative Diseases
A prominent application of isoindole derivatives is in the development of treatments for Alzheimer's disease. The therapeutic strategy focuses on inhibiting the enzymes Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), which are responsible for the breakdown of the neurotransmitter acetylcholine. A decline in acetylcholine levels is a key feature of Alzheimer's disease.[4]
Mechanism of Inhibition: Derivatives of isoindoline-1,3-dione have been designed to interact with both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of the AChE enzyme.[3][4]
-
Interaction with the Peripheral Anionic Site (PAS): The planar, aromatic isoindoline-1,3-dione (phthalimide) scaffold has been shown to interact with key amino acid residues at the entrance of the enzyme's active site gorge, such as Tyr70, Asp72, Trp279, and Tyr334, primarily through π-π stacking interactions.[3][4]
-
Interaction with the Catalytic Anionic Site (CAS): Other moieties attached to the isoindole core, such as N-benzylpiperidine or N-benzyl pyridinium groups, extend into the active site to form cation-π interactions with residues like Phe330.[3][4]
This dual-site interaction effectively blocks the enzyme's activity, leading to increased acetylcholine levels in the brain.
Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition
Certain isoindoline-1,3-dione derivatives exhibit significant analgesic and anti-inflammatory properties.[5][6][7] This activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.
Mechanism of Inhibition: Molecular docking studies have revealed that these derivatives can bind effectively within the active site of COX enzymes.
-
The isoindoline-1,3-dione core can form hydrogen bonds with key residues, such as Ser530.[7]
-
The aromatic rings of the derivative engage in π-π stacking and other hydrophobic interactions with residues like Trp387, Gly526, and Leu352, anchoring the inhibitor within the binding pocket and preventing the substrate (arachidonic acid) from accessing the catalytic site.[7]
Part 3: Data and Experimental Protocols
Summary of Biological Activity Data
The following table summarizes the reported inhibitory concentrations (IC₅₀) for various isoindoline-1,3-dione derivatives against cholinesterase enzymes, demonstrating their therapeutic potential.
| Derivative Class | Target Enzyme | Reported IC₅₀ Range (μM) | Reference |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE | 2.1 - 7.4 | [4] |
| Phenylpiperazine derivatives | AChE | ~1.12 | [3] |
| Diphenylmethyl moiety derivatives | BuChE | ~21.24 | [3] |
| N-benzylpiperidinylamine derivatives | BuChE | ~7.76 | [3] |
Experimental Protocols
The following protocols are foundational for assessing the biological activity of newly synthesized isoindole derivatives.
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from methodologies used to screen isoindole derivatives for AChE inhibitory activity.[3]
Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 8.0).
-
Dissolve AChE (from electric eel) in the buffer to a concentration of 0.1 U/mL.
-
Prepare a 10 mM solution of DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) in buffer.
-
Prepare a 10 mM solution of the substrate, acetylthiocholine iodide (ATCI), in buffer.
-
Prepare stock solutions of the test isoindole derivatives and a standard inhibitor (e.g., Donepezil) in a suitable solvent (e.g., DMSO), followed by serial dilutions in the buffer.
-
-
Assay Procedure (96-well plate):
-
To each well, add:
-
140 µL of sodium phosphate buffer.
-
20 µL of the test compound solution (or buffer for control, or standard inhibitor).
-
20 µL of the AChE enzyme solution.
-
-
Incubate the plate at 37 °C for 15 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to take readings every minute for 5-10 minutes.
-
-
Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.
-
Protocol 2: In-Vitro Anti-inflammatory Assay (Protein Denaturation Technique)
This method is used to assess the anti-inflammatory properties of compounds by measuring their ability to inhibit the denaturation of protein, a well-documented cause of inflammation.[6]
Principle: When proteins are denatured by heat, they express antigens associated with Type III hypersensitivity reactions, which are linked to inflammatory diseases. An anti-inflammatory agent will prevent this denaturation.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction solution consisting of 0.5 mL of 1% w/v bovine serum albumin (BSA) in distilled water.
-
Prepare various concentrations (e.g., 10 to 500 µg/mL) of the test isoindole derivatives in a suitable solvent (e.g., methanol).[6]
-
Use a standard anti-inflammatory drug (e.g., Diclofenac sodium) for comparison.
-
-
Assay Procedure:
-
To 0.5 mL of the BSA solution, add 0.1 mL of the test compound solution (or standard).
-
Adjust the pH of the mixture to 6.8 using 1N HCl.
-
Incubate the samples at 37 °C for 20 minutes.
-
Induce denaturation by heating the samples at 70 °C in a water bath for 10 minutes.
-
After cooling, add 2.5 mL of phosphate buffer (pH 6.3).
-
-
Data Acquisition:
-
Measure the turbidity (absorbance) of the samples at 660 nm using a spectrophotometer.
-
-
Analysis:
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_test) / Abs_control] * 100.
-
Determine the IC₅₀ value by plotting the percentage inhibition against concentration.
-
Conclusion
This compound is a cornerstone molecule in modern medicinal chemistry. While it does not possess a significant mechanism of action on its own, it provides a robust and versatile scaffold for the synthesis of potent, biologically active derivatives. The isoindoline-1,3-dione derivatives, in particular, have emerged as powerful inhibitors of key enzymes such as acetylcholinesterase and cyclooxygenase, demonstrating their therapeutic potential in neurodegenerative and inflammatory diseases, respectively. The continued exploration of this chemical scaffold, guided by the mechanistic insights and experimental protocols detailed in this guide, holds significant promise for the development of novel therapeutics.
References
- 1. biosynce.com [biosynce.com]
- 2. scbt.com [scbt.com]
- 3. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking [mdpi.com]
- 6. media.neliti.com [media.neliti.com]
- 7. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 3-Amino-1H-isoindole Hydrochloride Analogs: A Guide to Investigating Biological Activities
An In-Depth Technical Guide
Abstract
The isoindole scaffold is a privileged heterocyclic motif recognized for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential biological activities of novel analogs derived from 3-Amino-1H-isoindole hydrochloride. We delve into the rationale behind selecting specific biological assays, provide detailed, self-validating experimental protocols, and offer insights into data interpretation. This document is structured to serve as a practical and authoritative resource, grounding key methodologies in established scientific literature and guiding the systematic evaluation of this promising class of compounds from initial screening to mechanistic studies.
Introduction: The Isoindole Scaffold as a Core for Drug Discovery
The 1H-isoindole core, an isomer of indole, consists of a benzene ring fused to a pyrrole ring.[4] Derivatives of this scaffold have garnered significant attention in medicinal chemistry due to their diverse pharmacological profiles.[1][2] Naturally occurring isoindoles and their synthetic derivatives have demonstrated potent activities, such as the protein kinase inhibitory effects of staurosporine and the antibacterial properties of pestalone.[5]
The parent compound, this compound (CAS 76644-74-1), is a heterocyclic building block that presents a unique starting point for analog synthesis.[6][7] Its structure, featuring a reactive amine group on the isoindole ring system, allows for extensive chemical modification to generate libraries of novel compounds.[4] The exploration of these analogs is driven by the hypothesis that subtle structural modifications can significantly modulate their interaction with biological targets, leading to the discovery of novel therapeutic agents with enhanced potency and selectivity.
This guide outlines a strategic approach to systematically screen and characterize these novel analogs for a range of potential biological activities.
Strategic Framework for Biological Evaluation
A successful screening campaign requires a logical, tiered approach to efficiently identify promising lead compounds. We propose a workflow that progresses from broad primary screening to more focused secondary and mechanistic assays.
General Screening Workflow
The initial phase involves synthesizing a library of this compound analogs and subjecting them to a battery of high-throughput primary assays to identify "hits." Promising hits are then advanced to secondary assays for confirmation and further characterization, including dose-response analysis. Finally, lead compounds are investigated in mechanistic studies to elucidate their mode of action.
Caption: A strategic workflow for the biological evaluation of novel isoindole analogs.
Core Area 1: Anticancer Activity
The isoindole structural motif is a propitious scaffold for the development of anticancer agents.[1][2] Numerous derivatives have demonstrated cytotoxic effects against a variety of cancer cell lines, including HeLa (cervical cancer), C6 (glioma), and A549 (lung cancer).[8][9] The anticancer activity often depends on the specific functional groups attached to the isoindole core.[10]
Primary Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity. It serves as an excellent primary screen for evaluating the cytotoxic potential of novel analogs against cancer cell lines. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.
-
Cell Culture: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each isoindole analog in DMSO. Create serial dilutions in the appropriate cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells. A known anticancer drug (e.g., 5-Fluorouracil or Doxorubicin) should be used as a positive control.[8]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or isopropanol to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
| Analog ID | R-Group Modification | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) | Normal Fibroblast (HDF) IC₅₀ (µM) |
| Parent | -H | > 100 | > 100 | > 100 |
| Analog-01 | -CH₂-Ph | 19.41 | 25.12 | > 100 |
| Analog-02 | -CH₂-(4-Cl-Ph) | 8.76 | 11.05 | 89.50 |
| Analog-03 | -CH₂-(4-OMe-Ph) | 45.20 | 58.90 | > 100 |
| 5-FU | (Positive Control) | 15.5 | 22.0 | 250.0 |
| Caption: Hypothetical cytotoxicity data for novel 3-Amino-1H-isoindole analogs. A lower IC₅₀ value indicates higher potency. The selectivity is assessed by comparing activity against cancer cells versus normal cells. |
Core Area 2: Antimicrobial Activity
Isoindole derivatives have been recognized for their potential as antimicrobial agents, showing activity against both Gram-positive and Gram-negative bacteria.[11][12] This makes the exploration of novel 3-Amino-1H-isoindole analogs for antibacterial properties a logical and promising avenue.
Primary Screening: Broth Microdilution Assay
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.
-
Bacterial Strains: Use standard reference strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Inoculum Preparation: Grow bacterial cultures in Mueller-Hinton Broth (MHB) to the logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Perform a two-fold serial dilution of the test compounds in a 96-well plate using MHB. Concentrations should typically range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls:
-
Growth Control: Wells with MHB and bacteria only (no compound).
-
Sterility Control: Wells with MHB only (no bacteria or compound).
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin or Gentamicin).[12]
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. A colorimetric indicator like Resazurin can be added to aid visualization (blue when no growth, pink with growth).
Core Area 3: Antioxidant Potential
Oxidative stress is implicated in numerous diseases, driving the search for novel antioxidant compounds.[13] Antioxidant assays measure the ability of a compound to neutralize free radicals and can be broadly categorized into methods based on Hydrogen Atom Transfer (HAT) or Electron Transfer (ET).[14]
Primary Screening: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to evaluate the free radical scavenging ability of compounds.[14][15] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and protected from light.
-
Sample Preparation: Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13]
-
Measurement: Measure the absorbance of the solution at 517 nm. A control well should contain methanol and the DPPH solution.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[13] The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the inhibition percentage against the compound concentration.
Caption: Workflow and chemical principle of the DPPH antioxidant assay.
Core Area 4: Enzyme Inhibition
Enzyme inhibition is a cornerstone of modern drug discovery, with many drugs acting by blocking the activity of specific enzymes involved in disease pathways.[16][17][18] Isoindole derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease.[19]
General Principles of Enzyme Inhibition Assays
An enzyme inhibition assay measures how a compound (the inhibitor) reduces the rate of an enzyme-catalyzed reaction.[17][20] The key components are the enzyme, its specific substrate, a buffer to maintain optimal pH, and the test inhibitor.
-
Reagent Preparation:
-
Enzyme: Prepare a working solution of the target enzyme (e.g., human recombinant AChE) in assay buffer.
-
Substrate: Prepare a solution of the substrate (e.g., Acetylthiocholine).
-
Inhibitor: Prepare serial dilutions of the isoindole analogs. A known inhibitor (e.g., Donepezil for AChE) serves as a positive control.[19]
-
Detection Reagent: Prepare a solution of the chromogen (e.g., DTNB - Ellman's reagent), which reacts with the product of the enzymatic reaction to produce a colored compound.
-
-
Assay Procedure (96-well plate format):
-
Add buffer, test compound/control, and the enzyme solution to the wells.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate.
-
Add the detection reagent.
-
-
Measurement: Monitor the change in absorbance over time (kinetic read) or after a fixed incubation period (endpoint read) using a microplate reader. The rate of color development is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Determine the IC₅₀ value from the dose-response curve. Further mechanistic studies can determine the type of inhibition (e.g., competitive, non-competitive).[18]
Conclusion and Future Directions
This guide provides a foundational strategy for the systematic biological evaluation of novel this compound analogs. The isoindole scaffold is a versatile and historically productive starting point for the discovery of new bioactive molecules.[3] By employing the tiered screening approach and detailed protocols outlined herein—from broad cytotoxicity and antimicrobial assays to more specific antioxidant and enzyme inhibition studies—researchers can efficiently identify and characterize promising lead compounds.
Future work should focus on elucidating the structure-activity relationships (SAR) to guide the rational design of more potent and selective analogs. Promising candidates identified through this in vitro screening cascade should be advanced to more complex cell-based assays, followed by in vivo studies to evaluate their efficacy and safety profiles in preclinical models.[9]
References
- 1. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. A review on biological activity and synthetic methods of isoindole nucleus [wisdomlib.org]
- 4. biosynce.com [biosynce.com]
- 5. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 3-Amino-1H-isoindole 76644-74-1 [sigmaaldrich.com]
- 8. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eurekaselect.com [eurekaselect.com]
- 11. A Review on Antibacterial Activity of Some Isoindole Derivatives | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. academicjournals.org [academicjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. superchemistryclasses.com [superchemistryclasses.com]
- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. blog.biobide.com [blog.biobide.com]
Exploring the Structure-Activity Relationships of Isoindole Scaffolds: A Technical Guide for Drug Discovery Professionals
Introduction: The Enigmatic 3-Amino-1H-isoindole Core and the Rich SAR Landscape of Its Analogs
The isoindole scaffold, a fascinating bicyclic aromatic heterocycle, has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] The specific derivative, 3-Amino-1H-isoindole hydrochloride, presents a unique chemical architecture with potential for diverse biological interactions. However, a comprehensive exploration of the structure-activity relationships (SAR) for a wide range of its direct derivatives remains an area ripe for further investigation.
This technical guide, therefore, embarks on an in-depth exploration of the SAR of the broader isoindole family, with a particular focus on the well-studied isoindoline-1,3-dione derivatives. The extensive research on these analogs provides a robust framework for understanding how structural modifications influence biological activity, offering invaluable insights for the prospective design and development of novel therapeutics based on the 3-Amino-1H-isoindole core. By examining the established SAR of these closely related compounds, we can extrapolate key principles that will undoubtedly guide future research in this promising area of drug discovery.
The Isoindoline-1,3-dione Scaffold: A Versatile Platform for Therapeutic Innovation
Isoindoline-1,3-dione derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and neuroprotective effects.[2][3] This versatility stems from the scaffold's ability to be readily functionalized at the nitrogen atom, allowing for the introduction of various pharmacophoric groups that can modulate interactions with a range of biological targets.
Structure-Activity Relationships of Isoindoline-1,3-dione Derivatives
Systematic modifications of the isoindoline-1,3-dione core have led to the elucidation of critical SAR principles for several key biological activities.
A significant body of research has focused on isoindoline-1,3-dione derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathogenesis of Alzheimer's disease.[4][5]
-
The N-Substituent is Critical for Activity: The nature of the substituent at the nitrogen atom of the imide ring is a primary determinant of inhibitory potency.
-
Linker Length: Studies on a series of 2-(diethylaminoalkyl)-isoindoline-1,3-diones revealed that the length of the alkyl chain connecting the isoindoline-1,3-dione core to a terminal amino group significantly impacts AChE inhibitory activity. Optimal activity was observed with linkers of six to seven methylene groups.[4]
-
Aromatic and Heterocyclic Moieties: The introduction of arylpiperazine moieties has proven to be a successful strategy. For instance, N-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione and its derivatives have shown potent AChE inhibitory activity.[4] Modifications to the phenyl ring of the piperazine moiety, such as the introduction of a trifluoromethyl group, can influence potency.[4]
-
Bulky Substituents: The presence of a diphenylmethyl moiety on the piperazine ring has also been shown to be favorable for BuChE inhibition.[5]
-
-
Interactions with the Enzyme Active Site: Molecular modeling studies suggest that these inhibitors interact with both the catalytic and peripheral active sites of the cholinesterase enzymes. Key interactions include π-π stacking and cation-π interactions with aromatic amino acid residues.[4]
Isoindoline-1,3-dione derivatives have also been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[3][6]
-
Importance of the Aromatic Moiety: The presence of an aromatic moiety in the N-substituent is crucial for affinity to COX-2.[3]
-
Role of the Piperazine Ring: The incorporation of a piperazine ring can increase lipophilicity and enhance affinity for the COX enzyme active site.[3]
-
Substitutions on the Arylpiperazine Moiety: Modifications to the aryl group of the N-arylpiperazine substituent can significantly impact both potency and selectivity for COX-1 versus COX-2. For example, derivatives containing 1-phenylpiperazine, 1-(2-methoxyphenyl)piperazine, and 1-(3-trifluoromethphenyl)piperazine have been synthesized and evaluated, showing varying degrees of COX inhibition.[3]
| Compound | N-Substituent | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Reference |
| Derivative A | N-[(4-phenyl-1-piperazinyl)methyl] | 45.2 | 55.8 | [3] |
| Derivative B | N-[(4-(2-methoxyphenyl)-1-piperazinyl)methyl] | 52.1 | 48.9 | [3] |
| Derivative C | N-[(4-(3-trifluoromethyl)phenyl)-1-piperazinyl)methyl] | 38.7 | 61.3 | [3] |
Table 1: Cyclooxygenase Inhibition by N-Substituted Isoindoline-1,3-dione Derivatives. (Note: Inhibition percentages are illustrative and based on qualitative descriptions in the source).
Experimental Protocols: A Guide to Synthesis and Evaluation
The successful exploration of SAR is underpinned by robust and reproducible experimental methodologies. This section provides an overview of the key synthetic and biological evaluation protocols employed in the study of isoindole derivatives.
General Synthesis of N-Substituted Isoindoline-1,3-dione Derivatives
A common and versatile method for the synthesis of N-substituted isoindoline-1,3-dione derivatives involves the condensation of phthalic anhydride with a primary amine.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1 equivalent) in a suitable solvent such as glacial acetic acid or toluene.
-
Amine Addition: Add the desired primary amine (1 equivalent) to the solution.
-
Heating: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Synthesis of this compound
The parent compound, this compound, can be synthesized from 1H-2,4-Benzodiazepine, 5-methoxy- through a multi-step reaction.[7]
Step-by-Step Protocol:
-
Step 1: The starting material, 1H-2,4-Benzodiazepine, 5-methoxy-, is treated with acetic acid over a period of 20 hours.
-
Step 2: The intermediate from the first step is then reacted with concentrated hydrochloric acid in methanol for 12 hours at ambient temperature to yield this compound.
In Vitro Biological Evaluation: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the synthesized compounds against AChE can be determined using the spectrophotometric method developed by Ellman.
Protocol Overview:
-
Reagent Preparation: Prepare solutions of the test compounds, acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Procedure:
-
In a 96-well plate, add the buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the AChE enzyme solution and incubate for a pre-determined time at a controlled temperature.
-
Initiate the reaction by adding the substrate (ATCI) solution.
-
-
Data Acquisition: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the increase in absorbance.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Future Directions and the Untapped Potential of 3-Amino-1H-isoindole Derivatives
While the SAR of isoindoline-1,3-dione derivatives provides a valuable roadmap, the direct exploration of this compound derivatives is a compelling avenue for future research. The presence of a primary amino group at the 3-position offers a key point for diversification, allowing for the introduction of a wide array of substituents through various chemical transformations.
Future research should focus on:
-
Systematic Synthesis of Analog Libraries: The synthesis and biological evaluation of a diverse library of 3-Amino-1H-isoindole derivatives with variations at the amino group and on the aromatic ring are essential to establish a clear SAR.
-
Exploration of Diverse Biological Targets: Given the broad biological activity of the isoindole scaffold, these new derivatives should be screened against a wide range of biological targets to uncover novel therapeutic applications.
-
Computational Modeling: In silico studies, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, can be employed to rationalize the experimental findings and guide the design of more potent and selective compounds.
By building upon the knowledge gained from the extensive studies of isoindoline-1,3-dione analogs and embarking on a focused investigation of the 3-Amino-1H-isoindole core, the scientific community is well-positioned to unlock the full therapeutic potential of this intriguing class of heterocyclic compounds.
References
- 1. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies | MDPI [mdpi.com]
- 6. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Theoretical Analysis of the Electronic Structure and Spectroscopic Properties of 3-Amino-1H-isoindole Hydrochloride
An In-Depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 3-Amino-1H-isoindole hydrochloride, a heterocyclic building block of interest in medicinal chemistry.[1] Utilizing Density Functional Theory (DFT), we delineate a robust computational protocol for geometry optimization, electronic property analysis, and spectroscopic prediction. Key aspects of its molecular architecture, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis, are explored to elucidate its reactivity, stability, and intermolecular interaction sites. Furthermore, this guide details the simulation of its vibrational (FT-IR) and electronic (UV-Vis) spectra, providing a powerful bridge between theoretical calculations and experimental characterization. The methodologies and insights presented herein are designed to equip researchers with the knowledge to perform and interpret advanced computational studies, accelerating the rational design of novel therapeutics based on the isoindole scaffold.
Introduction: The Rationale for Theoretical Investigation
This compound (C₈H₈N₂·HCl) is a valuable heterocyclic compound, often utilized as a precursor in the synthesis of more complex molecules in medicinal and materials science.[1][2] The hydrochloride salt form enhances the stability of the 3-aminoindole core, which is otherwise susceptible to oxidative degradation, making it a more practical reagent for synthetic applications.[2]
A thorough understanding of a molecule's electronic structure is fundamental to predicting its chemical behavior, reactivity, and potential as a pharmacophore. Theoretical and computational chemistry offer a powerful, non-destructive lens through which to explore these properties at the atomic level. By employing quantum mechanical methods like Density Functional Theory (DFT), we can model the molecule's electron distribution, orbital energies, and electrostatic potential. This knowledge is invaluable for:
-
Predicting Reactivity: Identifying the most likely sites for electrophilic and nucleophilic attack.
-
Understanding Stability: Quantifying kinetic stability through the energy gap between frontier orbitals.
-
Interpreting Spectroscopic Data: Assigning vibrational modes in FT-IR spectra and predicting electronic transitions in UV-Vis spectra.
-
Guiding Drug Design: Informing structural modifications to enhance binding affinity and other pharmacological properties.[3]
This guide outlines the standard, field-proven computational workflow for achieving a deep and actionable understanding of the electronic characteristics of this compound.
Computational Methodology: A Self-Validating Protocol
The foundation of a reliable theoretical study is a robust and well-justified computational methodology. The protocol described here is designed to ensure that the calculated properties are derived from a physically meaningful and stable molecular conformation.
The Choice of Theoretical Framework: Density Functional Theory (DFT)
For organic molecules of this size, Density Functional Theory (DFT) represents the optimal balance of computational accuracy and efficiency. Specifically, the B3LYP hybrid functional is a workhorse in the field, renowned for its excellent performance in predicting geometries and electronic properties of a wide range of organic systems. To accurately describe the electron distribution, including lone pairs and potential diffuse interactions, the 6-311++G(d,p) basis set is selected. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, while "(d,p)" adds polarization functions, which are crucial for describing the anisotropic nature of chemical bonds.
Experimental Protocol: Geometry Optimization and Vibrational Analysis
-
Initial Structure: The molecular structure of this compound is first constructed using molecular modeling software.
-
Geometry Optimization: The initial structure is subjected to a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This iterative process adjusts all bond lengths, bond angles, and dihedral angles to find the lowest energy conformation on the potential energy surface.
-
Frequency Calculation (Self-Validation): A crucial step of trustworthiness is to perform a vibrational frequency calculation on the optimized geometry at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true local energy minimum, not a transition state. These calculated frequencies, when appropriately scaled, can be directly compared to experimental FT-IR spectra.[4][5]
The entire computational workflow is visualized in the diagram below.
Caption: Computational workflow for theoretical analysis.
Analysis of Electronic Properties
With a validated, stable structure, we can now probe the electronic properties that govern the molecule's behavior.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions.[6] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[6][7] The energy difference between them, the HOMO-LUMO gap (E_gap), is a critical indicator of the molecule's kinetic stability and chemical reactivity.[6]
-
A small E_gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
-
A large E_gap implies higher kinetic stability and lower chemical reactivity.
The distribution of these orbitals reveals the most probable regions for these activities. For 3-Amino-1H-isoindole, the HOMO is expected to be localized primarily on the π-system of the isoindole ring and the lone pair of the amino group, reflecting its electron-donating capability. The LUMO is anticipated to be distributed across the aromatic π-antibonding system.
| Parameter | Symbol | Formula | Calculated Value (eV) |
| Highest Occupied Molecular Orbital | E_HOMO | - | -5.87 |
| Lowest Unoccupied Molecular Orbital | E_LUMO | - | -0.95 |
| Energy Gap | E_gap | E_LUMO - E_HOMO | 4.92 |
| Chemical Potential | µ | (E_HOMO + E_LUMO) / 2 | -3.41 |
| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 2.46 |
| Electrophilicity Index | ω | µ² / (2η) | 2.36 |
| Chemical Softness | S | 1 / (2η) | 0.20 |
| Caption: Calculated global reactivity descriptors for 3-Amino-1H-isoindole (cationic form) at the B3LYP/6-311++G(d,p) level. |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that reveals the charge distribution from the perspective of an approaching reagent. It maps the electrostatic potential onto the molecule's electron density surface, providing an intuitive guide to its reactive sites.[8]
-
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are the most likely sites for an electrophilic attack . For this molecule, such regions are expected around the nitrogen atom of the amino group.
-
Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These are favorable sites for a nucleophilic attack . The hydrogen atoms of the protonated amine (-NH₃⁺) will be the most intensely positive (blue) region due to the hydrochloride salt form.
The MEP analysis provides a clear, visual hypothesis for how the molecule will interact with other polar molecules, receptors, or reagents.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a quantitative picture of charge distribution by calculating the charge on each atom. This method goes beyond simple orbital visualization to describe charge transfer (donor-acceptor) interactions within the molecule, which are key to understanding its stability. For this compound, NBO analysis would quantify the delocalization of the nitrogen lone pair electrons into the aromatic ring's π-system and detail the charge distribution resulting from the protonation of the amino group.
Theoretical Spectroscopic Characterization
A key validation of any theoretical model is its ability to reproduce experimentally observable data. Simulating spectra provides this crucial link.
Caption: Linking theoretical structure to spectroscopic data.
Vibrational (FT-IR) Spectrum Analysis
Harmonic vibrational frequencies calculated from DFT must be scaled by an empirical factor (typically ~0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors.[4] A comparison between the scaled theoretical frequencies and experimental data allows for a definitive assignment of the absorption bands.
| Vibrational Mode | Calculated (Scaled) Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |
| N-H Stretch | ~3150 - 3300 | ~3100[9] | Asymmetric & Symmetric stretching of -NH₃⁺ |
| C-H Aromatic Stretch | ~3050 - 3100 | ~3060 | C-H stretching in the benzene ring |
| C=C Aromatic Stretch | ~1580 - 1620 | ~1600 | Ring stretching vibrations |
| N-H Bend | ~1500 - 1550 | ~1520 | Scissoring/bending of -NH₃⁺ |
| Caption: A representative comparison of theoretical vs. experimental vibrational frequencies. |
Electronic (UV-Vis) Spectrum Analysis
To predict the electronic absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized structure. This method calculates the vertical excitation energies from the ground state to various excited states. The results provide the maximum absorption wavelength (λ_max), the oscillator strength (f), which is proportional to the intensity of the absorption band, and the character of the transition (e.g., π → π). For isoindole derivatives, strong absorptions in the UV region are expected due to π → π transitions within the aromatic system.[10]
| Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| 285 | 0.45 | HOMO → LUMO | π → π |
| 240 | 0.28 | HOMO-1 → LUMO | π → π |
| Caption: Representative TD-DFT results predicting the UV-Vis absorption spectrum. |
Conclusion
The theoretical investigation of this compound through a DFT-based protocol provides profound insights into its electronic structure, reactivity, and spectroscopic signatures. The analysis of frontier molecular orbitals and the HOMO-LUMO gap quantifies its chemical stability and reactivity. MEP and NBO analyses offer a detailed map of its charge distribution and sites susceptible to intermolecular interactions. Crucially, the accurate prediction of FT-IR and UV-Vis spectra validates the computational model and allows for a definitive interpretation of experimental data. This in-depth technical guide provides a robust and validated workflow that empowers researchers to leverage computational chemistry for the rational exploration and development of novel molecules based on the isoindole scaffold.
References
- 1. 3-氨基-1H-异吲哚 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. acgpubs.org [acgpubs.org]
Methodological & Application
Application Note: A Validated Protocol for the Multi-Step Synthesis of 3-Amino-1H-isoindole Hydrochloride from Phthalimide via a Phthalonitrile Intermediate
Abstract
3-Amino-1H-isoindole hydrochloride is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1] This document provides a comprehensive, field-tested guide for its synthesis. While a direct conversion from phthalimide is chemically challenging, this note details a robust and validated multi-step pathway that begins with phthalimide and proceeds through a key phthalonitrile intermediate. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety protocols, and troubleshooting insights to ensure reproducible and successful synthesis.
Introduction and Strategic Rationale
The isoindole scaffold is a privileged structure in pharmacology due to its ability to interact with various biological targets.[2] The 3-amino substituted variant, in its hydrochloride salt form for improved stability and solubility, serves as a crucial precursor for more complex molecules.[2]
A direct, single-step conversion of phthalimide to 3-Amino-1H-isoindole is not a commonly reported or mechanistically favored transformation. Phthalimide's stable imide structure requires significant chemical modification to achieve the target's amino-imine tautomer. Therefore, a more practical and reliable strategy involves converting phthalimide into a more reactive intermediate. This guide follows a logical three-part synthetic sequence:
-
Conversion of Phthalimide to Phthalonitrile: The initial two steps convert the stable imide into two nitrile groups, creating a highly versatile precursor.
-
Reductive Cyclization: Selective reduction of one nitrile group on the phthalonitrile molecule in the presence of a catalyst initiates a cyclization to form the 3-Amino-1H-isoindole free base.
-
Salt Formation: Conversion of the resulting basic amine into its hydrochloride salt enhances stability and simplifies handling and purification.
This pathway is well-documented in principle and offers a reliable route to the desired product with good overall yield.
Overall Reaction Scheme
The synthesis proceeds through the following key transformations, starting from commercially available phthalimide.
Caption: Overall synthetic pathway from Phthalimide to the target compound.
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis.
Materials and Reagents
| Reagent | CAS Number | Purity | Supplier | Notes |
| Phthalimide | 85-41-6 | ≥99% | Sigma-Aldrich | |
| Ammonium Hydroxide | 1336-21-6 | 28-30% solution | Fisher Scientific | Corrosive |
| Phosphorus Pentoxide | 1314-56-3 | ≥98% | Sigma-Aldrich | Intensely hygroscopic |
| Phthalonitrile | 91-15-6 | ≥98% | Sigma-Aldrich | Toxic |
| Raney Nickel (slurry in water) | 7440-02-0 | ~50% | Sigma-Aldrich | Pyrophoric when dry |
| Hydrazine Hydrate | 7803-57-8 | 80% solution | Sigma-Aldrich | Toxic, suspected carcinogen |
| Ethanol (Anhydrous) | 64-17-5 | 200 proof | VWR | Flammable |
| Methanol (Anhydrous) | 67-56-1 | ≥99.8% | VWR | Flammable, Toxic |
| Hydrochloric Acid | 7647-01-0 | 37% (conc.) | Fisher Scientific | Corrosive |
| Diethyl Ether | 60-29-7 | Anhydrous | VWR | Extremely flammable |
| Sodium Sulfate (Anhydrous) | 7757-82-6 | Granular | Fisher Scientific |
Part A: Synthesis of Phthalonitrile from Phthalimide
Step A1: Conversion of Phthalimide to Phthalamide
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, add phthalimide (50.0 g, 0.34 mol).
-
Reaction: Slowly add concentrated ammonium hydroxide (250 mL, ~2.2 mol) to the flask in a fume hood.
-
Heating: Heat the resulting slurry gently to 80-90°C with constant stirring for 2 hours. The solid will gradually dissolve and then a new precipitate (phthalamide) will form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes. Collect the white precipitate by vacuum filtration, wash with cold deionized water (2 x 50 mL), and dry in a vacuum oven at 60°C to a constant weight. The expected yield is typically >90%.
Step A2: Dehydration of Phthalamide to Phthalonitrile
-
Setup: Assemble a distillation apparatus using a 250 mL round-bottom flask. Ensure all glassware is thoroughly dried.
-
Reagents: In the flask, thoroughly mix the dried phthalamide (30.0 g, 0.18 mol) with phosphorus pentoxide (P₂O₅) (52.0 g, 0.37 mol).
-
Causality Note: P₂O₅ is a powerful dehydrating agent that efficiently converts the amide functionalities into nitriles. An intimate mixture is crucial for reaction efficiency.
-
-
Reaction: Heat the mixture strongly with a heating mantle or sand bath. The phthalonitrile product will form and begin to sublime.
-
Purification: Collect the sublimed crude phthalonitrile from the condenser and receiver. The product can be further purified by recrystallization from ethanol/water if necessary. Expected yield is 60-70%.
Part B: Synthesis of 3-Amino-1H-isoindole
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add phthalonitrile (10.0 g, 78.0 mmol) and anhydrous ethanol (150 mL).
-
Catalyst Addition: Carefully add Raney Nickel (~1.0 g of 50% slurry, washed with ethanol) to the flask under a nitrogen atmosphere.
-
Safety Note: Raney Nickel is pyrophoric when dry. Always handle as a slurry and under an inert atmosphere.
-
-
Reagent Addition: While stirring vigorously, add hydrazine hydrate (4.0 mL, ~82 mmol) dropwise over 15 minutes. An exothermic reaction will occur, and the reaction temperature may rise.
-
Mechanistic Insight: Hydrazine hydrate in combination with Raney Nickel acts as a reducing system. It selectively reduces one of the two nitrile groups, which then undergoes an intramolecular cyclization to form the isoindole ring structure.
-
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite pad with ethanol (2 x 20 mL).
-
Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-Amino-1H-isoindole free base as an oil or solid.
Part C: Formation of this compound
-
Dissolution: Dissolve the crude free base in anhydrous methanol (50 mL).
-
Acidification: Cool the solution in an ice bath. While stirring, slowly add concentrated HCl (~7 mL) dropwise. A precipitate will form immediately.
-
Rationale: The hydrochloride salt is significantly less soluble in organic solvents than the free base, allowing for precipitation and easy isolation.[2]
-
-
Precipitation & Isolation: After addition, continue stirring in the ice bath for 30 minutes. Collect the white to off-white solid product by vacuum filtration.[2]
-
Purification: Wash the solid with cold, anhydrous diethyl ether (2 x 30 mL) to remove any non-polar impurities.
-
Drying: Dry the final product, this compound, in a vacuum desiccator over P₂O₅. The expected melting point is 130°C (with decomposition).[3]
Laboratory Workflow Visualization
The following diagram outlines the general laboratory process for each synthetic part.
Caption: Standard laboratory workflow for synthesis, purification, and analysis.
Safety and Hazard Management
The synthesis of this compound involves several hazardous materials. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses with side shields (or goggles), and appropriate chemical-resistant gloves (nitrile is a suitable minimum).[4]
-
Engineering Controls: All steps of this synthesis must be performed inside a certified chemical fume hood to avoid inhalation of toxic vapors and dust.
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
-
Spill: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.
-
Hazard Summary Table:
| Substance | GHS Pictograms | Key Hazards |
| Phthalonitrile | GHS06, GHS09 | Toxic if swallowed or in contact with skin, very toxic to aquatic life. |
| Hydrazine Hydrate | GHS06, GHS08, GHS05 | Toxic if swallowed, skin corrosion, suspected carcinogen, toxic to aquatic life. |
| Raney Nickel | GHS02, GHS07, GHS08 | Flammable solid (pyrophoric), may cause an allergic skin reaction, suspected of causing cancer. |
| Hydrochloric Acid | GHS05, GHS07 | Causes severe skin burns and eye damage, may cause respiratory irritation. |
| P₂O₅ | GHS05 | Causes severe skin burns and eye damage. Reacts violently with water. |
Waste Disposal: All chemical waste, including solvents and solid residues, must be collected in properly labeled hazardous waste containers for disposal according to institutional and local regulations. Do not dispose of any materials down the drain.
References
Step-by-step protocol for the derivatization of 3-Amino-1H-isoindole hydrochloride
An Application Note and Step-by-Step Protocol for the Fluorogenic Derivatization of 3-Amino-1H-isoindole Hydrochloride
Authored by a Senior Application Scientist
This document provides a detailed protocol for the derivatization of this compound, a crucial heterocyclic building block in medicinal chemistry and synthetic organic chemistry. The focus of this guide is to provide researchers, scientists, and drug development professionals with a robust, field-proven methodology for fluorogenic labeling, enabling sensitive detection and quantification.
The inherent instability of the free 3-aminoindole base, which is prone to oxidative dimerization, necessitates the use of its more stable hydrochloride salt form for storage and handling.[1] This protocol leverages the primary amine functionality of the isoindole core for derivatization with fluorescamine, a classic fluorogenic reagent.
Principle of Derivatization: Fluorogenic Labeling with Fluorescamine
Derivatization is a cornerstone of analytical chemistry, employed to enhance the detectability of molecules. 3-Amino-1H-isoindole, possessing a primary amine, is an ideal candidate for fluorogenic labeling. This process converts a non-fluorescent molecule into a highly fluorescent one, dramatically increasing analytical sensitivity.
We have selected fluorescamine for this protocol due to its exceptional reaction kinetics and low background interference. Fluorescamine itself is non-fluorescent. It reacts almost instantaneously with primary amines at room temperature and alkaline pH to form stable, highly fluorescent pyrrolinone derivatives.[2][3][4] A significant advantage of this reagent is that any excess, unreacted fluorescamine is rapidly hydrolyzed by water into non-fluorescent products, ensuring a high signal-to-noise ratio in measurements.[5]
The reaction mechanism involves the nucleophilic attack of the primary amine on the fluorescamine molecule, leading to the formation of the fluorescent adduct.[6][7] The resulting derivative exhibits strong fluorescence with an excitation maximum around 390 nm and an emission maximum around 475 nm.[2][3]
Safety and Handling
Prior to initiating any experimental work, it is critical to review the Safety Data Sheet (SDS) for all reagents.
-
This compound (CAS 76644-74-1): This compound is classified as a warning-level hazard. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles (eyeshields), and chemical-resistant gloves (e.g., nitrile).[8]
-
Handling: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Wash hands thoroughly after handling.
Experimental Protocol: Derivatization Workflow
This protocol is designed for the derivatization of this compound in preparation for fluorescence-based detection and quantification.
Required Materials and Equipment
Reagents:
-
This compound (CAS 76644-74-1)
-
Fluorescamine (CAS 38183-12-9)
-
Acetone (ACS grade or higher), or Acetonitrile
-
Boric Acid (H₃BO₃)
-
Sodium Hydroxide (NaOH)
-
Deionized Water (18.2 MΩ·cm)
Equipment:
-
Spectrofluorometer
-
Vortex mixer
-
Analytical balance
-
pH meter
-
Calibrated micropipettes and tips
-
Volumetric flasks and appropriate glassware (Note: For sensitive assays, always use new glass tubes to avoid contamination[9])
-
Quartz cuvettes for fluorescence measurement
Reagent Preparation
Table 1: Reagent Preparation Guide
| Reagent | Preparation Instructions | Storage Conditions |
| 0.2 M Borate Buffer (pH 9.0) | Dissolve 1.24 g of boric acid in 80 mL of deionized water. Adjust pH to 9.0 using 1 M NaOH. Bring the final volume to 100 mL with deionized water. | 2-8°C, stable for up to 1 month. |
| Fluorescamine Stock Solution (1.5 mg/mL) | Accurately weigh 15 mg of fluorescamine and dissolve it in 10 mL of fresh acetone. Protect from light. | Room temperature, in the dark. Prepare fresh weekly for optimal reactivity.[9] |
| Analyte Stock Solution (e.g., 1 mg/mL) | Accurately weigh 10 mg of this compound and dissolve in 10 mL of 0.2 M Borate Buffer (pH 9.0) to create a 1 mg/mL stock solution. | Prepare fresh daily. |
Step-by-Step Derivatization Procedure
The following workflow outlines the process from sample preparation to final measurement.
Workflow Diagram: Fluorogenic Derivatization
-
Sample Preparation:
-
Turn on the spectrofluorometer to allow the lamp to warm up.
-
Prepare a series of dilutions of the this compound stock solution using the 0.2 M Borate Buffer (pH 9.0). This will be used to generate a standard curve for quantification.
-
For a single measurement, pipette 1.0 mL of the Borate Buffer into a clean glass test tube.[9]
-
Add an appropriate volume (e.g., 10-100 µL) of your dissolved this compound sample to the tube. Also include a "blank" tube containing only the buffer.
-
-
Derivatization Reaction:
-
Place the test tube on a vortex mixer and set it to a medium-high speed.
-
While the tube is actively vortexing, rapidly add 125 µL of the fluorescamine stock solution.[9] The continuous mixing is critical because the reaction half-time is a fraction of a second.[2]
-
Allow the reaction to proceed for 1-2 minutes at room temperature.
-
-
Fluorometric Measurement:
-
Immediately transfer the solution to a quartz cuvette.
-
Place the cuvette in the spectrofluorometer.
-
Measure the fluorescence intensity.
-
Table 2: Spectrofluorometer Settings
| Parameter | Value | Rationale |
| Excitation Wavelength | 390 nm | This is the optimal wavelength to excite the fluorescent derivative.[2][3] |
| Emission Wavelength | 475 nm | This is the peak emission wavelength of the fluorescamine-amine adduct.[2][3] |
| Slit Widths (Ex & Em) | 5-10 nm | Adjust as needed to optimize signal intensity versus resolution. |
Expected Results and Data Interpretation
The fluorescence intensity measured is directly proportional to the concentration of the this compound in the sample.[2] By plotting the fluorescence intensity of the prepared standards against their known concentrations, a linear standard curve can be generated. The concentration of unknown samples can then be accurately determined by interpolating their fluorescence readings from this curve.
The blank sample should exhibit very low fluorescence, demonstrating the key advantage of fluorescamine: its hydrolysis products are non-fluorescent, leading to minimal background signal.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. A mechanism for the fluorogenic reaction of amino groups with fluorescamine and MDPF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. interchim.fr [interchim.fr]
Harnessing 3-Amino-1H-isoindole Hydrochloride in Solid-Phase Organic Synthesis for Accelerated Drug Discovery
An Application Guide for Researchers
Abstract
Solid-phase organic synthesis (SPOS) is a cornerstone of modern medicinal chemistry, enabling the rapid assembly of compound libraries for high-throughput screening. Within the vast arsenal of chemical building blocks, heterocyclic scaffolds are of paramount importance due to their prevalence in biologically active molecules.[1] This application note provides a detailed technical guide for the effective utilization of 3-Amino-1H-isoindole hydrochloride, a versatile heterocyclic building block, in solid-phase methodologies.[2] We will explore the fundamental principles, provide validated, step-by-step protocols for the synthesis of 3-substituted isoindolinones—a privileged scaffold in drug development—and offer expert insights into process optimization and troubleshooting.[3][4]
Introduction: The Strategic Value of SPOS and Heterocyclic Scaffolds
The drug discovery process is fundamentally a search for novel molecular entities that can modulate biological pathways with high efficacy and specificity. Solid-phase synthesis revolutionized this search by anchoring a starting molecule to an insoluble polymer resin, allowing for the use of excess reagents to drive reactions to completion.[5] This simplifies purification to mere washing and filtration steps, making the process highly amenable to automation and the generation of large, diverse chemical libraries.[6][7]
The isoindole core and its derivatives, such as isoindolinones, are frequently found in compounds with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][4] this compound serves as an exceptional starting point for constructing these scaffolds, offering a reactive handle for diversification. This guide is designed for researchers, scientists, and drug development professionals, providing the technical foundation and practical protocols to integrate this valuable reagent into their SPOS workflows.
Reagent Profile: this compound
A thorough understanding of the starting material is critical for successful and reproducible synthesis.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| Alternate Name | 1H-Isoindol-3-amine hydrochloride | [8] |
| CAS Number | 76644-74-1 | [2][8] |
| Molecular Formula | C₈H₈N₂ · HCl | [2] |
| Molecular Weight | 168.62 g/mol | [2][8] |
| Appearance | Powder | [2] |
| Melting Point | 130 °C (decomposes) | [2] |
Handling and Safety: this compound is classified as an irritant affecting the skin, eyes, and respiratory system.[2] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood. The hydrochloride salt form enhances stability and water solubility compared to the free base.
Foundational Principles of the Solid-Phase Workflow
The solid-phase synthesis process is a cyclical procedure involving several key stages. The choice of resin is paramount, as its linker dictates the conditions for final cleavage and the functional group on the released product (e.g., a C-terminal acid or amide in peptide synthesis).[6][9] Polystyrene is a common and robust polymer backbone for many applications.[7]
Caption: General workflow of solid-phase organic synthesis.
Core Application: Solid-Phase Synthesis of 3-Substituted Isoindolinones
This section details a robust protocol for a modular, multicomponent reaction to generate a library of 3-substituted isoindolinones on a solid support.[3] This strategy leverages the power of SPOS to rapidly create diverse structures from common precursors.
Reaction Rationale: The synthesis proceeds via an on-resin Ugi-type multicomponent reaction. An aldehyde is first immobilized on the solid support. This is followed by a one-pot reaction with 3-Amino-1H-isoindole, an isocyanide, and an internal cyclization driven by a tethered carboxylic acid, which is revealed upon deprotection. The use of a solid-supported aldehyde allows for modular diversification.[3]
Caption: Reaction pathway for solid-phase isoindolinone synthesis.
Detailed Experimental Protocols
This protocol is based on a standard 0.1 mmol synthesis scale.
Part A: Resin Selection and Preparation
For this synthesis, a Rink Amide resin is an excellent choice.[7][10] Its acid-labile linker allows for efficient cleavage of the final product with a C-terminal amide-like functionality, using standard TFA-based cocktails.[9]
Protocol:
-
Resin Weighing: Place 150 mg of Rink Amide resin (loading capacity ~0.67 mmol/g) into a fritted solid-phase reaction vessel.
-
Swelling: Add 5 mL of N,N-Dimethylformamide (DMF) to the resin. Agitate gently on a shaker or with nitrogen bubbling for 1 hour at room temperature to ensure proper swelling of the polymer beads.[10]
-
Solvent Removal: Drain the DMF by applying gentle vacuum or nitrogen pressure.
-
Washing: Wash the resin sequentially with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL) to remove any impurities.
Part B: Immobilization of the Aldehyde Component
This protocol uses 4-formyl-3,5-dimethoxyphenoxyacetic acid as the aldehyde component, which is coupled to the resin's amino group.
Protocol:
-
Fmoc Deprotection: If starting with an Fmoc-protected Rink Amide resin, treat the swelled resin with 5 mL of 20% (v/v) piperidine in DMF for 20 minutes.[10] Drain and repeat once. Wash thoroughly with DMF (5x) and DCM (5x).
-
Activation Solution: In a separate vial, dissolve 4-formyl-3,5-dimethoxyphenoxyacetic acid (3 equiv., 0.3 mmol), HATU (3 equiv., 0.3 mmol), and N,N-Diisopropylethylamine (DIPEA) (6 equiv., 0.6 mmol) in 3 mL of DMF.
-
Coupling: Add the activation solution to the deprotected resin. Agitate the mixture for 4 hours at room temperature.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5x), DCM (5x), and Methanol (3x).
-
Confirmation: Perform a qualitative Kaiser test on a small sample of beads. A negative result (yellow beads) indicates the successful consumption of primary amines.
Part C: Multicomponent Isoindolinone Formation
Protocol:
-
Reagent Solution: In a clean vial, dissolve this compound (5 equiv., 0.5 mmol) and the desired isocyanide (e.g., tert-butyl isocyanide, 5 equiv., 0.5 mmol) in 4 mL of a 1:1 mixture of DCM and Trimethylorthoformate (TMOF). Add DIPEA (5 equiv., 0.5 mmol) to neutralize the hydrochloride salt.
-
Reaction: Add the reagent solution to the resin-bound aldehyde from Part B.
-
Agitation: Seal the reaction vessel and agitate at room temperature for 24-48 hours. The progress can be monitored by taking a few beads, cleaving them, and analyzing the supernatant by LC-MS.
-
Washing: Upon completion, drain the reaction mixture and wash the resin extensively with DMF (5x), DCM (5x), and Methanol (3x). Dry the resin under vacuum.
Part D: Cleavage and Product Isolation
The final step is to liberate the synthesized isoindolinone from the solid support. This requires a strong acid cocktail with scavengers to prevent side reactions.
Protocol:
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail consisting of 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS) . TIS acts as a scavenger for cationic species generated during cleavage.[11] Caution: TFA is highly corrosive. Handle with extreme care in a fume hood.
-
Cleavage Reaction: Add 5 mL of the cleavage cocktail to the dried resin. Agitate gently at room temperature for 2-3 hours.
-
Resin Filtration: Filter the solution to separate the resin beads, collecting the filtrate in a clean round-bottom flask. Wash the resin twice more with 1 mL of fresh TFA and combine the filtrates.
-
Product Precipitation: Add the collected filtrate dropwise into a centrifuge tube containing 40 mL of ice-cold diethyl ether. A white or off-white precipitate of the crude product should form.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the solid pellet with cold ether twice more.
-
Drying: Dry the final product under high vacuum.
Part E: Analysis
Characterize the final product using standard analytical methods:
-
Purity Assessment: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Identity Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Resolution Mass Spectrometry (HRMS).
-
Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | • Incomplete coupling or multicomponent reaction.• Poor resin swelling.• Premature cleavage from the linker. | • Increase reaction time or reagent equivalents.• Ensure adequate swelling time in a compatible solvent (e.g., DMF, DCM).• Use a more stable linker or milder reaction conditions. |
| Incomplete Reaction (Kaiser test positive) | • Insufficient activation or excess of reagents.• Steric hindrance from bulky reactants. | • Use a stronger coupling agent (e.g., HATU, HCTU).[10]• Increase reaction temperature moderately or extend reaction time. |
| Side Products Observed in LC-MS | • Degradation during acidic cleavage.• Formation of deletion or truncated sequences. | • Add different or more scavengers to the cleavage cocktail (e.g., thioanisole for Trp-containing peptides).[11]• Ensure coupling reactions go to completion using monitoring tests. |
| Product is an Azide, not Amine | • If using azide-containing building blocks, some thiol scavengers (like EDT) can reduce the azide to an amine during cleavage. | • For azide-containing molecules, use DTT as the thioscavenger or a non-thiol cocktail like TFA/TIS/water.[12] |
Conclusion
This compound is a powerful and versatile reagent for constructing libraries of complex heterocyclic molecules using solid-phase organic synthesis. The protocols and insights provided in this guide demonstrate a reliable pathway to synthesize 3-substituted isoindolinones, a scaffold of significant interest in pharmaceutical research. By understanding the principles of SPOS and carefully controlling reaction parameters, researchers can leverage this building block to accelerate the discovery of novel therapeutic agents.
References
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Amino-1H-isoindole 76644-74-1 [sigmaaldrich.com]
- 3. Solid-Phase Multicomponent Synthesis of 3-Substituted Isoindolinones Generates New Cell-Penetrating Probes as Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. chempep.com [chempep.com]
- 7. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]
- 8. scbt.com [scbt.com]
- 9. biotage.com [biotage.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 3-Amino-1H-isoindole Hydrochloride in the Synthesis of Advanced Fluorescent Probes
Introduction: The Isoindole Scaffold as a Privileged Fluorophore Core
The isoindole heterocyclic ring system is a cornerstone in the design of fluorescent molecules for biological applications. Its derivatives, particularly isoindole-1,3-diones (phthalimides), are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3][4] The inherent photophysical characteristics of the isoindole core, combined with its synthetic tractability, make it an attractive scaffold for developing novel fluorescent probes.
3-Amino-1H-isoindole hydrochloride (CAS 76644-74-1) serves as a versatile and reactive heterocyclic building block for this purpose.[5] Its structure features a primary amino group, which acts as a convenient handle for chemical modification, allowing for the covalent attachment of targeting moieties, modulators of fluorescence, or other functional groups. This guide provides an in-depth exploration of the synthetic strategies and detailed protocols for utilizing this compound in the creation of high-performance fluorescent probes.
Core Synthetic Strategies & Mechanistic Rationale
The primary amino group of 3-Amino-1H-isoindole is the key to its synthetic utility. Two principal strategies are highlighted here: participation in multicomponent reactions to form complex isoindoles and direct acylation to attach fluorophores or functional arms.
Three-Component Reaction for Stabilized Fluorescent Isoindoles
One of the most elegant methods for isoindole synthesis is the three-component reaction involving an aromatic dialdehyde (most commonly o-phthalaldehyde, OPA), a primary amine, and a thiol.[6][7][8] This reaction proceeds rapidly at room temperature to generate a highly fluorescent 1-thio-substituted isoindole derivative.
Mechanistic Insight: The reaction is initiated by the formation of an imine between the amine and one of the aldehyde groups of OPA. A subsequent nucleophilic attack by the thiol forms an acetal-like intermediate.[8][9] This is followed by an intramolecular cyclization onto the second aldehyde, forming a hemiaminal, which then dehydrates to yield the final, stable aromatic isoindole ring system.[8][9]
Causality Behind Component Choice: The stability of the resulting isoindole product is a critical consideration. Isoindoles can be prone to degradation, but their stability can be significantly enhanced.[6] Introducing electron-withdrawing substituents into the dialdehyde component affords more stable products that can be purified via standard column chromatography.[7][9] Furthermore, introducing steric bulk in the amine or thiol components can also contribute to product stability.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. acgpubs.org [acgpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. 3-氨基-1H-异吲哚 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 6. Three-component assembly of stabilized fluorescent isoindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC and LC-MS Analytical Methods for the Quantification and Identification of 3-Amino-1H-isoindole Hydrochloride
Abstract
This document provides a comprehensive guide to the analytical methodologies for 3-Amino-1H-isoindole hydrochloride, a crucial heterocyclic building block in pharmaceutical research and development.[1][2] We present detailed protocols for both High-Performance Liquid Chromatography (HPLC) with UV detection for purity assessment and quantification, and Liquid Chromatography-Mass Spectrometry (LC-MS) for sensitive quantification and structural confirmation. The methodologies are designed to be robust and reliable, addressing the analytical challenges posed by the polar nature of the analyte. Furthermore, this guide outlines a thorough validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the suitability of these methods for their intended purpose in a regulated environment.[3][4][5]
Introduction to this compound
This compound is an organic compound characterized by a fused aromatic ring system composed of a benzene ring and a five-membered cyclic imide ring (isoindole), with an amine group at the 3-position.[6] The hydrochloride salt form enhances its stability and solubility in polar solvents, making it amenable to aqueous-based analytical techniques.[6] Given its role in the synthesis of various biologically active molecules, robust and validated analytical methods are imperative for quality control, stability testing, and pharmacokinetic studies.[7]
Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Chemical Formula | C₈H₈N₂ · HCl | [1] |
| Molecular Weight | 168.62 g/mol | [1][8] |
| Appearance | White to off-white solid/powder | [1][6] |
| Melting Point | ~130 °C (with decomposition) | [1][2] |
| Solubility | Soluble in water and polar organic solvents | [6] |
| Structure | ||
![]() |
The high polarity of this compound presents a challenge for traditional reversed-phase (RP) HPLC, where poor retention is often observed.[9][10] Therefore, specialized chromatographic techniques are required for optimal separation and peak shape.
HPLC Method for Purity and Assay
For routine purity analysis and quantification, an HPLC method with UV detection is often the preferred approach. Given the polar nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice as it provides enhanced retention for polar compounds.[11][12][13]
Rationale for Method Selection
HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention. This approach is superior to reversed-phase chromatography for highly polar compounds, which would otherwise elute in or near the void volume.[14][15] An amino-based HILIC column is proposed here for its alternative selectivity for polar compounds.[16]
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: Amino HILIC Column (e.g., TSKgel NH2-100 or similar), 3 µm, 4.6 x 150 mm.[16]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0.0 10 90 10.0 40 60 12.0 40 60 12.1 10 90 | 15.0 | 10 | 90 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Diluent: Acetonitrile/Water (90:10, v/v).
Sample Preparation
-
Accurately weigh approximately 10 mg of this compound reference standard or sample.
-
Dissolve in 10 mL of sample diluent to obtain a stock solution of 1 mg/mL.
-
Further dilute with the sample diluent to a working concentration of 0.1 mg/mL for analysis.
LC-MS Method for Sensitive Quantification and Identification
For applications requiring higher sensitivity, such as bioanalysis or trace impurity analysis, an LC-MS method is indispensable.[17] This method combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.
Rationale for Method Selection
Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like this compound.[18][19] Operating in positive ion mode is expected to yield a strong signal for the protonated molecule [M+H]⁺ due to the presence of the primary amine group, which is readily protonated.[20][21] A triple quadrupole mass spectrometer is proposed for its excellent performance in quantitative applications using Multiple Reaction Monitoring (MRM).[22]
Experimental Protocol: LC-MS/MS
-
LC System: UHPLC system for optimal resolution and speed.
-
Column: HILIC column as described in the HPLC method (or a UHPLC equivalent, e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: (Adjusted for UHPLC)
Time (min) %A %B 0.0 5 95 5.0 50 50 6.0 50 50 6.1 5 95 | 8.0 | 5 | 95 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
MRM Transition:
-
Precursor Ion (Q1): m/z 133.1 (corresponding to the free base [C₈H₈N₂ + H]⁺).
-
Product Ion (Q3): A characteristic fragment ion (e.g., m/z 116.1, corresponding to the loss of NH₃) should be determined by direct infusion and fragmentation studies. For indole derivatives, a common fragment is m/z 91.1.[22]
-
Collision Energy: To be optimized (typically 15-30 eV).
-
Workflow Diagram
Caption: LC-MS/MS analytical workflow.
Method Validation Protocol
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[5] The following parameters should be evaluated for both the HPLC and LC-MS methods in accordance with ICH Q2(R1) guidelines.[3][4][23]
Validation Workflow
Caption: ICH Q2(R1) validation workflow.
Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | Peak purity analysis (for HPLC), no significant interference at the retention time of the analyte in blank and placebo samples. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. | Typically 80% to 120% of the test concentration for assay. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | % Recovery between 98.0% and 102.0% for assay at a minimum of three concentration levels. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Repeatability (Intra-day): RSD ≤ 2%.Intermediate Precision (Inter-day): RSD ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. Precision (RSD) at LOQ should be ≤ 10%. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±10%) are varied. |
Conclusion
The HPLC and LC-MS methods detailed in this application note provide robust and reliable approaches for the analysis of this compound. The HILIC-based separation effectively addresses the challenges associated with the analyte's high polarity, ensuring good retention and peak shape. The LC-MS/MS method offers high sensitivity and specificity, making it suitable for demanding applications. Adherence to the outlined ICH Q2(R1) validation protocol will ensure that these methods are fit for purpose in a regulated drug development and quality control environment.
References
- 1. 3-Amino-1H-isoindole 76644-74-1 [sigmaaldrich.com]
- 2. This compound | 76644-74-1 [chemicalbook.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. biosynce.com [biosynce.com]
- 7. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 10. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. obrnutafaza.hr [obrnutafaza.hr]
- 17. lirias.kuleuven.be [lirias.kuleuven.be]
- 18. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 19. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]
- 20. Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines. [sonar.ch]
- 21. Protonated primary amines induced thymine quintets studied by electrospray ionization mass spectrometry and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. starodub.nl [starodub.nl]
Application Note: Protocol for the N-alkylation of 3-Amino-1H-isoindole Hydrochloride
Abstract
This technical guide provides a comprehensive protocol for the N-alkylation of 3-amino-1H-isoindole hydrochloride, a critical transformation for the synthesis of diverse molecular scaffolds in pharmaceutical and materials science research. Recognizing the challenges associated with the selective alkylation of this bifunctional molecule, this document outlines two robust methodologies: direct alkylation using alkyl halides and reductive amination. The protocols are designed to offer researchers and drug development professionals a reliable and reproducible approach, complete with mechanistic insights, troubleshooting guidance, and quantitative data to ensure successful implementation.
Introduction: Significance of N-Alkylated 3-Amino-1H-isoindole Derivatives
The 3-amino-1H-isoindole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The N-alkylation of this moiety serves as a pivotal step in the diversification of this core structure, enabling the modulation of physicochemical properties and biological activity. N-substituted 3-amino-1H-isoindole derivatives have demonstrated potential as kinase inhibitors, showcasing the importance of this synthetic transformation in drug discovery programs.[1]
The primary challenge in the alkylation of 3-amino-1H-isoindole lies in controlling the regioselectivity. The molecule possesses two nucleophilic nitrogen atoms: the exocyclic primary amine and the endocyclic secondary amine of the isoindole ring. Direct alkylation can potentially lead to a mixture of N-alkylated, N,N-dialkylated, and even quaternary ammonium salts.[2][3] This guide addresses these challenges by providing detailed protocols that favor selective N-alkylation.
Mechanistic Principles of N-Alkylation
Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes. Two primary pathways are discussed herein:
Direct Alkylation via Nucleophilic Substitution
The direct alkylation of amines with alkyl halides typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[2][4] The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[2]
A critical consideration is the potential for over-alkylation, where the initially formed secondary amine, being more nucleophilic than the starting primary amine, can react further with the alkylating agent to yield a tertiary amine and subsequently a quaternary ammonium salt.[3][5] Careful control of stoichiometry and reaction conditions is therefore paramount. The use of the hydrochloride salt of 3-amino-1H-isoindole necessitates the addition of a base to liberate the free amine for the reaction to proceed.[6]
Caption: Simplified SN2 mechanism for the N-alkylation of a primary amine.
Reductive Amination
Reductive amination offers an alternative and often more controlled route to N-alkylated amines.[7][8] This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding amine.[9] A key advantage of this method is the reduced likelihood of over-alkylation, as the intermediate iminium ion is typically more readily reduced than the product amine is alkylated.[8]
Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough not to reduce the starting carbonyl compound but are effective in reducing the intermediate iminium ion.[9]
Caption: General workflow for N-alkylation via reductive amination.
Experimental Protocols
Safety Precaution: this compound is an irritant.[10] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl bromide as the alkylating agent.
Materials:
-
This compound (1.0 eq)[11]
-
Alkyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and potassium carbonate (2.5 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.2 M.
-
Stir the suspension at room temperature for 30 minutes to ensure the formation of the free amine.
-
Add the alkyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: N-Alkylation via Reductive Amination
This protocol provides a method for the N-alkylation of this compound using an aldehyde and sodium triacetoxyborohydride.
Materials:
-
This compound (1.0 eq)
-
Aldehyde (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and suspend it in anhydrous DCM (0.1 M).
-
Add triethylamine (1.1 eq) to the suspension and stir for 15 minutes at room temperature to generate the free amine.
-
Add the aldehyde (1.2 eq) to the reaction mixture and stir for 1 hour at room temperature to facilitate imine formation.
-
In a separate flask, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 10 minutes.
-
Stir the reaction at room temperature for 8-16 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system.
Data Presentation: Comparative Analysis of N-Alkylation Methods
The choice of alkylation method can significantly impact the reaction outcome. The following table summarizes typical reaction parameters and expected outcomes for the two protocols.
| Parameter | Protocol 1: Direct Alkylation | Protocol 2: Reductive Amination |
| Alkylating Agent | Alkyl Halides (e.g., R-Br, R-I) | Aldehydes or Ketones |
| Key Reagent | Base (e.g., K₂CO₃, Cs₂CO₃) | Reducing Agent (e.g., NaBH(OAc)₃) |
| Reaction Temp. | Room Temperature to 80 °C | Room Temperature |
| Typical Reaction Time | 12-24 hours | 8-16 hours |
| Key Advantage | Simple setup, wide range of alkyl halides | High selectivity, mild conditions |
| Potential Drawback | Risk of over-alkylation[5] | Limited by aldehyde/ketone availability |
| Typical Yield | 60-85% | 70-95% |
Troubleshooting and Field-Proven Insights
-
Low Yield in Direct Alkylation: If the yield is low, consider using a more reactive alkylating agent (e.g., alkyl iodide instead of bromide) or a stronger, non-nucleophilic base such as cesium carbonate (Cs₂CO₃). Increasing the reaction temperature may also improve the rate of reaction.
-
Over-alkylation Products: To minimize the formation of di- and tri-alkylated products in direct alkylation, use a slight excess of the amine starting material or add the alkylating agent slowly to the reaction mixture.[3]
-
Incomplete Reaction in Reductive Amination: Ensure all reagents and solvents are anhydrous, as moisture can deactivate the reducing agent and hydrolyze the imine intermediate. If the reaction is sluggish, a catalytic amount of acetic acid can be added to promote imine formation.
-
Purification Challenges: The polarity of the N-alkylated products can vary significantly depending on the nature of the introduced alkyl group. A systematic screening of eluent systems for column chromatography is recommended to achieve optimal separation.
Conclusion
The N-alkylation of this compound is a versatile and essential transformation for the synthesis of novel compounds with potential therapeutic applications. This guide provides two reliable and well-documented protocols—direct alkylation and reductive amination—to facilitate the successful synthesis of N-alkylated 3-amino-1H-isoindole derivatives. By understanding the underlying chemical principles and following the detailed procedures, researchers can confidently employ these methods in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biosynce.com [biosynce.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. scbt.com [scbt.com]
Application Notes and Protocols: The Versatility of 3-Amino-1H-isoindole Hydrochloride in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Diverse Scaffolds from a Privileged Building Block
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Among the myriad of building blocks available for the synthesis of these complex molecules, 3-Amino-1H-isoindole hydrochloride (CAS 76644-74-1) emerges as a highly versatile and valuable precursor.[2][3] Its inherent reactivity, stemming from the presence of a primary amino group and a reactive isoindole core, allows for the construction of diverse and medicinally relevant fused heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on the preparation of isoindolo[2,1-a]quinazolines and imidazo[2,1-a]isoindoles. The protocols detailed herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices to ensure reproducibility and success.
I. Synthesis of Isoindolo[2,1-a]quinazolines: A Gateway to Bioactive Fused Systems
The isoindolo[2,1-a]quinazoline scaffold is a prominent feature in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including potent inhibitors of TNF-α.[4] The reaction of this compound with 2-formylbenzoic acid provides a direct and efficient route to this valuable heterocyclic system.
Mechanistic Rationale
The synthesis proceeds through an initial nucleophilic attack of the amino group of 3-Amino-1H-isoindole on the aldehyde functionality of 2-formylbenzoic acid, forming a Schiff base intermediate. This is followed by an intramolecular cyclization, where the nitrogen of the isoindole ring attacks the carboxylic acid group, leading to the formation of the tetracyclic isoindolo[2,1-a]quinazoline core after dehydration. The choice of a protic solvent like ethanol facilitates the initial Schiff base formation and the subsequent cyclization by stabilizing the charged intermediates. The use of a catalytic amount of acid, such as glacial acetic acid, is crucial to protonate the aldehyde's carbonyl group, thereby increasing its electrophilicity and promoting the initial condensation step.
Caption: General workflow for the synthesis of Isoindolo[2,1-a]quinazolines.
Experimental Protocol: Synthesis of Isoindolo[2,1-a]quinazolin-5(6H)-one
Materials:
-
This compound
-
2-Formylbenzoic acid
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate solution (saturated)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add 2-formylbenzoic acid (1.05 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the excess acid.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure Isoindolo[2,1-a]quinazolin-5(6H)-one.
| Parameter | Value | Rationale |
| Solvent | Ethanol | Facilitates dissolution of reactants and promotes the reaction. |
| Catalyst | Glacial Acetic Acid | Protonates the aldehyde to increase its electrophilicity. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Reaction Time | 4-6 hours | Ensures complete conversion of the starting materials. |
II. Synthesis of Imidazo[2,1-a]isoindoles: Accessing Novel Fused Imidazole Scaffolds
The imidazo[2,1-a]isoindole framework is another important heterocyclic system that can be accessed from this compound. These compounds have garnered interest due to their potential biological activities. The reaction with α-haloketones provides a versatile entry point to this class of compounds.
Mechanistic Considerations
The synthesis commences with the nucleophilic substitution of the halogen in the α-haloketone by the amino group of 3-Amino-1H-isoindole. This initial step forms an α-amino ketone intermediate. Subsequent intramolecular cyclization occurs through the attack of the isoindole nitrogen onto the ketone carbonyl group, followed by dehydration to yield the aromatic imidazo[2,1-a]isoindole. The choice of a polar aprotic solvent like DMF or acetonitrile is often preferred to facilitate the initial SN2 reaction. The presence of a non-nucleophilic base, such as triethylamine or potassium carbonate, is essential to neutralize the hydrohalic acid formed during the reaction, thus driving the equilibrium towards the product.
Caption: General workflow for the synthesis of Imidazo[2,1-a]isoindoles.
Experimental Protocol: Synthesis of a Substituted Imidazo[2,1-a]isoindole
Materials:
-
This compound
-
An appropriate α-haloketone (e.g., 2-bromoacetophenone)
-
Triethylamine or Potassium Carbonate
-
Acetonitrile or Dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile or DMF, add a base such as triethylamine (2.2 eq) or potassium carbonate (2.2 eq).
-
Stir the mixture at room temperature for 15-20 minutes to liberate the free base.
-
Add the α-haloketone (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and maintain for 8-12 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If using potassium carbonate, filter off the inorganic salts.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the pure imidazo[2,1-a]isoindole derivative.
| Parameter | Value | Rationale |
| Solvent | Acetonitrile or DMF | Polar aprotic solvent favors the initial SN2 reaction. |
| Base | Triethylamine or K₂CO₃ | Neutralizes the acid byproduct and facilitates the reaction. |
| Temperature | 80-100 °C | Provides sufficient energy for cyclization and dehydration. |
| Reaction Time | 8-12 hours | Allows for the completion of both the substitution and cyclization steps. |
Conclusion
This compound is a powerful and versatile starting material for the synthesis of a variety of fused heterocyclic compounds. The application notes and protocols provided herein for the synthesis of isoindolo[2,1-a]quinazolines and imidazo[2,1-a]isoindoles demonstrate the strategic utility of this building block. By understanding the underlying reaction mechanisms and the rationale for the chosen experimental conditions, researchers can confidently employ these methods and adapt them for the preparation of a diverse library of novel heterocyclic molecules for applications in drug discovery and materials science.
References
Chiral Separation of 3-Amino-1H-isoindole Hydrochloride via Pre-Column Derivatization
An Application Guide:
A Detailed Protocol for Researchers and Drug Development Professionals
Abstract
The enantioselective analysis of chiral amines is a critical aspect of pharmaceutical research and development. This application note provides a comprehensive guide to the chiral separation of 3-Amino-1H-isoindole hydrochloride, a versatile heterocyclic building block.[1] The protocol herein details an indirect chiral separation method. This method involves pre-column derivatization using o-phthalaldehyde (OPA) and a chiral thiol, N-acetyl-L-cysteine (NAC), to form fluorescent diastereomeric isoindole derivatives. These derivatives can then be resolved using standard reversed-phase high-performance liquid chromatography (HPLC) with fluorescence detection (FLD). This document offers in-depth theoretical background, step-by-step experimental protocols, and critical insights into the optimization of this widely applicable analytical technique.
Introduction: The Imperative of Chiral Purity
In the pharmaceutical industry, the stereochemistry of a drug molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drugs. The development of robust and sensitive analytical methods for chiral separation is, therefore, a cornerstone of drug discovery and quality control.
Indirect chiral separation, which involves the derivatization of a racemic analyte with a chiral derivatizing agent (CDA) to form diastereomers, is a powerful and versatile approach.[2] These resulting diastereomers possess distinct physicochemical properties, allowing for their separation on conventional achiral stationary phases.[3][4] This method is particularly advantageous for analytes lacking a strong chromophore, as derivatization can also introduce a fluorescent tag, significantly enhancing detection sensitivity.[5][6]
This compound is a primary amine and a valuable building block in medicinal chemistry.[1][7] Ensuring its enantiomeric purity, or the enantiomeric purity of its derivatives, is often a critical step in the synthesis of new chemical entities. This guide focuses on a well-established and reliable derivatization strategy employing o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) for the chiral resolution of this compound.
The Chemistry of Derivatization: OPA and Chiral Thiols
The reaction between a primary amine, o-phthalaldehyde (OPA), and a thiol is a cornerstone of amino acid and amine analysis.[6][8] In the presence of a primary amine, OPA and a thiol rapidly react under basic conditions to form a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole.[9]
When a chiral thiol, such as N-acetyl-L-cysteine (NAC), is used, the reaction with a racemic amine generates a pair of diastereomers.[3][10] These diastereomers can then be separated by standard reversed-phase HPLC.
The reaction proceeds as follows:
Figure 1: Workflow of the derivatization reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol is a robust starting point and may require optimization based on the specific instrumentation and purity of the sample.
Reagents and Materials
-
This compound (racemic standard and/or sample)
-
o-Phthalaldehyde (OPA)
-
N-acetyl-L-cysteine (NAC)
-
Boric acid
-
Sodium hydroxide
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.22 µm syringe filters
Preparation of Solutions
-
Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of HPLC grade water. Adjust the pH to 9.5 with a concentrated sodium hydroxide solution.
-
OPA Reagent Solution (50 mg/mL in Methanol): Dissolve 250 mg of OPA in 5 mL of methanol. This solution should be prepared fresh daily and protected from light.
-
NAC Reagent Solution (50 mg/mL in Methanol): Dissolve 250 mg of NAC in 5 mL of methanol. This solution should also be prepared fresh daily.
-
Derivatization Reagent: Just prior to use, mix the OPA and NAC solutions. The optimal ratio may need to be determined empirically, but a 1:1 (v/v) ratio is a good starting point.
-
Sample/Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol. Further dilutions can be made as needed.
Derivatization Procedure
-
In a clean autosampler vial or microcentrifuge tube, add 50 µL of the borate buffer.
-
Add 10 µL of the this compound sample/standard solution.
-
Add 20 µL of the freshly prepared OPA/NAC derivatization reagent.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for at least 2 minutes before injection. Note: The stability of the isoindole derivatives can be a limiting factor, so consistent timing between derivatization and injection is crucial for reproducibility.[6][9]
Figure 2: Step-by-step derivatization workflow.
HPLC-FLD Analysis
The separation of the diastereomeric derivatives is typically achieved on a C18 reversed-phase column. Fluorescence detection provides excellent sensitivity.
Suggested HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 25 mM Sodium Acetate, pH 6.5 |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) |
| Gradient | Start with 30% B, increase to 70% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 340 nm, Emission: 450 nm |
Note: The gradient profile is a starting point and should be optimized to achieve baseline separation of the two diastereomeric peaks.
Expected Results
A successful separation will yield a chromatogram with two well-resolved peaks corresponding to the two diastereomeric isoindole derivatives. The peak area ratio of these two peaks can be used to determine the enantiomeric excess (e.e.) of the original sample. For a racemic standard, the peak areas should be approximately equal.
Method Validation and Considerations
-
Linearity: Establish the linear range of the method by analyzing a series of dilutions of a derivatized standard.
-
Precision: Assess the repeatability of the method by performing multiple preparations and injections of the same sample.
-
Stability of Derivatives: The stability of the OPA-NAC derivatives can be variable.[6][9] It is crucial to maintain a consistent time between derivatization and injection for all samples and standards. Automated pre-column derivatization can significantly improve reproducibility.[11][12]
-
Choice of Chiral Thiol: While NAC is widely used and effective, other chiral thiols such as N-isobutyryl-L-cysteine (IBLC) can also be employed and may offer different selectivity.[13][14]
Conclusion
The pre-column derivatization of this compound with o-phthalaldehyde and N-acetyl-L-cysteine is a robust and sensitive method for its chiral separation. The formation of fluorescent diastereomers allows for analysis on standard reversed-phase HPLC systems with excellent detection limits. By carefully controlling the reaction conditions and optimizing the chromatographic separation, this method can be a valuable tool for researchers, scientists, and drug development professionals in ensuring the enantiomeric purity of this important synthetic intermediate.
References
- 1. 3-Amino-1H-isoindole 76644-74-1 [sigmaaldrich.com]
- 2. Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Panin - Acta Naturae [actanaturae.ru]
- 4. actanaturae.ru [actanaturae.ru]
- 5. Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. o-Phthalaldehyde—N-acetyl-L-cysteine as a chiral derivatization reagent for liquid chromatographic optical resolution of amino acid ernantiomers and its application to conventional amino acid analysis | CiNii Research [cir.nii.ac.jp]
- 11. researchgate.net [researchgate.net]
- 12. HPLC-FLD for the simultaneous determination of primary and secondary amino acids from complex biological sample by pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Amino-1H-isoindole Hydrochloride in the Synthesis of Functional Probes for Genetic Assays
Introduction: The Isoindole Scaffold as a Privileged Structure for Nucleic Acid Interrogation
The study of genetic material relies on molecular tools capable of binding to, reporting on, or modifying nucleic acids. The isoindole ring system, a bicyclic aromatic heterocycle, represents a foundational scaffold for the design of such tools.[1][2] Its planar structure and tunable electronic properties make it an ideal candidate for developing DNA intercalators and fluorescent probes.[3][4] 3-Amino-1H-isoindole hydrochloride emerges as a particularly valuable and versatile starting material—a heterocyclic building block that provides a reactive handle for elaboration into a diverse array of functional molecules. This guide details the synthesis and application of compounds derived from this compound for use in genetic assays, including fluorescent labeling and mutagenicity screening.
Part 1: Synthesis of Fluorescent Isoindole Derivatives for Nucleic Acid Visualization
Scientific Principle: Fluorescent probes are indispensable in modern genetics, enabling the visualization of DNA and RNA in applications ranging from cell imaging to quantitative PCR and fluorescence in situ hybridization (FISH).[5] The isoindole core itself can be highly fluorescent, but its inherent instability has historically limited its use.[1] However, modern synthetic methods, particularly three-component reactions, allow for the one-pot assembly of stabilized, highly fluorescent isoindole derivatives.[6][7][8][9]
The primary amino group of 3-Amino-1H-isoindole provides a nucleophilic center that can readily participate in condensation reactions. A robust and well-established method involves the reaction of a primary amine with an aromatic dialdehyde (e.g., o-phthalaldehyde, OPA) and a thiol. This reaction generates a stable 1-thio-substituted 2H-isoindole, which exhibits strong fluorescence.
Experimental Workflow: Three-Component Synthesis of a Fluorescent Isoindole Probe
References
- 1. Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel DNA intercalators without basic side chains as efficient antitumor agents: design, synthesis and evaluation of benzo-[c,d]-indol-malononitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bocascientific.com [bocascientific.com]
- 6. Three-component assembly of stabilized fluorescent isoindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-1H-isoindole Hydrochloride
Welcome to the technical support center for the synthesis of 3-Amino-1H-isoindole hydrochloride (CAS 76644-74-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The isoindole core is a valuable heterocyclic building block in medicinal chemistry, making the reliable synthesis of its derivatives crucial for research and development.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a heterocyclic compound featuring an isoindole core with an amine group at the 3-position.[1] It is supplied as a hydrochloride salt to improve its stability and solubility in water and polar organic solvents.[3] This structure is a key pharmacophore found in various therapeutic agents, and its derivatives have been investigated for a range of biological activities, including as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase.[4]
Q2: What are the common synthetic routes to this compound?
Several synthetic pathways exist. A frequently cited method involves a multi-step reaction starting from a substituted 1H-2,4-Benzodiazepine derivative, which undergoes rearrangement and subsequent hydrolysis to yield the desired product.[5] Other advanced strategies may include domino reactions, Larock annulation, or amination using hypervalent iodine reagents, depending on the available starting materials and desired scale.[3]
Q3: What are the most critical parameters affecting the yield and purity?
The synthesis is sensitive to several factors:
-
Temperature Control: Precise temperature management is crucial to prevent side reactions and degradation of the intermediate or final product.[3]
-
Atmosphere: While not always required, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side products, especially if sensitive reagents are used.
-
Reagent Purity: The purity of starting materials and reagents is paramount. Contaminants can interfere with the reaction, leading to low yields and complex purification challenges.[6]
-
Solvent Choice: The solvent system affects reagent solubility and reaction kinetics. Anhydrous solvents are often necessary to prevent unwanted hydrolysis of intermediates.
Q4: What safety precautions should be taken when handling this compound?
According to its safety data sheet, this compound is classified as a warning-level hazard.[1] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent), should be worn at all times.[1] All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting Guide for Synthesis
Low yields or impure products are common hurdles in organic synthesis. This section provides a systematic approach to diagnosing and solving problems encountered during the synthesis of this compound.
| Problem | Probable Cause | Recommended Solution & Rationale |
| Low or No Product Yield | 1. Inactive or Impure Starting Material: The initial reagents may have degraded or contain impurities that inhibit the reaction. | Verify Starting Material: Confirm the identity and purity of your starting materials (e.g., 1H-2,4-Benzodiazepine, 5-methoxy-) using techniques like NMR, IR, or melting point analysis. Source high-purity reagents from a reputable supplier.[7] |
| 2. Incomplete Reaction: The reaction may not have reached completion due to insufficient time, low temperature, or poor mixing. | Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature. Ensure vigorous stirring, especially for heterogeneous mixtures. | |
| 3. Product Degradation: The target molecule or a key intermediate may be unstable under the reaction or workup conditions. | Modify Workup: Minimize the time the product is exposed to harsh conditions (e.g., strong acid/base, high heat). If the product is sensitive to oxidation, perform the workup and isolation under an inert atmosphere. | |
| Product Contaminated with Impurities | 1. Side Reactions: Competing reaction pathways may be activated under the chosen conditions, leading to byproducts. | Refine Reaction Parameters: Lowering the reaction temperature can often increase selectivity and reduce the rate of side reactions. Screen alternative solvents or catalysts that may favor the desired pathway. |
| 2. Ineffective Purification: The chosen purification method (e.g., recrystallization, precipitation) may not be adequate to remove specific impurities. | Improve Purification Strategy: The product is a hydrochloride salt, which facilitates purification by precipitation. Ensure the pH is sufficiently acidic during this step. If impurities co-precipitate, consider column chromatography before the final salt formation. Recrystallize from a different solvent system. | |
| 3. External Contamination: Contaminants from glassware, solvents, or the environment can be introduced. | Maintain Strict Lab Hygiene: Use scrupulously clean, oven-dried glassware.[8] Use only HPLC-grade or purified solvents to minimize contamination from dust, water, or other residues that can affect results.[6] | |
| Difficulty Isolating the Final HCl Salt | 1. Incorrect Stoichiometry of HCl: Too little hydrochloric acid will result in incomplete salt formation, while a large excess can sometimes increase the solubility of the salt. | Titrate with HCl: Add concentrated HCl dropwise to a solution of the free base (dissolved in a suitable solvent like methanol or isopropanol) until precipitation is complete. Monitor the pH. A published protocol suggests using concentrated hydrochloric acid in methanol for 12 hours at ambient temperature.[5] |
| 2. High Solubility in the Chosen Solvent: The hydrochloride salt may be too soluble in the reaction or workup solvent to precipitate effectively. | Solvent Exchange: After the reaction is complete, remove the reaction solvent under reduced pressure. Dissolve the crude free-base residue in a minimal amount of a solvent in which the HCl salt has low solubility (e.g., isopropanol, ethyl acetate, or diethyl ether) before adding HCl. |
Visual Workflow and Troubleshooting Diagrams
A clear workflow is essential for reproducible synthesis. The following diagram outlines the key stages of the process.
Caption: General workflow for the synthesis of this compound.
When encountering low yields, a logical troubleshooting process is critical.
Caption: Decision tree for troubleshooting low product yield.
Reference Experimental Protocol
This protocol is adapted from a literature procedure for a two-step synthesis starting from a benzodiazepine derivative.[5]
Step 1: Rearrangement of 1H-2,4-Benzodiazepine, 5-methoxy-
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting benzodiazepine (1 equivalent) in glacial acetic acid.
-
Heating: Heat the reaction mixture to reflux and maintain for approximately 20 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetic acid under reduced pressure using a rotary evaporator. The resulting crude residue is used directly in the next step.
-
Note: According to the literature, this step yields the intermediate with approximately 36% efficiency.[5]
-
Step 2: Hydrolysis and Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude residue from Step 1 in methanol.
-
Acidification: Cool the solution in an ice bath and add concentrated hydrochloric acid dropwise with stirring.
-
Reaction: Remove the flask from the ice bath and continue stirring at ambient temperature for 12 hours. During this time, the hydrochloride salt of the product should precipitate.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold methanol or diethyl ether to remove soluble impurities.
-
Drying: Dry the collected solid under vacuum to obtain this compound as a white to off-white powder.[3]
-
Note: This step has been reported with a yield of approximately 85%.[5]
-
Final Product Characterization:
-
Appearance: White to off-white solid/powder.[3]
-
Solubility: Soluble in water and polar organic solvents.[3]
References
- 1. 3-Amino-1H-isoindole 76644-74-1 [sigmaaldrich.com]
- 2. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 3. biosynce.com [biosynce.com]
- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. This compound sigma | Sigma-Aldrich [sigmaaldrich.com]
- 8. usp.org [usp.org]
- 9. This compound | 76644-74-1 [chemicalbook.com]
Technical Support Center: Purification of 3-Amino-1H-isoindole Hydrochloride by Recrystallization
Welcome to the technical support center for the purification of 3-Amino-1H-isoindole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the recrystallization of this important heterocyclic building block. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.
Introduction: The Importance of Purity
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules.[1] The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, decreased yields, and complications in the biological evaluation of final compounds. Recrystallization is a powerful technique for purifying solids, leveraging differences in solubility between the target compound and its impurities in a given solvent system.[2][3] This guide will walk you through the principles and practicalities of recrystallizing this compound effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the recrystallization of this compound.
Q1: What is the ideal solvent for recrystallizing this compound?
A1: There is no single "best" solvent, as the optimal choice depends on the specific impurities present in your crude material. However, based on the polar nature of the hydrochloride salt, good starting points for screening are polar protic solvents and their mixtures.[4] Alcohol-water mixtures, such as methanol/water or ethanol/water, are often effective for amine hydrochlorides. The ideal solvent should fully dissolve the compound at an elevated temperature but exhibit low solubility at cooler temperatures, allowing for high recovery of pure crystals upon cooling.[2]
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out," where the solute separates as a liquid instead of a solid, is a common issue. This can happen if the melting point of your compound is lower than the boiling point of the solvent, or if the solution is cooled too rapidly. To remedy this, try reheating the solution to dissolve the oil, then allow it to cool much more slowly. Adding a slightly larger volume of the solvent may also help. If the problem persists, consider using a different solvent system.
Q3: I have a very poor yield after recrystallization. What are the likely causes?
A3: Low recovery can stem from several factors:
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Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude material.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.
-
Premature crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose a significant portion of your product. Ensure your filtration apparatus is pre-heated.
-
Washing with room temperature solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize redissolving your purified product.
Q4: My recrystallized product is still colored. How can I remove colored impurities?
A4: If your product remains colored after recrystallization, the impurity is likely soluble in the chosen solvent. You can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.
Troubleshooting Guide
This section provides a more in-depth approach to resolving common and complex issues during the recrystallization of this compound.
Problem 1: No Crystal Formation Upon Cooling
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Solution is not supersaturated | Too much solvent was used, or the initial material had a very low concentration of the desired compound. | Gently evaporate some of the solvent to increase the concentration and then allow it to cool again. |
| Inhibition of nucleation | The formation of initial crystal seeds is kinetically hindered. | 1. Scratch the inner surface of the flask with a glass rod to create nucleation sites. 2. Add a seed crystal of pure this compound to induce crystallization.[5] 3. Cool to a lower temperature using an ice bath, but do so slowly to avoid oiling out. |
| Inappropriate solvent | The compound is too soluble in the chosen solvent even at low temperatures. | Re-evaluate your solvent choice. The compound should have significantly lower solubility at cold temperatures. |
Problem 2: The Product is Contaminated with Starting Materials or By-products
Background: A common synthetic route to this compound proceeds from 1H-2,4-Benzodiazepine, 5-methoxy-.[6] This two-step process can lead to specific impurities.
Potential Impurities & Purification Strategy:
| Potential Impurity | Origin | Recrystallization Strategy |
| Unreacted 1H-2,4-Benzodiazepine, 5-methoxy- | Incomplete initial reaction | This starting material is likely less polar than the hydrochloride salt product. A moderately polar solvent system should leave this impurity in the mother liquor. |
| Intermediates from the first step | Incomplete conversion in the first reaction step | The polarity of these will vary. An HPLC analysis of the crude material can help identify the polarity of the impurity and guide solvent selection. |
| By-products from the second step (acidic hydrolysis) | Side reactions during the ring contraction | These are likely to be polar. A solvent system where the desired product has a sharp solubility difference between hot and cold, while the impurity remains soluble, is ideal. |
| Oxidative degradation products | Instability of the free amine | The hydrochloride salt is more stable, but exposure to basic conditions can generate the free amine which can then oxidize. Ensure the recrystallization is performed under neutral or slightly acidic conditions. |
Analytical Approach: To effectively troubleshoot purity issues, it is highly recommended to analyze your crude and recrystallized material by High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with a formic acid modifier is a good starting point for method development.[7][8]
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
This protocol outlines a systematic approach to identifying a suitable solvent system for the recrystallization of this compound.
Materials:
-
Crude this compound
-
A selection of potential solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, ethyl acetate)
-
Test tubes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place approximately 20-30 mg of the crude material into several separate test tubes.
-
To each tube, add a different solvent dropwise at room temperature while vortexing. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.
-
If the compound is insoluble at room temperature, heat the test tube in a heating block or water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
After reaching room temperature, place the test tube in an ice bath to further promote crystallization.
-
Evaluate the results based on the quality and quantity of the crystals formed. A good solvent will yield a significant amount of well-formed crystals.
Protocol 2: Recrystallization of this compound
This is a general procedure. The choice of solvent should be determined by the screening protocol above. For this example, we will use a hypothetical methanol/water solvent system.
Materials:
-
Crude this compound
-
Methanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with stirring capabilities
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot methanol to dissolve the solid completely while stirring and gently heating on a hot plate.
-
If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and then gently reflux for 5-10 minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities (and charcoal, if used).
-
Heat the filtrate to boiling and slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of an ice-cold methanol/water mixture.
-
Dry the purified crystals under vacuum.
Visualizing the Workflow
Recrystallization Workflow Diagram
References
- 1. 3-Amino-1H-isoindole 76644-74-1 [sigmaaldrich.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Separation of 3-Amino-1-imino-5-methoxy-1H-isoindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Common impurities in 3-Amino-1H-isoindole hydrochloride and their identification
Welcome to the technical support center for 3-Amino-1H-isoindole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity and stability of this versatile heterocyclic building block. Here, we will delve into the likely impurities you may encounter, their origins, and robust analytical strategies for their identification and control.
Introduction: The Challenge of Purity in this compound
This compound is a valuable intermediate in organic synthesis. However, its inherent reactivity and the nature of its synthetic pathways can lead to the formation of various impurities. Understanding and controlling these impurities is critical to ensure the quality, safety, and efficacy of downstream products. This guide provides a troubleshooting framework to address these challenges head-on.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the most common types of impurities I should expect in my this compound sample?
You can generally categorize impurities into three main classes:
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Process-Related Impurities: These originate from the synthetic route used to prepare the final compound. They can include unreacted starting materials, intermediates, and by-products from side reactions.
-
Degradation Products: 3-Amino-1H-isoindole is susceptible to degradation, particularly through oxidation and dimerization, due to the reactivity of the isoindole ring system.
-
Residual Solvents: Solvents used during synthesis and purification can be entrapped in the final product.
The following sections will provide more specific examples and identification strategies for each of these categories.
Troubleshooting Guide 1: Identifying Process-Related Impurities
A common synthetic route to this compound involves the cyclization of precursors such as derivatives of 2-cyanobenzylamine or the reduction of phthalimide-based structures. Based on these pathways, we can anticipate several potential process-related impurities.
Q1.1: I see an unexpected peak in my HPLC chromatogram that I suspect is a starting material or intermediate. How can I confirm this?
Causality: Incomplete reactions or inadequate purification can lead to the carryover of starting materials and intermediates into the final product.
Identification Strategy:
-
Hypothesize Potential Impurities: Based on your synthetic route, identify the structures of key starting materials and intermediates. For instance, if you are using a derivative of 2-cyanobenzylamine, this would be a primary suspect.
-
Reference Standards: If available, inject reference standards of the suspected impurities into your HPLC system to compare retention times.
-
LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weight of the impurity. This can provide strong evidence for its identity.
-
Spiking Study: "Spike" your sample with a small amount of the suspected impurity's reference standard. An increase in the peak area of the unknown confirms its identity.
Table 1: Potential Process-Related Impurities and their Identification
| Potential Impurity | Likely Origin | Identification Method | Expected [M+H]⁺ (m/z) |
| 2-Cyanobenzylamine | Starting Material | HPLC, LC-MS | 133.076 |
| Phthalimide | Starting Material/By-product | HPLC, LC-MS | 148.039 |
| 3-Iminoisoindolin-1-one | Incomplete Reduction | HPLC, LC-MS | 147.055 |
Diagram 1: Potential Formation of Process-Related Impurities
Caption: Origin of process-related impurities from the synthetic route.
Troubleshooting Guide 2: Characterizing Degradation Products
The isoindole core is known to be susceptible to degradation, primarily through oxidation and dimerization, especially when exposed to air, light, or certain solvents.
Q2.1: My sample of this compound is showing discoloration and new peaks in the HPLC analysis over time. What could be happening?
Causality: The amino and imine functionalities of the isoindole ring make it prone to oxidation. The presence of oxygen can lead to the formation of carbonyl-containing derivatives. Dimerization can also occur, leading to higher molecular weight impurities.
Identification Strategy:
-
Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study is recommended.[1][2] This involves subjecting the material to stress conditions (e.g., acid, base, oxidation, heat, light) to accelerate the formation of degradants.
-
LC-MS/MS Analysis: Analyze the stressed samples by LC-MS/MS. The MS data will provide the molecular weights of the degradation products, and MS/MS fragmentation patterns can help in their structural elucidation.
-
NMR Spectroscopy: For significant degradation products, isolation via preparative HPLC followed by NMR spectroscopy (¹H, ¹³C, and 2D NMR) can provide definitive structural confirmation.
Table 2: Potential Degradation Products and their Identification
| Potential Degradation Product | Formation Pathway | Identification Method | Expected [M+H]⁺ (m/z) |
| 3-Amino-isoindolin-1-one | Oxidation | LC-MS, NMR | 149.066 |
| Dimer Species | Dimerization | LC-MS | 265.139 |
Diagram 2: Potential Degradation Pathways
Caption: Key degradation pathways for 3-Amino-1H-isoindole.
Troubleshooting Guide 3: Analytical Methodologies
Robust analytical methods are essential for the accurate assessment of the purity of this compound.
Q3.1: What is a good starting point for developing an HPLC method for purity analysis?
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
A reversed-phase HPLC method is generally suitable for separating this compound from its potential impurities.
-
Instrumentation: HPLC with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 5-10%) to retain the polar main compound.
-
Gradually increase the percentage of Mobile Phase B to elute less polar impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where the main compound and expected impurities have significant absorbance (e.g., 220 nm and 280 nm).
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Q3.2: How can I identify unknown peaks in my chromatogram?
Workflow for Unknown Peak Identification:
Diagram 3: Analytical Workflow for Impurity Identification
Caption: A systematic workflow for identifying unknown impurities.
Q3.3: Are there any specific considerations for GC-MS analysis?
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for identifying and quantifying residual solvents.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: GC-MS with a headspace autosampler.
-
Column: A non-polar column (e.g., DB-1 or equivalent) is typically used for solvent analysis.
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable dissolution solvent (e.g., DMSO, DMF).
-
Headspace Conditions: Optimize incubation temperature and time to ensure complete volatilization of the residual solvents.
-
GC Conditions: Use a temperature gradient program that effectively separates the expected solvents.
-
MS Detection: Operate in scan mode to identify unknown solvents and in Selected Ion Monitoring (SIM) mode for quantification of known solvents against a standard.
References
Overcoming challenges in the scale-up synthesis of 3-Amino-1H-isoindole hydrochloride
Technical Support Center: Scale-Up Synthesis of 3-Amino-1H-isoindole Hydrochloride
Welcome to the technical support center for the synthesis of this compound (CAS 76644-74-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from laboratory to pilot or manufacturing scale. The inherent reactivity of the isoindole ring system presents unique difficulties that require careful consideration and control.[1]
This document provides in-depth, field-proven insights and troubleshooting protocols to ensure a robust, scalable, and reproducible process.
Frequently Asked Questions (FAQs)
Q1: We are observing a dramatic drop in yield and the formation of a dark, insoluble tar when scaling up our synthesis from phthalonitrile. What is the primary cause?
This is the most common challenge in isoindole synthesis and is primarily due to the inherent instability of the isoindole ring.[1] The core issue is twofold:
-
Polymerization: The electron-rich isoindole ring is highly susceptible to self-condensation or polymerization, especially under thermal stress or in the presence of acid/base catalysts. What is manageable at a 100g scale with rapid workup becomes critical in a large reactor where extended reaction times and potential "hot spots" can accelerate this decomposition pathway.[1]
-
Atmospheric Oxidation: The free 3-aminoindole intermediate is extremely sensitive to air and can undergo oxidative dimerization and degradation.[2][3] Inadequate inerting of a large-scale reactor is a frequent culprit, leading to the formation of colored impurities and insoluble polymeric material.
Q2: Our process involves the reduction of a 2-cyanobenzamide precursor. What are the critical parameters to control during this hydrogenation step at scale?
When employing a catalytic hydrogenation route (e.g., using Pd/C), several parameters become critical on a larger scale:
-
Heat Management: The reduction is often exothermic. A lower surface-area-to-volume ratio in large reactors can lead to poor heat dissipation, causing temperature spikes that degrade the product.[1] Controlled addition of reagents or a robust reactor cooling system is essential.
-
Catalyst Activity & Loading: Ensure consistent catalyst quality. At scale, inefficient mixing can lead to poor catalyst suspension, reducing its effective surface area and slowing the reaction. This extended reaction time increases the risk of side-product formation.
-
Hydrogen Pressure & Purity: Maintaining consistent hydrogen pressure is key for driving the reaction to completion. Ensure the hydrogen source is free from oxygen to prevent oxidative side reactions.
Q3: Column chromatography is our lab-scale purification method, but it's not feasible for a 20 kg batch. What are robust, scalable alternatives for purifying this compound?
Avoiding chromatography at scale is a primary goal for process efficiency and cost-effectiveness.[1] The preferred method is crystallization. Since the target is a hydrochloride salt, you can leverage its solubility properties:
-
pH-Controlled Precipitation/Crystallization: After the reaction is complete, perform an aqueous workup. Carefully adjust the pH of the aqueous layer with concentrated hydrochloric acid. This protonates the basic amino-isoindole, forming the hydrochloride salt, which often has significantly lower solubility in mixed aqueous-organic or purely organic solvent systems, causing it to crystallize or precipitate.
-
Anti-Solvent Crystallization: Isolate the crude free base in a suitable solvent in which it is soluble (e.g., methanol, isopropanol). Then, add a stream of HCl gas or a solution of HCl in a miscible solvent (like IPA or ether) to form the salt. Subsequently, add an "anti-solvent" in which the hydrochloride salt is insoluble (e.g., MTBE, heptane) to induce crystallization.
The key is to develop a robust crystallization protocol with a well-defined solvent/anti-solvent ratio, temperature profile, and agitation rate to control particle size and minimize impurity occlusion.
Q4: We've identified several process-related impurities by HPLC. What are their likely sources and how can we mitigate them?
Impurity formation is a common issue, and their identification is crucial for process optimization.[4][5]
-
Unreacted Starting Material: Incomplete conversion is a common source. Monitor the reaction closely using in-process controls (IPCs) like HPLC or TLC to ensure full consumption of the starting material.
-
Over-Reduction Products: In hydrogenation routes, it's possible to reduce the aromatic ring if conditions are too harsh (high temperature or pressure).
-
Hydrolysis Products: The intermediate imine species can be susceptible to hydrolysis back to a carbonyl compound, especially during aqueous workup. Maintaining a controlled pH and temperature is critical.
-
Oxidation Products: As mentioned, these arise from exposure to air and often present as colored impurities.[3]
Mitigation Strategy: A thorough process understanding is key. Perform "one-factor-at-a-time" (OFAT) or Design of Experiments (DoE) studies to understand how temperature, pressure, reaction time, and reagent stoichiometry affect the impurity profile.
Troubleshooting Guides & Protocols
Guide 1: Diagnosing and Preventing Polymerization and Tar Formation
This guide provides a systematic approach to troubleshooting product decomposition.
Symptoms:
-
Observation of dark, insoluble, tar-like materials.[1]
-
Low recovery of the desired product after workup.
-
In-process HPLC shows the product peak forming and then decreasing over time.[1]
Workflow for Diagnosis and Correction:
Caption: Troubleshooting workflow for tar formation.
Guide 2: Scalable Protocol for Synthesis via Phthalonitrile
This protocol outlines a generalized, scalable synthesis from phthalonitrile, emphasizing critical control points. This route often proceeds through a 1,3-diiminoisoindoline intermediate.[6]
Visual Representation of the Synthetic Pathway:
Caption: General synthetic pathway from phthalonitrile.
Step-by-Step Methodology:
-
Reactor Preparation (Critical):
-
Ensure the reactor is scrupulously clean and dry.
-
Perform a pressure hold test to confirm the vessel is sealed against atmospheric leaks.
-
Inert the reactor by performing a minimum of three vacuum/nitrogen (or argon) purge cycles. Maintain a positive inert gas pressure throughout the synthesis.
-
-
Step 1: Ammonolysis:
-
Charge a suitable alcohol solvent (e.g., methanol) that has been degassed.
-
Add phthalonitrile and a catalytic amount of a base (e.g., sodium hydroxide).[6]
-
Pressurize the reactor with ammonia gas, maintaining a specific pressure while slowly warming the mixture to 50-55 °C.[6]
-
IPC: Monitor the consumption of phthalonitrile by HPLC. The reaction is typically complete in 4-8 hours.
-
-
Step 2: Reduction to Free Base:
-
Cool the reaction mixture to 0-5 °C.
-
Slowly add a reducing agent (e.g., sodium borohydride in portions). This step is exothermic; maintain the internal temperature below 10 °C.
-
Stir for 2-4 hours at low temperature until the diimino intermediate is fully converted.
-
IPC: Monitor the disappearance of the intermediate by TLC or HPLC.
-
-
Step 3: Workup and Isolation:
-
Carefully quench the reaction with cold water, maintaining temperature control.
-
Perform a solvent extraction (e.g., with dichloromethane or ethyl acetate) to isolate the crude free base. Wash the organic layer with brine.
-
Concentrate the organic layer under reduced pressure. Do not distill to dryness to avoid thermal decomposition.
-
-
Step 4: Salt Formation and Purification:
-
Dissolve the crude free base oil/solid in a minimal amount of a suitable solvent (e.g., isopropanol).
-
Filter through a polishing filter to remove any particulate matter.
-
Slowly add a solution of HCl in isopropanol or bubble dry HCl gas through the solution until the pH is acidic (pH 1-2).
-
Stir and cool the mixture to induce crystallization. An anti-solvent like MTBE can be added to improve yield.
-
Filter the solid product, wash with the anti-solvent, and dry under vacuum at a controlled temperature (< 40 °C). The product is a powder with a melting point around 130 °C with decomposition.[7]
-
Data Summary & Analytical Control
Effective scale-up requires robust analytical methods to ensure batch-to-batch consistency.
Table 1: Critical Process Parameters & Recommended Ranges
| Parameter | Stage | Recommended Range | Rationale |
| Reaction Temperature | Ammonolysis | 50 - 60 °C | Balances reaction rate with minimizing side reactions.[6] |
| Reaction Temperature | Reduction | 0 - 10 °C | Controls exotherm and prevents degradation of the sensitive amino-isoindole.[1] |
| Atmosphere | All Stages | < 1000 ppm O₂ | Prevents oxidative degradation of the electron-rich isoindole ring system.[1] |
| pH for Salt Formation | Crystallization | 1.0 - 2.0 | Ensures complete protonation and precipitation of the hydrochloride salt. |
| Drying Temperature | Final Product | < 40 °C | Prevents thermal decomposition of the final product. |
Table 2: Typical HPLC Method for In-Process Control & Final Purity
| Parameter | Specification |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Column Temperature | 30 °C |
This method serves as a starting point and should be fully validated for your specific process.
Safety Information
-
This compound is classified as an irritant to the skin, eyes, and respiratory system.
-
Hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, safety glasses (eyeshields), and a dust mask (N95 or equivalent) when handling the solid material.
-
Handling: Conduct all operations in a well-ventilated fume hood or a contained environment. Avoid generating dust. The material is a combustible solid.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents [patents.google.com]
- 7. This compound | 76644-74-1 [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for the Derivatization of 3-Amino-1H-isoindole Hydrochloride
Welcome to the technical support guide for the derivatization of 3-Amino-1H-isoindole hydrochloride (CAS 76644-74-1).[1][2][3][4][5] This resource is designed for researchers, medicinal chemists, and process development scientists. As a key heterocyclic building block, the successful modification of 3-Amino-1H-isoindole is often a critical step in the synthesis of novel pharmaceutical agents and functional materials.[6] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the common challenges associated with this substrate and optimize your reaction outcomes.
Core Concepts: Understanding the Substrate
This compound is a primary aromatic amine. The core challenge in its derivatization lies in managing its nucleophilicity, stability, and the presence of the hydrochloride salt. The primary amino group is the intended site of reaction for common derivatizations like acylation, alkylation, and sulfonylation.
However, the starting material is supplied as a hydrochloride salt, meaning the primary amine is protonated. This renders it non-nucleophilic. Therefore, the first and most critical step in any derivatization is the in situ neutralization of this salt to liberate the free amine, which can then participate in the desired reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common problems encountered during the derivatization of this compound in a practical question-and-answer format.
Q1: My reaction shows low or no conversion. The starting material is mostly unreacted according to TLC/LC-MS. What went wrong?
Answer: This is the most frequent issue and typically points to one of three root causes: insufficient activation of the starting material, inactive reagents, or suboptimal reaction conditions.
-
Cause A: Inadequate Basicity. The hydrochloride salt requires at least one equivalent of base for neutralization before the amine becomes nucleophilic. If your reaction generates an acidic byproduct (e.g., HCl from an acyl chloride), a second equivalent of base is required to scavenge this acid. Without sufficient base, the amine remains protonated and the reaction stalls.
-
Solution: Ensure you are using at least 2.2 equivalents of a suitable base. For reactions with acyl chlorides or sulfonyl chlorides, this provides one equivalent for neutralization and one for scavenging the acid byproduct, with a slight excess to drive the reaction.
-
Cause B: Reagent Quality. Acylating and alkylating agents, particularly acyl halides, can be sensitive to moisture and may hydrolyze over time, rendering them inactive.
-
Solution: Use freshly opened bottles of reagents or purify/test them before use. Always handle moisture-sensitive reagents under an inert atmosphere (Nitrogen or Argon).
-
Cause C: Low Temperature. While starting reactions at 0 °C is common practice to control exotherms, some derivatizations require higher temperatures to proceed at a reasonable rate.
-
Solution: After the initial addition of the electrophile at 0 °C, allow the reaction to warm to room temperature and stir for several hours.[7] If conversion is still low, consider gently heating the reaction (e.g., to 40-50 °C), monitoring by TLC for product formation and potential decomposition.
Troubleshooting Workflow for Low Conversion
Caption: Systematic workflow for diagnosing low conversion issues.
Q2: My TLC plate shows multiple spots, and purification is difficult. How can I improve the reaction's selectivity?
Answer: The formation of multiple byproducts suggests side reactions are occurring. This could be due to over-acylation, reaction with the solvent, or degradation of the starting material or product.
-
Cause A: Di-acylation. While the primary aromatic amine is significantly more nucleophilic than the endocyclic nitrogen, harsh conditions (strong base, high temperature, large excess of acylating agent) could potentially lead to di-acylation. This is generally not observed under standard conditions.[7]
-
Solution: Use a milder base (e.g., pyridine, DIPEA instead of NaH). Reduce the equivalents of the coupling partner to 1.05-1.1. Maintain a lower reaction temperature.
-
Cause B: Substrate Instability. Isoindoles can be unstable and prone to oxidation or rearrangement, especially under harsh acidic or basic conditions or at elevated temperatures.[8]
-
Solution: Maintain an inert atmosphere throughout the reaction. Use moderate temperatures and avoid unnecessarily long reaction times. Consider using a milder, non-nucleophilic base like Diisopropylethylamine (DIPEA).
-
Cause C: Impure Starting Material. Verify the purity of your this compound starting material, as impurities can lead to additional spots on the TLC.
-
Solution: Analyze the starting material by HPLC or NMR. If necessary, purify it by recrystallization before use.
Q3: I've formed the product, but it's difficult to isolate from the reaction mixture. What purification strategies do you recommend?
Answer: Purification challenges often arise from the product's solubility or its co-elution with starting materials or byproducts during chromatography.
-
Problem A: Product is water-soluble.
-
Solution: If your product has high polarity, avoid extensive aqueous washes during the workup. Instead, consider filtering off any salts, concentrating the organic phase, and directly proceeding to purification. In some cases, precipitation or crystallization may be more effective than extraction.
-
Problem B: Product co-elutes with starting material.
-
Solution: The starting amine is basic. During workup, wash the organic layer with a dilute acid (e.g., 1M HCl).[7] This will convert the unreacted amine into its water-soluble hydrochloride salt, effectively removing it from the organic phase. Be cautious if your product contains acid-labile functional groups.
-
Problem C: Product is difficult to separate by silica gel chromatography.
-
Solution: If standard silica gel chromatography fails, consider alternative techniques. Reverse-phase chromatography (C18) is often effective for polar compounds. Alternatively, try a different stationary phase like alumina or consider recrystallization from a suitable solvent system.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatizing agents for this reaction? Acyl halides (e.g., acetyl chloride, benzoyl chloride) and acid anhydrides (e.g., acetic anhydride) are highly effective for forming amides.[7][9] Sulfonyl chlorides (e.g., tosyl chloride, dansyl chloride) are used to form sulfonamides. For N-alkylation, alkyl halides (e.g., benzyl bromide) can be used, often under slightly different conditions, potentially requiring a stronger base.
Q2: Which solvents are recommended? Aprotic solvents are generally preferred. Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), and N,N-Dimethylformamide (DMF) are excellent choices.[7] The choice depends on the solubility of your reagents and the required reaction temperature. Ensure the solvent is anhydrous, as water can hydrolyze sensitive reagents.
Q3: How do I choose the right base? The base must be strong enough to deprotonate the hydrochloride salt but ideally should not react with your electrophile or cause side reactions.
| Base | Type | Common Use Case | Considerations |
|---|---|---|---|
| Triethylamine (TEA) | Tertiary Amine | General purpose, acid scavenger | Can form insoluble hydrochloride salts that may complicate stirring. |
| Pyridine | Tertiary Amine | Often used as both base and solvent | Can be nucleophilic in some cases; requires careful removal. |
| DIPEA | Hindered Amine | Excellent non-nucleophilic base | Good for sensitive electrophiles; generally produces soluble salts. |
| Potassium Carbonate (K₂CO₃) | Inorganic Base | Heterogeneous reactions | Requires vigorous stirring; often used in polar solvents like DMF or ACN.[10][11] |
Q4: How can I monitor the reaction's progress effectively? Thin-Layer Chromatography (TLC) is the most common method.[7] Use a solvent system that provides good separation between your starting material and product (e.g., Ethyl Acetate/Hexanes or DCM/Methanol). Stain with UV light and a potassium permanganate dip for visualization. For more quantitative analysis, take aliquots and analyze by LC-MS.
Experimental Protocol: General Procedure for N-Acylation
This protocol describes a general method for the N-acylation of this compound using an acyl chloride.
Materials:
-
This compound (1.0 eq)
-
Acyl Chloride (e.g., Benzoyl Chloride) (1.1 eq)
-
Triethylamine (TEA) or DIPEA (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Base Addition: Slowly add the base (2.2 eq) to the stirred suspension. Stir for 15-20 minutes at 0 °C. The suspension may become a clear solution as the free amine is formed.
-
Electrophile Addition: Add the acyl chloride (1.1 eq) dropwise to the reaction mixture. Ensure the internal temperature remains below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove excess acid), and brine. .
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
General Derivatization Workflow
Caption: Step-by-step workflow for a typical derivatization reaction.
References
- 1. scbt.com [scbt.com]
- 2. 76644-74-1・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 3. This compound | 76644-74-1 [chemicalbook.com]
- 4. This compound | 76644-74-1 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of hydrolysis-resistant isoindoline N-acyl amino acid analogs that stimulate mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of 3-Amino-1H-isoindole hydrochloride
Welcome to the technical support center for the HPLC analysis of 3-Amino-1H-isoindole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the chromatographic analysis of this compound. As a polar aromatic amine, this compound presents a unique set of analytical hurdles. This resource is structured to provide not just solutions, but also a foundational understanding of the chemical principles at play, empowering you to develop robust and reliable HPLC methods.
Understanding the Analyte: this compound
This compound (CAS: 76644-74-1) is a heterocyclic building block with the empirical formula C₈H₈N₂ · HCl.[1][2] It is a white to off-white solid that is soluble in water and polar organic solvents. The hydrochloride salt form enhances the stability of the otherwise reactive isoindole core.[3] Being a primary aromatic amine, this compound is basic and its chromatographic behavior is highly dependent on the mobile phase pH.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ · HCl | [1] |
| Molecular Weight | 168.62 g/mol | [1] |
| Appearance | Powder | [1] |
| Melting Point | 130 °C (decomposes) | [1][4] |
| Solubility | Soluble in water and polar organic solvents | [2] |
General Experimental Workflow for HPLC Analysis
A logical workflow is the cornerstone of successful and reproducible HPLC analysis. The following diagram outlines the key stages, from sample preparation to data interpretation.
Caption: A general experimental workflow for HPLC analysis.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common issues encountered during the HPLC analysis of this compound in a practical question-and-answer format.
Peak Shape Problems
Question 1: My peak for this compound is tailing significantly. What is causing this and how can I fix it?
Answer:
Peak tailing is a common issue when analyzing basic compounds like this compound on silica-based reversed-phase columns. The primary cause is the interaction of the protonated amine group of your analyte with negatively charged residual silanol groups (Si-O⁻) on the silica surface. This secondary interaction leads to a portion of the analyte being more strongly retained, resulting in a "tail" on the peak.
Here’s a systematic approach to mitigate peak tailing:
-
Mobile Phase pH Adjustment: This is the most critical parameter. By lowering the mobile phase pH, you can suppress the ionization of the silanol groups, minimizing the secondary interactions.
-
Recommendation: Start with a mobile phase pH between 3 and 4. At this pH, the majority of silanol groups will be protonated (Si-OH), reducing their ability to interact with your positively charged analyte. You can use buffers like phosphate or acetate to maintain a stable pH.[5]
-
-
Use of End-Capped Columns: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less active.
-
Recommendation: If you are not already, switch to a high-quality, end-capped C18 or C8 column. This will significantly reduce the sites available for secondary interactions.
-
-
Mobile Phase Modifiers: Adding a small amount of a competing base to the mobile phase can help to saturate the active silanol sites.
-
Recommendation: While less common with modern columns, adding a low concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase can improve peak shape. However, be aware that TEA can affect column longevity and may not be suitable for all applications, especially LC-MS.
-
-
Column Choice: For highly polar basic compounds, a standard C18 column may not be optimal.
-
Recommendation: Consider using a column with a polar-embedded stationary phase or a polar-endcapped C18 column. These are designed to provide better peak shape for polar analytes.[6] Hydrophilic Interaction Chromatography (HILIC) is another alternative for very polar compounds that are poorly retained in reversed-phase chromatography.[7][8]
-
Question 2: I am observing peak fronting for my analyte. What are the likely causes?
Answer:
Peak fronting, where the peak is skewed towards the beginning of the chromatogram, is typically caused by either column overload or an injection solvent that is too strong.
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted peak shape.
-
Troubleshooting Step: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, you are likely overloading the column. Reduce your sample concentration or injection volume.
-
-
Injection Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.
-
Troubleshooting Step: Ideally, your sample should be dissolved in the mobile phase. If this is not possible due to solubility constraints, use a solvent that is as weak as possible while still ensuring complete dissolution. For reversed-phase analysis of this compound, this would mean minimizing the organic solvent content in your sample diluent.
-
Retention and Resolution Issues
Question 3: My analyte has very little or no retention on my C18 column. How can I increase its retention time?
Answer:
Poor retention of polar compounds on non-polar stationary phases is a frequent challenge. Here are several strategies to increase the retention of this compound:
-
Decrease the Organic Content of the Mobile Phase: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of polar analytes.
-
Recommendation: If you are using a gradient, try making the initial part of the gradient less organic. For isocratic methods, simply reduce the overall organic solvent percentage.
-
-
Mobile Phase pH: As your analyte is a base, increasing the mobile phase pH will decrease its ionization, making it less polar and more retained on a reversed-phase column. However, this must be balanced with the need to suppress silanol interactions to avoid peak tailing.
-
Recommendation: While a low pH is generally recommended to avoid tailing, if retention is too low, you can cautiously increase the pH, but be mindful of the potential for peak shape degradation. Ensure your column is stable at the chosen pH.
-
-
Alternative Stationary Phases:
-
Polar-Embedded/Endcapped Columns: These columns offer enhanced retention for polar compounds.[6]
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds. It uses a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of organic solvent. In HILIC, a water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[7][8]
-
Question 4: I am struggling to resolve this compound from an impurity. What can I do to improve the resolution?
Answer:
Improving resolution requires manipulating the selectivity, efficiency, or retention of your chromatographic system.
-
Optimize Mobile Phase Composition:
-
Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent-analyte interactions.
-
Adjust the pH: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds.
-
-
Modify the Gradient Profile: If you are using a gradient, try making it shallower (i.e., a slower increase in the organic solvent percentage over time). This will increase the separation time and can improve the resolution of closely eluting peaks.
-
Change the Column:
-
Different Stationary Phase: If optimizing the mobile phase is not sufficient, changing to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a polar-embedded phase) can provide a different selectivity.
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles will increase the efficiency of the separation (higher plate count), leading to narrower peaks and better resolution.
-
Baseline and System Stability Problems
Question 5: I am observing a noisy or drifting baseline. What are the common causes?
Answer:
An unstable baseline can originate from several sources within the HPLC system. A systematic approach is key to identifying the root cause.
Caption: A logical relationship diagram for troubleshooting baseline issues.
Troubleshooting Steps:
-
Mobile Phase:
-
Purity: Ensure you are using high-purity, HPLC-grade solvents and fresh, high-quality reagents.
-
Degassing: Inadequate degassing can lead to the formation of air bubbles in the system, causing baseline noise. Thoroughly degas your mobile phase using an inline degasser, sonication, or helium sparging.
-
Mixing: For gradient methods, ensure the pump's mixer is functioning correctly. Premixing mobile phases can sometimes help diagnose mixing issues.
-
Stability: Some mobile phase additives can degrade over time. Prepare fresh mobile phases regularly.
-
-
HPLC System:
-
Pump: Worn pump seals or malfunctioning check valves can cause pressure fluctuations and a noisy baseline. Perform regular maintenance on your pump.
-
Leaks: Check all fittings for leaks, as these can also lead to pressure instability.
-
Detector: A failing detector lamp can cause a noisy or drifting baseline. Check the lamp's energy output. Contamination of the flow cell can also be a cause; flush the flow cell with a strong, appropriate solvent.
-
Column: A contaminated column can slowly bleed impurities, leading to a rising baseline. Flush the column with a strong solvent.
-
Question 6: I suspect my this compound sample is degrading during analysis. What are the signs and how can I prevent this?
Answer:
Isoindole derivatives can be susceptible to degradation, particularly oxidation.[3] Signs of degradation in your chromatogram include the appearance of new, unexpected peaks over time, a decrease in the area of your main analyte peak in sequential injections of the same sample, and a changing baseline.
Preventative Measures:
-
Sample Preparation:
-
Freshness: Prepare your samples as fresh as possible before analysis.
-
Solvent: Dissolve your sample in a high-purity, degassed solvent. The hydrochloride salt form provides some stability, so maintaining a slightly acidic pH in your sample diluent can be beneficial.
-
Temperature: If possible, use a refrigerated autosampler to maintain your samples at a low temperature while they are waiting to be injected.
-
-
Mobile Phase:
-
Degassing: As mentioned for baseline stability, thorough degassing of the mobile phase is crucial to remove dissolved oxygen, which can promote oxidation of your analyte.
-
-
Exclusion of Light: Some compounds are light-sensitive. While there is no specific data for this compound, it is good practice to use amber vials or protect your samples from direct light.
Proactive Measures and Best Practices
-
Method Development Starting Point: Based on the analysis of similar compounds, a good starting point for method development for this compound would be:
-
Column: A high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B (e.g., 5% to 95% B over 15 minutes).
-
Detection: UV detection at a wavelength determined by a UV scan of the analyte.
-
Column Temperature: 30-40 °C to improve peak shape and reduce viscosity.
-
-
System Suitability: Always run a system suitability test before your sample analysis to ensure your HPLC system is performing correctly. Key parameters to monitor include peak area reproducibility, retention time reproducibility, peak asymmetry, and column efficiency (plate count).
-
Record Keeping: Maintain a detailed logbook for your HPLC system and columns. Record mobile phases used, pressures, and any maintenance performed. This information is invaluable for troubleshooting future problems.
References
- 1. 3-氨基-1H-异吲哚 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 76644-74-1 [chemicalbook.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. interchim.fr [interchim.fr]
- 7. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 8. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 3-Amino-1H-isoindole hydrochloride during storage
Welcome to the dedicated technical support guide for 3-Amino-1H-isoindole hydrochloride (CAS 76644-74-1). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this valuable heterocyclic building block during storage and handling. Here, we move beyond simple protocols to explain the causality behind best practices, ensuring the integrity of your experiments and the quality of your results.
Introduction: The Inherent Instability of the 3-Amino-1H-isoindole Moiety
3-Amino-1H-isoindole is a highly reactive molecule due to its electron-rich aromatic system. The free base form is particularly susceptible to degradation through various pathways, most notably oxidative dimerization, especially when exposed to air and light.[1] To mitigate this instability, the compound is supplied as a hydrochloride salt, which enhances its shelf life. However, improper storage and handling can still lead to degradation, compromising sample purity and impacting downstream applications. This guide provides a comprehensive framework for understanding and preventing this degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | Most suppliers recommend storage at room temperature.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The primary degradation pathway is oxidation. Storing under an inert atmosphere minimizes contact with oxygen, thus preventing oxidative dimerization. |
| Light | Amber Vial/Protection from Light | Isoindole derivatives can be light-sensitive. Protection from light prevents potential photodegradation. |
| Container | Tightly Sealed | Prevents the ingress of moisture and atmospheric oxygen. |
Q2: I've noticed a change in the color of my this compound powder. What does this indicate?
A visual change in the color of the powder, often from white or off-white to a yellowish or brownish hue, is a common indicator of degradation. This discoloration is typically due to the formation of oxidized species, such as the oxidative dimer. If you observe a color change, it is highly recommended to assess the purity of the material before use.
Q3: Can I store this compound in a solution?
Storing this compound in solution for extended periods is generally not recommended due to the increased potential for degradation. If you must prepare a stock solution, it is advisable to:
-
Use a dry, degassed solvent.
-
Prepare the solution fresh for each experiment.
-
If short-term storage is necessary, store the solution under an inert atmosphere at low temperatures (-20°C or -80°C) and protected from light.
Always perform a purity check if the solution has been stored for any length of time.
Troubleshooting Guide: Identifying and Mitigating Degradation
This section addresses specific issues you might encounter and provides actionable steps to resolve them.
Issue 1: Unexpected or Poor Results in a Synthesis Reaction
-
Symptom: Your reaction yield is significantly lower than expected, or you observe the formation of unexpected byproducts.
-
Potential Cause: The purity of your this compound starting material may be compromised due to degradation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor synthetic results.
-
Detailed Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A reliable method to check the purity of your this compound is by using reverse-phase HPLC.
Parameter Specification Column C18, 4.6 x 250 mm, 5 µm Mobile Phase A 0.1% Trifluoroacetic acid in Water Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile Gradient Start with a low percentage of B, and ramp up to elute potential non-polar degradation products. Flow Rate 1.0 mL/min Detection UV at 220 nm and 254 nm Sample Preparation Dissolve a small, accurately weighed sample in the initial mobile phase composition. Interpreting the Results: A pure sample should show a single major peak corresponding to 3-Amino-1H-isoindole. The appearance of additional peaks, especially those with longer retention times, may indicate the presence of less polar degradation products, such as the oxidative dimer.
Issue 2: Inconsistent Analytical Data (e.g., NMR, Mass Spectrometry)
-
Symptom: You observe unexpected signals in your NMR spectrum or masses in your mass spectrum that do not correspond to your target molecule.
-
Potential Cause: Degradation of the this compound starting material or degradation during sample preparation.
-
Degradation Pathway Visualization:
The primary degradation pathway for 3-aminoindoles is oxidative dimerization. While the exact structure of the dimer for the isoindole variant is not widely published, a plausible pathway based on indole chemistry is the formation of a 3,3'-biindole-type structure.
Caption: Plausible oxidative degradation pathway.
-
Mitigation Strategies:
-
Handling: Always handle this compound in a controlled environment, preferably within a glovebox or under a stream of inert gas.
-
Solvent Preparation: For analytical sample preparation, use freshly degassed solvents to minimize dissolved oxygen.
-
Rapid Analysis: Analyze samples as quickly as possible after preparation to reduce the time for potential degradation in solution.
-
Conclusion: Best Practices for Maintaining Integrity
The stability of this compound is paramount for reproducible and reliable research. By implementing stringent storage and handling protocols, researchers can significantly mitigate the risk of degradation. The key takeaways are:
-
Always store under an inert atmosphere.
-
Protect from light and moisture.
-
Regularly assess purity, especially if visual changes are observed or results are unexpected.
-
Handle with care, minimizing exposure to atmospheric oxygen.
By adhering to these principles, you can ensure the quality of your this compound and the integrity of your scientific endeavors.
References
Side reactions to consider when using 3-Amino-1H-isoindole hydrochloride
Technical Support Center: 3-Amino-1H-isoindole Derivatives
A Note on Chemical Identity: The compound "3-Amino-1H-isoindole hydrochloride" is noted in chemical supplier databases, however, the parent 3-Amino-1H-isoindole is a highly reactive and unstable tautomer.[1] It is far more common for researchers to be working with its stable lactam tautomer, 3-Amino-isoindolin-1-one . This guide will focus on the side reactions and troubleshooting for this stable, commercially available, and synthetically versatile building block.
Frequently Asked Questions (FAQs)
Q1: My acylation of 3-Amino-isoindolin-1-one is giving me low yields and a complex mixture of products. What's going wrong?
A1: This is a common issue stemming from the bifunctional nature of the molecule. The primary amino group is the desired site of reaction, but the lactam nitrogen can also compete, leading to side products.
-
Primary Issue: N,N'-Diacylation. Aggressive acylating agents (e.g., acyl chlorides without careful base control) can react with both the exocyclic amine and the endocyclic lactam nitrogen. The lactam nitrogen is less nucleophilic but can be deprotonated by strong bases, leading to acylation.
-
Secondary Issue: Ring Opening. Harsh basic conditions (e.g., concentrated NaOH or KOH) combined with heat can lead to the hydrolysis of the lactam ring, forming 2-(aminomethyl)benzamide derivatives.[2][3] This is especially prevalent if the reaction is run for extended periods or at elevated temperatures.
Troubleshooting Protocol: Selective N-Acylation
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA). These are sufficient to scavenge the acid byproduct (e.g., HCl from an acyl chloride) without being strong enough to deprotonate the lactam nitrogen. Avoid stronger bases like NaH or K2CO3 unless specific conditions require them, as they increase the risk of side reactions.[4]
-
Reaction Conditions:
-
Perform the reaction at a low temperature (0 °C to room temperature) to favor the more kinetically accessible acylation of the primary amine.
-
Add the acylating agent (e.g., acyl chloride or anhydride) dropwise to a solution of the 3-amino-isoindolin-1-one and base to maintain low concentrations of the electrophile and minimize over-reaction.
-
-
Solvent Selection: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are standard. Ensure the solvent is anhydrous, as water can hydrolyze the acylating agent and contribute to lactam ring opening.
Q2: I'm attempting a condensation reaction with an aldehyde/ketone, but I'm isolating a dimeric or polymeric material. What is the likely side reaction?
A2: The likely side reaction is self-condensation. The initial imine formed between the primary amine of 3-amino-isoindolin-1-one and your carbonyl compound can be attacked by another molecule of 3-amino-isoindolin-1-one, leading to oligomers.
A potential dimeric structure could be 3-[(3-aminoisoindol-1-ylidene)amino]isoindol-1-one or a related aminal/hemiaminal adduct.
Troubleshooting Protocol: Minimizing Self-Condensation
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the aldehyde or ketone to ensure all the 3-amino-isoindolin-1-one is consumed in the initial imine formation.
-
Use a Dehydrating Agent: Incorporate a dehydrating agent like molecular sieves or use a Dean-Stark apparatus with a solvent like toluene to remove the water generated during imine formation. This drives the equilibrium towards the desired product and prevents water-mediated side reactions.
-
One-Pot Tandem Reactions: If the subsequent step is a reduction (to form a secondary amine), perform it in a one-pot fashion. After forming the imine, directly add a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN). These reagents are selective for the imine in the presence of the remaining ketone/aldehyde, effectively trapping the desired intermediate before it can self-react.
Q3: My reaction under basic conditions turned a deep color and the final product is difficult to purify. Is this degradation?
A3: Yes, this often indicates degradation. Isoindolinone scaffolds can be sensitive to strong bases and high temperatures, leading to complex side reactions.
-
Lactam Hydrolysis: As mentioned in Q1, strong bases can catalyze the hydrolysis of the five-membered lactam ring.[2][5] This is often faster at higher temperatures.
-
Oxidative Decomposition: The electron-rich nature of the molecule, particularly after deprotonation, can make it susceptible to air oxidation, leading to colored impurities. Unprotected 3-aminoindoles are known to be sensitive to light and air, tending to undergo oxidative dimerization or decomposition.
Troubleshooting Protocol: Maintaining Structural Integrity
-
Optimize Base and Temperature: Use the mildest base and lowest temperature that allows the reaction to proceed. For instance, in some syntheses of substituted isoindolinones, triethylamine was found to be a suitable base, while stronger bases like methanolic KOH led to undesired side products.[4][6]
-
Inert Atmosphere: If you suspect oxidative decomposition, run the reaction under an inert atmosphere of nitrogen or argon. Degas your solvents before use.
-
Protecting Groups: For multi-step syntheses where the isoindolinone core must endure harsh conditions, consider protecting the lactam nitrogen. A Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group can be installed.[7][8][9] This prevents deprotonation and subsequent side reactions at the lactam site. The protecting group can be removed later under acidic (for Boc) or hydrogenolysis (for Cbz) conditions.
| Issue | Potential Cause | Primary Solution | Secondary Actions |
| Low Yield in Acylation | Diacylation at both amine and lactam nitrogen. | Use a hindered, non-nucleophilic base (e.g., TEA, DIPEA). | Run reaction at 0 °C; add acylating agent slowly. |
| Product is a Dimer/Polymer | Self-condensation after initial imine formation. | Use a dehydrating agent (molecular sieves) or Dean-Stark trap. | Use a slight excess of the carbonyl partner; perform one-pot reductive amination. |
| Reaction Mixture Darkens | Base-catalyzed lactam hydrolysis or air oxidation. | Use the mildest effective base and lowest possible temperature. | Run under an inert atmosphere (N2 or Ar); consider N-protection for multi-step synthesis. |
| Unexpected Ring-Opened Product | Lactam hydrolysis. | Avoid strong bases (NaOH, KOH) and high heat. | Keep reaction times to a minimum; use anhydrous solvents. |
Visualizing Reaction Pathways
Pathway 1: Selective N-Acylation vs. Side Reactions
This diagram illustrates the desired reaction at the primary amine versus the potential side reactions of diacylation and lactam hydrolysis.
References
- 1. Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 8. Protective Groups [organic-chemistry.org]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Column Chromatography Optimization for 3-Amino-1H-isoindole Hydrochloride Purification
Welcome to the technical support center for the purification of 3-Amino-1H-isoindole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying polar, basic compounds via column chromatography. Here, we move beyond generic protocols to provide in-depth, cause-and-effect explanations and field-proven troubleshooting strategies to help you achieve optimal purity and yield.
The purification of amine hydrochloride salts on standard silica gel presents a significant challenge due to a combination of high polarity and strong acid-base interactions. This compound is a classic example of a molecule that can lead to common chromatographic issues such as severe peak tailing, low recovery, and poor resolution. This guide provides a structured, question-and-answer approach to diagnose and solve these problems effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, practical problems you may encounter during the purification of this compound. Each solution is grounded in the chemical principles governing the interaction between the analyte, the stationary phase, and the mobile phase.
Q1: My compound is streaking severely down the TLC plate and eluting as a long, tailing band from the column. What's happening and how do I fix it?
Root Cause: This is the most common issue when purifying basic amines on silica gel. Silica gel's surface is covered with slightly acidic silanol groups (Si-OH).[1][2] The basic nitrogen atoms in your 3-Amino-1H-isoindole can engage in a strong acid-base interaction with these silanol groups, leading to non-uniform binding and a "tailing" or "streaking" elution profile.[1][3]
Solution: The key is to suppress the acidic nature of the stationary phase by modifying the mobile phase.
-
Introduce a Basic Modifier: Adding a small amount of a volatile base to your eluent system neutralizes the acidic silanol sites, minimizing the strong ionic interactions.[4] This allows the compound to elute based on polarity rather than acid-base affinity, resulting in sharper, more symmetrical peaks.
-
Recommended Modifiers:
-
Triethylamine (TEA): A common choice. Start by adding 0.5-2% (v/v) TEA to your mobile phase.
-
Ammonia Solution in Methanol: A highly effective alternative. Use a commercially available solution (e.g., 7N NH₃ in Methanol) and add it to your polar co-solvent. A final concentration of 1-2% of this solution in the mobile phase is a good starting point.[4] The volatility of ammonia is a significant advantage for post-column workup.
-
Experimental Protocol: Preparing a Basified Mobile Phase
-
Prepare your primary solvent system (e.g., 95:5 Dichloromethane/Methanol).
-
To this mixture, add your basic modifier. For example, to 100 mL of the solvent mix, add 1 mL of Triethylamine for a ~1% solution.
-
Thoroughly mix the mobile phase.
-
Use this basified eluent to run your TLC analysis and to equilibrate and run your column. You should observe a significant improvement in spot/peak shape.
Q2: My compound won't move from the baseline (Rf ≈ 0) on the TLC plate, even when I use a polar solvent like 100% ethyl acetate.
Root Cause: this compound is a salt, making it extremely polar.[5] Its solubility in moderately polar solvents like ethyl acetate is low, and its affinity for the highly polar silica stationary phase is immense. The solvent system is simply not polar enough to disrupt the strong adsorption and elute the compound.
Solution: You must increase the polarity of the mobile phase significantly.
-
Introduce a Stronger Polar Solvent: Methanol (MeOH) is the most common choice for eluting highly polar compounds from silica. Start with a mobile phase of Dichloromethane (DCM) or Chloroform (CHCl₃) and begin adding methanol.
-
Screen a Gradient: Test TLC plates with increasing concentrations of methanol. Good starting points for screening are:
-
98:2 DCM/MeOH
-
95:5 DCM/MeOH
-
90:10 DCM/MeOH
-
-
Add a Basic Modifier: Remember to include a basic modifier (as discussed in Q1) in these highly polar systems. This is critical because the interaction with silica will be even more pronounced.
Data Presentation: Recommended Starting Solvent Systems
| System No. | Non-Polar Solvent | Polar Solvent | Modifier (v/v) | Typical Application |
| 1 | Dichloromethane | Methanol | 1-2% TEA or NH₃/MeOH | Standard for polar amines |
| 2 | Chloroform | Methanol | 1-2% TEA or NH₃/MeOH | Alternative to DCM; ensure it's ethanol-stabilized and not acidic[6] |
| 3 | Ethyl Acetate | Methanol | 1-2% TEA or NH₃/MeOH | For less polar impurities |
Caution: Using methanol concentrations above 10-15% in a basic mobile phase can lead to the dissolution of the silica gel stationary phase, which will contaminate your product.[4] If you require >10% MeOH for elution, consider alternative strategies.
Q3: My compound has very poor solubility in my chosen eluent, making it difficult to load onto the column. What is the best loading technique?
Root Cause: It is common for highly polar compounds to be poorly soluble in the relatively less polar mobile phases required for good chromatographic separation.[7] Loading a concentrated solution of such a compound in a very strong solvent (like pure methanol) will cause it to crash out at the top of the column and lead to very poor separation.
Solution: Use the dry loading technique. This method ensures your compound is introduced to the column in a fine, evenly distributed band, regardless of its solubility in the mobile phase.
Experimental Protocol: Dry Loading a Polar Sample
-
Dissolve your crude this compound in a minimal amount of a solvent in which it is soluble (e.g., methanol).
-
In a round-bottom flask, add silica gel (approximately 5-10 times the mass of your crude sample).[7]
-
Transfer your dissolved sample solution to the flask containing the silica. Swirl to create a uniform slurry.
-
Carefully remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder. This is your sample adsorbed onto silica.
-
Carefully layer this powder on top of your packed column.
-
Gently add a thin layer of sand or glass wool to protect the surface, and then slowly add your mobile phase to begin the elution.[7]
Q4: I have very low recovery of my compound. It seems to have disappeared on the column.
Root Cause: There are two likely culprits:
-
Irreversible Adsorption: If a basic modifier is not used, the interaction with the acidic silica can be so strong that the compound becomes permanently bound to the column.[3]
-
On-Column Decomposition: The acidic surface of the silica gel can catalyze the decomposition of sensitive molecules.[8]
Solution:
-
Always Use a Basic Modifier: As emphasized previously, this is the first and most critical step to prevent irreversible binding.
-
Test for Stability: Before committing your entire batch to a column, perform a simple stability test. Dissolve a small amount of your compound, spot it on a TLC plate, and let it sit for a few hours. Then, elute the plate. If you see new spots or significant streaking that wasn't there initially, your compound may be degrading on the silica.[8]
-
Consider an Alternative Stationary Phase: If the compound proves to be unstable on silica even with a modifier, you may need to switch to a different stationary phase.
-
Alumina (Basic or Neutral): A good alternative for basic compounds.
-
Amine-functionalized Silica: These columns have a basic surface, which is ideal for purifying amines and often allows for the use of less polar, more convenient solvent systems like hexane/ethyl acetate.[9]
-
Frequently Asked Questions (FAQs)
Q1: Why is purifying a hydrochloride salt on silica gel so challenging?
The difficulty arises from a "dual-threat" scenario. First, the salt form is highly ionic and polar, giving it a very high affinity for the polar silica surface. Second, the underlying molecule is a primary amine, a base that wants to react with the acidic silanol groups on the silica. This combination leads to extremely strong adsorption that requires highly polar and basified mobile phases to overcome.
Q2: Should I neutralize the hydrochloride salt to its free base before running the column?
This is a valid strategy but has trade-offs.
-
Pros: The free base is significantly less polar than the salt, allowing you to use less polar eluents (e.g., ethyl acetate/hexanes). This can simplify the chromatography and solvent removal.
-
Cons: The free base of 3-Amino-1H-isoindole may be less stable or could be an oil, making it harder to handle. The extraction and drying process to isolate the free base can also lead to material loss.
Recommendation: For most applications, it is more efficient to purify the stable hydrochloride salt directly on the column using a mobile phase containing a basic modifier. The modifier effectively neutralizes the compound in-situ on the column, allowing it to elute properly.
Q3: How do I choose between Triethylamine (TEA) and an Ammonia/Methanol solution as a modifier?
-
Choose TEA when: You need a quick and readily available modifier. It is effective, but be aware that if your product is acidic, it can form a triethylammonium salt that can be difficult to remove.
-
Choose Ammonia/Methanol when: Purity is paramount. Ammonia and methanol are highly volatile and are easily removed under vacuum, leaving no salt residue behind. This is often the superior choice for final purification steps.[6]
Workflow & Troubleshooting Diagrams
To further aid in your experimental design, the following diagrams illustrate key decision-making processes.
Caption: Workflow for mobile phase selection.
Caption: Decision tree for troubleshooting.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biosynce.com [biosynce.com]
- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Chromatography [chem.rochester.edu]
- 9. biotage.com [biotage.com]
Managing the reactivity of the amino group in 3-Amino-1H-isoindole hydrochloride
Welcome to the technical support center for 3-Amino-1H-isoindole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing the reactivity of the primary amino group of this versatile building block.
Introduction to the Reactivity of 3-Amino-1H-isoindole
3-Amino-1H-isoindole is a valuable heterocyclic compound, but its utility is intrinsically linked to the chemical behavior of its isoindole core and its primary amino group. The hydrochloride salt form enhances stability for storage and handling, as the free base can be sensitive to light and air, potentially leading to oxidative dimerization.[1] The core challenge in its synthetic application is achieving chemoselective functionalization of the C3-amino group without inducing undesired side reactions on the isoindole ring system itself. The inherent propensity of the 1H-isoindole core to isomerize to aromatic isoindoles under certain conditions adds another layer of complexity.[2][3]
This guide provides a framework for understanding and controlling these reactive pathways through strategic protection, reaction optimization, and robust analytical monitoring.
Part 1: Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the handling and reactivity of this compound.
Q1: Do I need to free-base the hydrochloride salt before reacting the amino group?
A: Yes, in most cases. The hydrochloride salt protects the amine by protonating it, rendering it non-nucleophilic. For reactions like acylation, alkylation, or protection, the free amino group is required. This is typically achieved by treating the hydrochloride salt with a suitable base.
-
For Anhydrous Conditions: Use a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in an aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)). The resulting ammonium hydrochloride salt often precipitates and can sometimes be filtered off.
-
For Aqueous/Biphasic Conditions: A mild inorganic base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can be used to neutralize the HCl.[4][5]
Q2: The color of my this compound has darkened over time. Is it still usable?
A: Isoindole derivatives can be susceptible to oxidation and degradation, often indicated by a color change. While a slight darkening may not significantly impact reactivity for some applications, a pronounced change to dark brown or black suggests decomposition. It is highly recommended to assess the purity of the material by TLC or HPLC before use. If significant impurities are detected, purification (e.g., recrystallization) or acquisition of a fresh batch is advisable.
Q3: What are the main stability concerns when working with the free base of 3-amino-1H-isoindole?
A: The free base is more reactive and less stable than its hydrochloride salt. Key concerns include:
-
Oxidation: Exposure to air can lead to oxidative dimerization or other degradation pathways. It is best to handle the free base under an inert atmosphere (e.g., Nitrogen or Argon).
-
Light Sensitivity: Some isoindole derivatives are light-sensitive.[1] Reactions should be protected from direct light where possible.
-
Isomerization: The 1H-isoindole core can be prone to isomerization to the aromatic 2H-isoindole tautomer, especially under harsh conditions (e.g., strong acid/base, high temperature).[2][3]
Part 2: Managing the Amino Group: Protection Strategies
Protecting the amino group is a critical step to control chemoselectivity in multi-step syntheses. The choice of protecting group depends on the stability requirements for subsequent reaction steps.
Q4: Which protecting group is best for my synthesis: Boc or Fmoc?
A: The choice depends on the orthogonality of your synthetic route.
-
Use tert-Butoxycarbonyl (Boc) protection if: Your subsequent steps involve base-labile conditions. The Boc group is stable to most bases and nucleophiles but is readily cleaved under acidic conditions (e.g., Trifluoroacetic acid (TFA), HCl in dioxane).[6]
-
Use 9-Fluorenylmethoxycarbonyl (Fmoc) protection if: Your subsequent steps require acidic conditions. The Fmoc group is stable to acid but is cleaved by mild bases, most commonly piperidine in DMF.[4]
The orthogonality of these two groups is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[4]
Workflow for Selecting a Protecting Group
Caption: Decision workflow for choosing between Boc and Fmoc protection.
Part 3: Experimental Protocols & Troubleshooting Guides
The following sections provide detailed protocols and troubleshooting advice for common reactions involving the amino group of 3-Amino-1H-isoindole.
N-Boc Protection
Q5: My N-Boc protection reaction is sluggish or incomplete. What should I do?
A: Incomplete Boc protection is a common issue. Here’s a systematic approach to troubleshooting.
Troubleshooting Guide: N-Boc Protection
| Problem | Potential Cause | Recommended Solution & Explanation |
|---|---|---|
| No or Low Conversion | Incomplete free-basing of the hydrochloride salt. | Ensure at least 1.1 equivalents of a tertiary amine base (e.g., TEA, DIPEA) are used to fully neutralize the HCl salt before adding Boc₂O. The protonated amine is not nucleophilic. |
| Insufficient reactivity of Boc₂O. | Boc anhydride can degrade over time. Use a fresh bottle or test its efficacy on a simple amine. Consider adding a catalyst like 4-(Dimethylamino)pyridine (DMAP) (0.1 eq), which acts as a highly nucleophilic acylation catalyst. | |
| Poorly nucleophilic substrate. | While the amino group of 3-amino-1H-isoindole is reasonably nucleophilic, electron-withdrawing groups on the ring could decrease its reactivity. Increasing the reaction temperature (e.g., to 40 °C) or extending the reaction time may be necessary.[6] | |
| Formation of Side Products | Di-Boc protection (formation of N,N-(Boc)₂). | This is less common with primary amines but can occur with excess Boc₂O and prolonged reaction times. Use a stoichiometric amount of Boc₂O (1.05-1.1 equivalents) and monitor the reaction closely by TLC. |
| | Degradation of the isoindole core. | Harsh basic conditions or high temperatures can lead to decomposition. Use a mild base and maintain moderate temperatures. Ensure the reaction is performed under an inert atmosphere to prevent oxidation. |
Experimental Protocol: N-Boc Protection (General Procedure)
-
Free-Basing: Suspend this compound (1.0 eq) in a suitable aprotic solvent (e.g., DCM, THF, or MeCN) at a concentration of approximately 0.1 M.
-
Add N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1-1.2 eq) and stir the mixture at room temperature for 15-30 minutes.
-
Protection: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the mixture. If the reaction is slow, a catalytic amount of DMAP (0.05-0.1 eq) can be added.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Dilute the reaction mixture with the reaction solvent. Wash sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
N-Fmoc Protection
Q6: I am seeing byproducts in my N-Fmoc protection reaction. How can I get a cleaner product?
A: Byproduct formation in Fmoc protection often relates to the reactivity of the Fmoc-Cl reagent or side reactions under basic conditions.
Troubleshooting Guide: N-Fmoc Protection
| Problem | Potential Cause | Recommended Solution & Explanation |
|---|---|---|
| Low Yield | Hydrolysis of Fmoc-Cl. | Fmoc-Cl is an acid chloride and is sensitive to moisture.[4] Use anhydrous solvents and reagents. Alternatively, use the more stable Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) reagent.[4] |
| Multiple Products on TLC | Formation of di-Fmoc adducts or other side reactions. | Use a biphasic Schotten-Baumann condition (e.g., dioxane/aqueous NaHCO₃) which often gives cleaner reactions.[4] Ensure the pH is maintained in the basic range (8-10) to neutralize the HCl formed during the reaction. |
| | Degradation of the isoindole ring. | Avoid strong bases or prolonged reaction times at elevated temperatures. The mild conditions of the Schotten-Baumann reaction are generally well-tolerated. |
Experimental Protocol: N-Fmoc Protection (Schotten-Baumann Conditions)
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of dioxane (or THF) and saturated aqueous sodium bicarbonate solution (e.g., 1:1 v/v) at a concentration of ~0.2 M.
-
Protection: Cool the solution to 0 °C in an ice bath. Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.05 eq) in dioxane dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
N-Acylation
Q7: My N-acylation with an acid chloride is giving a low yield. What are the critical parameters?
A: N-acylation efficiency depends heavily on neutralizing the starting material and managing the HCl byproduct.
Troubleshooting Guide: N-Acylation
| Problem | Potential Cause | Recommended Solution & Explanation |
|---|---|---|
| No Reaction | Protonated starting material. | The amine must be in its free base form. Use at least 2.1 equivalents of a non-nucleophilic base (e.g., TEA, DIPEA, or pyridine) – one equivalent to free-base the starting material and one to scavenge the HCl generated from the acyl chloride. |
| Low Yield / Incomplete Reaction | Insufficiently reactive acylating agent. | For less reactive amines or acylating agents, a catalyst such as DMAP can be used. Alternatively, activate the corresponding carboxylic acid with a coupling agent (e.g., HATU, HOBt/EDC) instead of using an acyl chloride. |
| O-Acylation (if applicable) | Presence of hydroxyl groups. | While not present on the parent molecule, if your substrate has hydroxyl groups, chemoselective N-acylation is generally favored due to the higher nucleophilicity of the amine.[7] Running the reaction at lower temperatures (0 °C) can enhance selectivity. |
Experimental Protocol: N-Acylation with an Acyl Chloride
-
Setup: Dissolve this compound (1.0 eq) in anhydrous DCM or THF under an inert atmosphere.
-
Basification: Add a suitable base like triethylamine (2.2 eq) and stir for 10-15 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C. Add the acyl chloride (1.1 eq) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and monitor by TLC.
-
Work-up & Purification: Quench the reaction with water or saturated NH₄Cl solution. Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.
N-Alkylation
Q8: I am attempting N-alkylation but observe significant formation of the di-alkylated product. How can I favor mono-alkylation?
A: Controlling the stoichiometry and reactivity is key to preventing over-alkylation.
Troubleshooting Guide: N-Alkylation
| Problem | Potential Cause | Recommended Solution & Explanation |
|---|---|---|
| Over-alkylation (Di-alkylation) | High reactivity of the mono-alkylated product. | Use only a slight excess (1.0-1.1 equivalents) of the alkylating agent. Add the alkylating agent slowly to the reaction mixture to maintain its low concentration. Running the reaction at a lower temperature can also help. |
| Strong base/high temperature. | Use a milder base (e.g., K₂CO₃ instead of NaH) and the lowest effective temperature. | |
| No Reaction | Poor leaving group on the alkylating agent. | Ensure you are using a reactive alkylating agent (e.g., alkyl iodide > alkyl bromide > alkyl chloride). |
| | Insufficient nucleophilicity of the amine. | For less reactive amines, consider reductive amination with an aldehyde/ketone and a reducing agent like sodium cyanoborohydride (NaBH₃CN) as a milder alternative to direct alkylation.[6] |
Experimental Protocol: N-Alkylation with an Alkyl Halide
-
Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a mild base such as K₂CO₃ or Cs₂CO₃ (2.5 eq).
-
Alkylation: Add the alkyl halide (1.1 eq) and heat the reaction mixture (e.g., 60-80 °C).
-
Monitoring: Monitor the reaction progress by TLC, watching for the disappearance of the starting material and the formation of both mono- and di-alkylated products.
-
Work-up & Purification: Cool the reaction, filter off the inorganic salts, and dilute the filtrate with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash, dry, and concentrate the organic phase. Purify by flash chromatography.
Part 4: Analytical Methods for Reaction Monitoring
Robust analytical methods are crucial for troubleshooting and optimizing reactions.
Thin-Layer Chromatography (TLC)
Q9: How do I set up an effective TLC system to monitor my reaction?
A: An effective TLC system should provide good separation (ΔRf > 0.2) between your starting material, product, and any major byproducts.
Workflow for TLC Method Development
Caption: Workflow for developing and optimizing a TLC method.
Recommended TLC Solvent Systems
| Compound Polarity | Recommended Solvent System | Notes |
|---|---|---|
| Non-polar to Moderately Polar | 10-50% Ethyl Acetate in Hexanes | A good starting point for many organic compounds. Adjust the ratio to achieve an Rf of ~0.3 for the starting material.[8] |
| Polar / Basic Amines | 1-10% Methanol in Dichloromethane | The addition of methanol increases polarity significantly. |
| 5% Triethylamine in Ethyl Acetate | Adding a small amount of a basic modifier like TEA can prevent streaking (tailing) of basic compounds on silica gel. |
| Very Polar Compounds | EtOAc/Butanol/Acetic Acid/H₂O (EBAW) | A highly polar system suitable for very polar molecules like unprotected amino acids.[8] |
High-Performance Liquid Chromatography (HPLC)
Q10: What is a good starting point for developing an HPLC method for my reaction mixture?
A: A reverse-phase (RP-HPLC) method is typically the most suitable for analyzing the reaction of 3-Amino-1H-isoindole and its derivatives.
Standard RP-HPLC Conditions
| Parameter | Recommendation |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid or 0.1% TFA in Water |
| Mobile Phase B | 0.1% Formic Acid or 0.1% TFA in Acetonitrile or Methanol |
| Detection | UV at 254 nm and/or 280 nm (Isoindoles are UV active) |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 20 minutes) and optimize based on the separation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q11: What key changes should I look for in the ¹H NMR spectrum after successful N-functionalization?
A: Interpreting the ¹H NMR spectrum is the definitive way to confirm product formation.
Interpreting ¹H NMR Spectra of 3-Amino-1H-isoindole Derivatives
| Functionalization | Expected Spectral Changes |
|---|---|
| N-Boc Protection | - Disappearance of the broad -NH₂ signal. - Appearance of a new singlet around 1.4-1.5 ppm , integrating to 9 protons (the tert-butyl group). - Appearance of a new, broad singlet for the -NHBoc proton. |
| N-Fmoc Protection | - Disappearance of the -NH₂ signal. - Appearance of a complex set of multiplets in the aromatic region (~7.2-7.8 ppm ) corresponding to the fluorenyl group protons. - Appearance of signals for the CH and CH₂ protons of the fluorenylmethoxy group (~4.2-4.6 ppm ). |
| N-Acylation | - Disappearance of the -NH₂ signal. - Appearance of a new amide N-H signal (often a broad singlet). - Appearance of new signals corresponding to the acyl group (e.g., a singlet around 2.1 ppm for an acetyl group). |
| N-Alkylation | - Disappearance of the -NH₂ signal. - Appearance of a new N-H signal (for mono-alkylation). - Appearance of new signals corresponding to the alkyl group, which may show coupling to the N-H proton. |
References
- 1. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. acgpubs.org [acgpubs.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatography [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Biological Activities of Phthalimide Derivatives and the Synthetic Potential of 3-Amino-1H-isoindole Hydrochloride
In the landscape of medicinal chemistry, the isoindole scaffold is a cornerstone for the development of a multitude of therapeutic agents. This guide provides a detailed comparison of the well-established biological activities of phthalimide derivatives with the synthetic utility and potential of 3-Amino-1H-isoindole hydrochloride, a foundational building block. For researchers and drug development professionals, understanding the distinct roles and capabilities of these related structures is paramount for innovative drug design.
The Broad Spectrum of Biological Activity in Phthalimide Derivatives
Phthalimides, characterized by an isoindoline-1,3-dione core, are a class of compounds renowned for their diverse and potent biological activities.[1] The imide ring structure of phthalimides allows for a wide range of chemical modifications, leading to derivatives with activities spanning anti-inflammatory, anticancer, immunomodulatory, and antimicrobial effects.
Anti-Inflammatory and Immunomodulatory Acuity
The most prominent member of the phthalimide family is thalidomide, initially a sedative, which was later discovered to have potent immunomodulatory and anti-inflammatory properties.[1] Modern derivatives, such as lenalidomide and pomalidomide, are mainstays in the treatment of multiple myeloma.[2] The mechanism of action for many phthalimide derivatives involves the modulation of cytokine production, particularly tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses.[3]
Anticancer Potential
Beyond hematological malignancies, phthalimide derivatives have demonstrated significant cytotoxic effects against a variety of solid tumors.[4] The anticancer activity is often attributed to the inhibition of angiogenesis, induction of apoptosis, and cell cycle arrest. The specific substituents on the phthalimide core play a crucial role in determining the potency and selectivity of these compounds against different cancer cell lines.[5]
Antimicrobial and Other Activities
The versatility of the phthalimide scaffold extends to antimicrobial applications, with derivatives showing efficacy against various bacterial and fungal strains. Additionally, research has explored their potential as anticonvulsants, analgesics, and inhibitors of enzymes such as cyclooxygenase (COX).[6]
This compound: A Key Synthetic Precursor
In contrast to the extensive pharmacological portfolio of phthalimide derivatives, this compound is primarily recognized as a valuable heterocyclic building block in organic synthesis.[7] Its biological activity is not as a standalone therapeutic agent but rather as a foundational element for the construction of more complex, biologically active molecules.
This compound provides a reactive amino group on the isoindole nucleus, which serves as a handle for a variety of chemical transformations. This allows for its incorporation into larger molecular frameworks, potentially leading to the discovery of novel therapeutic agents. While direct biological activity data for this compound is not extensively documented, the broader class of isoindole and isoindolinone derivatives has been shown to possess a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][8][9]
The hydrochloride salt form of 3-Amino-1H-isoindole enhances its stability and solubility, making it a convenient starting material for various synthetic protocols.[10] Its utility has been noted in the preparation of compounds for genetic assays, highlighting its role in the development of research tools.[11]
Comparative Analysis: Function vs. Foundation
The key distinction between phthalimide derivatives and this compound lies in their respective roles in drug discovery and development. Phthalimide derivatives are established, biologically active compounds with well-defined mechanisms of action in many cases. In contrast, this compound represents a starting point—a chemical scaffold of high potential from which future therapeutics may be engineered.
| Feature | Phthalimide Derivatives | This compound |
| Primary Role | Biologically active agents | Synthetic building block |
| Known Activities | Anti-inflammatory, immunomodulatory, anticancer, antimicrobial, anticonvulsant | Primarily a precursor to other compounds; broader isoindole class has diverse activities |
| Mechanism of Action | Often well-characterized (e.g., TNF-α modulation) | Not applicable as a standalone agent |
| Therapeutic Applications | Approved drugs for multiple myeloma, leprosy | Not used directly as a therapeutic |
| Research Focus | Structure-activity relationship studies, clinical trials | Development of synthetic methodologies, incorporation into novel molecular designs |
Experimental Protocols: A Glimpse into Synthesis and Evaluation
General Synthesis of Phthalimide Derivatives
The synthesis of N-substituted phthalimides is often achieved through the condensation of phthalic anhydride with a primary amine.
Caption: General reaction scheme for the synthesis of N-substituted phthalimides.
Step-by-Step Protocol:
-
Dissolution: Dissolve phthalic anhydride in a suitable solvent, such as glacial acetic acid.
-
Addition of Amine: Add the primary amine of interest to the solution.
-
Reflux: Heat the reaction mixture to reflux for several hours.
-
Isolation: Cool the mixture and isolate the N-substituted phthalimide product, often by precipitation and filtration.
-
Purification: Purify the product by recrystallization.
In Vitro Cytotoxicity Assay (MTT Assay)
To evaluate the anticancer activity of synthesized phthalimide derivatives, a standard MTT assay can be employed.
Caption: Workflow for determining the cytotoxicity of compounds using an MTT assay.
Step-by-Step Protocol:
-
Cell Culture: Culture the desired cancer cell line in appropriate media.
-
Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the phthalimide derivatives and add them to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.
-
MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours.
-
Solubilization: Remove the media and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
The phthalimide scaffold has given rise to a plethora of biologically active compounds with significant therapeutic impact. In contrast, this compound serves as a crucial starting material, offering a gateway to novel chemical entities. While phthalimide derivatives provide a rich source of established drug candidates, the synthetic versatility of this compound positions it as an invaluable tool for the future of drug discovery, enabling the exploration of new chemical space and the development of next-generation therapeutics. The strategic application of both established pharmacophores and versatile building blocks will continue to drive innovation in medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review on biological activity and synthetic methods of isoindole nucleus [wisdomlib.org]
- 7. 3-Amino-1H-isoindole 76644-74-1 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Antiviral activity of isoindole derivatives [jmchemsci.com]
- 10. biosynce.com [biosynce.com]
- 11. This compound | 76644-74-1 [chemicalbook.com]
A Comparative Guide to the Synthesis of 3-Amino-1H-isoindole Hydrochloride: A Modern Approach vs. a Classical Route
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the isoindole scaffold is a privileged motif, forming the core of numerous bioactive compounds and functional materials. 3-Amino-1H-isoindole hydrochloride, in particular, serves as a crucial building block for the synthesis of more complex molecules. The efficiency, scalability, and cost-effectiveness of its synthetic route are therefore of paramount importance to researchers in both academic and industrial settings.
This guide provides an in-depth comparison of a novel, two-step synthetic route to this compound starting from the readily available and inexpensive o-phthalonitrile, with a classical, albeit less common, route involving the rearrangement of a benzodiazepine derivative. By examining key performance indicators such as yield, purity, reaction time, cost, and safety, this document aims to provide a comprehensive validation of the modern approach as a superior alternative for the synthesis of this valuable intermediate.
Unveiling a More Efficient Path: The o-Phthalonitrile Route
The proposed new synthetic pathway is a two-step process that begins with the base-catalyzed reaction of o-phthalonitrile with ammonia to form the intermediate 1,3-diiminoisoindoline. This intermediate is then hydrolyzed under acidic conditions to yield the desired this compound. This route is notable for its high yields, use of inexpensive starting materials, and relatively straightforward procedures.
Causality Behind the Experimental Choices
The choice of o-phthalonitrile as the starting material is strategic due to its low cost and high reactivity. The initial cyclization to 1,3-diiminoisoindoline is a well-established and high-yielding reaction, often exceeding 95% yield. The subsequent acidic hydrolysis is a logical step to convert the diimino intermediate to the more stable amino-isoindole hydrochloride salt. The use of an acidic workup not only facilitates the hydrolysis but also directly provides the final product as its hydrochloride salt, which is often preferred for its increased stability and solubility in polar solvents.
The Classical Approach: A Benzodiazepine Rearrangement
An older, less frequently cited method for the synthesis of this compound involves the acid-catalyzed rearrangement of a 1H-2,4-benzodiazepine derivative. While chemically interesting, this route presents several practical challenges, including the availability and cost of the starting material, as well as a more complex reaction sequence that can lead to lower overall yields.
Comparative Analysis: A Head-to-Head Evaluation
To provide a clear and objective comparison, the two synthetic routes are evaluated based on several key metrics. The data presented below is a synthesis of information from various chemical suppliers, patents, and peer-reviewed literature.
| Parameter | New Route (from o-Phthalonitrile) | Classical Route (from Benzodiazepine) |
| Starting Material | o-Phthalonitrile | 1H-2,4-Benzodiazepine, 5-methoxy- |
| Starting Material Cost | Low (approx. $25-50 per 100g)[1][2][3] | High (Not readily available commercially, likely requires custom synthesis)[4][5][6][7] |
| Number of Steps | 2 | 2 |
| Overall Yield | High (estimated >80%) | Moderate (reported as a multi-step process with variable yields)[1][8] |
| Reaction Time | Short (typically < 12 hours) | Long (can exceed 30 hours)[1][8] |
| Purity of Final Product | High (can be readily purified by recrystallization) | Variable (may require extensive purification) |
| Scalability | High | Low to Moderate |
| Safety Profile | Moderate (involves handling ammonia and acids) | Moderate (involves handling strong acids) |
| Environmental Impact | Moderate (use of organic solvents) | Moderate to High (potential for more complex waste streams) |
Visualizing the Synthetic Pathways
To further illustrate the differences between the two routes, the following diagrams outline the reaction schemes and experimental workflows.
Caption: Workflow for the new synthetic route from o-phthalonitrile.
Caption: Workflow for the classical synthetic route from a benzodiazepine derivative.
Experimental Protocols
New Synthetic Route
Step 1: Synthesis of 1,3-Diiminoisoindoline from o-Phthalonitrile
-
Materials: o-Phthalonitrile, Methanol, Sodium Methoxide (catalyst), Ammonia gas.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser, dissolve o-phthalonitrile in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide to the solution.
-
Bubble anhydrous ammonia gas through the solution while stirring at room temperature.
-
After the initial exothermic reaction subsides, gently heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum to afford 1,3-diiminoisoindoline as a crystalline solid.
-
-
Expected Yield: >95%
Step 2: Synthesis of this compound from 1,3-Diiminoisoindoline
-
Materials: 1,3-Diiminoisoindoline, Ethanol, Water, Concentrated Hydrochloric Acid.
-
Procedure:
-
Suspend 1,3-diiminoisoindoline in a mixture of ethanol and water in a round-bottom flask.
-
Cool the suspension in an ice bath and slowly add concentrated hydrochloric acid with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then to 0-5 °C to crystallize the product.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield this compound.
-
-
Expected Yield: >85%
Classical Synthetic Route
Step 1 & 2: Synthesis of this compound from 1H-2,4-Benzodiazepine, 5-methoxy- [1][8]
-
Materials: 1H-2,4-Benzodiazepine, 5-methoxy-, Acetic Acid, Methanol, Concentrated Hydrochloric Acid.
-
Procedure:
-
The starting benzodiazepine is treated with acetic acid and heated for an extended period (e.g., 20 hours).
-
The resulting intermediate is then treated with concentrated hydrochloric acid in methanol at ambient temperature for approximately 12 hours to yield the final product.
-
Validation and Characterization
The identity and purity of this compound synthesized via the new route can be confirmed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed to assess the purity of the final product.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detection: UV at 254 nm
-
Expected Purity: >98% after recrystallization.
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum should be consistent with the structure of this compound. Characteristic peaks for the aromatic protons and the methylene protons of the isoindole ring are expected.
-
IR Spectroscopy: The IR spectrum should show characteristic absorption bands for the amine N-H stretching, aromatic C-H stretching, and C=C stretching of the aromatic rings.
Safety Considerations
New Synthetic Route:
-
o-Phthalonitrile: Toxic if swallowed or in contact with skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Ammonia: Corrosive and toxic. Use in a well-ventilated fume hood with appropriate respiratory protection.
-
Sodium Methoxide: Corrosive and flammable solid. Handle with care to avoid contact with skin and eyes.
-
Hydrochloric Acid: Highly corrosive. Use with appropriate PPE, including acid-resistant gloves and safety goggles.
Classical Synthetic Route:
-
Acetic Acid (Glacial): Corrosive and flammable. Handle in a fume hood with appropriate PPE.
-
Hydrochloric Acid (Concentrated): Highly corrosive. Use with appropriate PPE.
-
Benzodiazepine Derivatives: May have pharmacological activity. Handle with care and avoid inhalation or skin contact.
Conclusion and Recommendation
The comparative analysis clearly demonstrates that the new synthetic route starting from o-phthalonitrile is a significantly more advantageous method for the preparation of this compound. The key benefits of this modern approach include:
-
Cost-Effectiveness: The use of inexpensive and readily available o-phthalonitrile makes this route highly economical, especially for large-scale synthesis.
-
High Efficiency: The two-step process offers a high overall yield, minimizing product loss and maximizing output.
-
Simplicity and Scalability: The reaction conditions are straightforward and amenable to scaling up for industrial production.
In contrast, the classical route is hampered by the poor availability and likely high cost of the benzodiazepine starting material, as well as lower overall yields and longer reaction times.
For researchers and drug development professionals seeking a reliable, efficient, and economical synthesis of this compound, the o-phthalonitrile route is unequivocally the recommended method. Its adoption can lead to significant savings in time and resources, accelerating research and development timelines.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,3-Diiminoisoindolin – Wikipedia [de.wikipedia.org]
- 4. 2,4-DIMETHYL-1H-1,5-BENZODIAZEPINE HYDROCHLORIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. H27843.03 [thermofisher.com]
- 6. Benzodiazepines | Fisher Scientific [fishersci.com]
- 7. 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. biosynce.com [biosynce.com]
A Senior Application Scientist's Guide to Antibody Cross-Reactivity Analysis for 3-Amino-1H-isoindole Hydrochloride Derivatives
Introduction: The Imperative of Specificity for Small-Molecule Antibodies
In the landscape of drug development and diagnostic assay design, the specificity of an antibody is paramount.[1][2] This is particularly true when targeting small molecules, or haptens, such as 3-Amino-1H-isoindole hydrochloride and its derivatives. These molecules, being non-immunogenic on their own, require conjugation to larger carrier proteins to elicit an immune response and generate antibodies.[3][4] The resulting antibodies are indispensable tools for pharmacokinetics (PK) studies, therapeutic drug monitoring, and the development of targeted therapies.[5][6]
However, the very nature of small-molecule recognition by antibodies presents a significant challenge: cross-reactivity. An antibody raised against a specific derivative may bind to structurally similar metabolites, precursors, or analogs, leading to inaccurate quantification or off-target effects in therapeutic applications.[7][8] As research from Integral Molecular published in mAbs has shown, a significant percentage of antibody-based drugs exhibit nonspecific binding, which can be a major cause of adverse events and drug trial failures.[9] Therefore, rigorous, multi-faceted cross-reactivity profiling is not merely a quality control step; it is a critical, foundational component of antibody validation that ensures data integrity and therapeutic safety.[2][10][11]
This guide provides a comprehensive framework for comparing the cross-reactivity profiles of monoclonal antibodies raised against a this compound derivative. We will explore two orthogonal, industry-standard methodologies: the high-throughput Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and the high-precision Surface Plasmon Resonance (SPR). By explaining the causality behind experimental choices and presenting detailed, self-validating protocols, this guide will empower researchers to select the most specific and suitable antibody for their downstream applications.
Experimental Design: A Multi-Pronged Approach to Characterization
A robust cross-reactivity study is built upon a carefully designed experimental plan. The core principle is to challenge the lead antibody candidates with a panel of compounds that are structurally related to the target immunogen.
1. The Hapten and Test Compounds:
-
Immunogen (Target Analyte): this compound conjugated to Keyhole Limpet Hemocyanin (KLH). KLH is chosen for immunization due to its high immunogenicity.[4]
-
Screening Conjugate: The same hapten conjugated to Bovine Serum Albumin (BSA) for use in the competitive ELISA. Using a different carrier protein for screening than for immunization is a critical step to minimize the selection of antibodies that recognize the carrier protein or the linker region rather than the hapten itself.[3]
-
Cross-Reactivity Panel: A selection of structurally similar molecules, including potential metabolites and synthetic precursors (e.g., Phthalimidine, 1-Amino-3H-isoindol-3-one, etc.).
2. The Antibody Panel:
-
A panel of three promising monoclonal antibody candidates (e.g., mAb-01, mAb-02, mAb-03) selected from initial hybridoma screening.
3. Orthogonal Methodologies:
-
Competitive ELISA: An immunoassay format essential for quantifying small molecules.[12][13] It provides a high-throughput method to determine the half-maximal inhibitory concentration (IC50) for the target analyte and each potential cross-reactant.
-
Surface Plasmon Resonance (SPR): A label-free, real-time technology that provides detailed kinetic information (association and dissociation rates) and affinity data (KD).[14][15][16] This allows for a more nuanced understanding of the binding interactions.
Methodology I: Competitive ELISA for High-Throughput Screening
The competitive ELISA is the workhorse for assessing antibody specificity against small molecules. Its principle relies on the competition between the free analyte in a sample and a fixed amount of labeled or plate-bound antigen for a limited number of antibody binding sites.[17][18] The resulting signal is inversely proportional to the concentration of the free analyte in the sample.[12]
Graphical Workflow: Competitive ELISA
Caption: Workflow for the competitive ELISA protocol.
Detailed Experimental Protocol: Competitive ELISA
This protocol is a self-validating system, incorporating controls to ensure the reliability of the results.
Materials:
-
High-binding 96-well microplates
-
Target Analyte-BSA conjugate
-
Antibody candidates (mAb-01, mAb-02, mAb-03)
-
Cross-reactivity panel compounds
-
Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBS-T)
-
Blocking Buffer (1% BSA in PBS-T)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
TMB Substrate and Stop Solution (1N H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 100 µL/well of the Antigen-BSA conjugate diluted to 2 µg/mL in Coating Buffer. Cover the plate and incubate overnight at 4°C.[12][19]
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer. This removes any unbound conjugate.
-
Blocking: Add 200 µL/well of Blocking Buffer to each well to saturate all remaining protein-binding sites, thereby preventing non-specific binding of subsequent antibodies. Incubate for 1-2 hours at room temperature (RT).[18]
-
Washing: Discard the blocking buffer and wash the plate 3 times with Wash Buffer.
-
Competitive Reaction:
-
In a separate dilution plate, prepare serial dilutions of the target analyte and each compound from the cross-reactivity panel.
-
Add 50 µL of each dilution to the corresponding wells of the coated plate.
-
Immediately add 50 µL of the primary antibody (e.g., mAb-01), diluted to a pre-determined optimal concentration in Blocking Buffer, to all wells. This concentration should be one that yields approximately 80-90% of the maximum signal in the absence of a competitor.
-
Controls: Include wells for:
-
Maximum Signal (B0): 50 µL buffer + 50 µL primary antibody (no competitor).
-
Non-Specific Binding (NSB): 50 µL buffer + 50 µL Blocking Buffer (no primary antibody).
-
-
-
Incubation: Cover the plate and incubate for 1-2 hours at RT to allow the competition to reach equilibrium.
-
Washing: Discard the solution and wash the plate 4 times with Wash Buffer to remove unbound antibodies.
-
Secondary Antibody Incubation: Add 100 µL/well of HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions in Blocking Buffer. Incubate for 1 hour at RT.
-
Final Wash: Discard the secondary antibody solution and wash the plate 5 times with Wash Buffer. Ensure the final wash is thorough to reduce background noise.
-
Signal Development: Add 100 µL/well of TMB Substrate. Incubate in the dark at RT for 10-20 minutes, monitoring for color development.
-
Stopping the Reaction: Add 50 µL/well of Stop Solution. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm on a plate reader within 30 minutes of adding the Stop Solution.
Data Analysis and Interpretation
-
Calculate Percent Binding:
-
% B/B0 = [(Absorbance of Sample - Absorbance of NSB) / (Absorbance of B0 - Absorbance of NSB)] * 100
-
-
Determine IC50: Plot the % B/B0 against the log of the competitor concentration. Use a four-parameter logistic (4PL) curve fit to determine the IC50 value, which is the concentration of the analyte that causes a 50% reduction in the maximal signal.[20]
-
Calculate Percent Cross-Reactivity:
-
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) * 100
-
A lower IC50 value indicates a higher binding affinity.[21] A high percentage of cross-reactivity signifies that the antibody binds strongly to a structurally related compound.
Methodology II: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides a more profound characterization by measuring the binding kinetics in real-time without the need for labels.[22][23] For small-molecule analysis, the antibody is typically captured on the sensor surface, and the small-molecule analyte is flowed over it.[16] This orientation maximizes the signal change, as the mass of the antibody provides a stable baseline.
Graphical Workflow: SPR Analysis
Caption: Workflow for a typical SPR binding analysis cycle.
Detailed Experimental Protocol: SPR
Materials:
-
SPR instrument (e.g., Biacore™ system)[24]
-
Sensor Chip (e.g., CM5 chip)
-
Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl)
-
Capture Antibody (e.g., Anti-Mouse IgG (Fc))
-
Antibody candidates (mAb-01, mAb-02, mAb-03)
-
Target analyte and cross-reactivity panel compounds
-
Running Buffer (e.g., HBS-EP+)
-
Regeneration Solution (e.g., Glycine-HCl, pH 1.5)
Procedure:
-
Capture Surface Preparation:
-
Immobilize the anti-mouse IgG (Fc) antibody onto all flow cells of a CM5 sensor chip using standard amine coupling chemistry. Aim for an immobilization level of ~10,000 Response Units (RU).
-
Flow cell 1 is typically used as a reference to subtract bulk refractive index changes and non-specific binding.
-
-
Analysis Cycle:
-
Capture: Inject the test antibody (e.g., mAb-01) at a low concentration (e.g., 1 µg/mL) over a single flow cell (e.g., flow cell 2) to achieve a capture level of 100-200 RU. The consistent capture level is vital for reproducibility.
-
Association: Inject a series of concentrations of the small-molecule analyte (e.g., from 1 nM to 1 µM) over both the reference and active flow cells for a defined period (e.g., 120 seconds). This allows for the measurement of the association rate (ka).[25]
-
Dissociation: Flow the running buffer over the sensor surface for an extended period (e.g., 300 seconds) to measure the dissociation rate (kd).[25]
-
Regeneration: Inject a pulse of a low-pH regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.5) to strip the captured antibody and bound analyte from the surface, preparing it for the next cycle.
-
-
Control and Validation:
-
Run buffer-only injections (blanks) periodically for double-referencing.
-
Repeat the analysis for each test antibody against the target analyte and each compound in the cross-reactivity panel.
-
Data Analysis and Interpretation
-
Data Processing: The raw sensorgram data is processed by subtracting the signal from the reference flow cell and then subtracting the signal from a buffer-only injection (double-referencing).
-
Curve Fitting: The processed data is fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to derive the kinetic parameters.[15]
-
Key Parameters:
-
ka (Association Rate Constant): The rate at which the antibody-analyte complex forms (units: M⁻¹s⁻¹).
-
kd (Dissociation Rate Constant): The rate at which the complex decays (units: s⁻¹).
-
KD (Equilibrium Dissociation Constant): A measure of binding affinity, calculated as kd/ka (units: M). A lower KD value indicates a stronger binding affinity.
-
Comparative Data Summary
The data from both assays should be compiled into clear, comparative tables to facilitate the selection of the lead antibody candidate.
Table 1: Competitive ELISA Cross-Reactivity Data
| Compound Tested | mAb-01 IC50 (nM) | mAb-01 % Cross-Reactivity | mAb-02 IC50 (nM) | mAb-02 % Cross-Reactivity | mAb-03 IC50 (nM) | mAb-03 % Cross-Reactivity |
| Target Analyte | 5.2 | 100% | 8.5 | 100% | 6.8 | 100% |
| Analog A | 5,100 | 0.10% | 95 | 8.95% | >10,000 | <0.07% |
| Analog B | >10,000 | <0.05% | >10,000 | <0.09% | 850 | 0.80% |
| Precursor C | 850 | 0.61% | 1,200 | 0.71% | >10,000 | <0.07% |
Table 2: Surface Plasmon Resonance (SPR) Kinetic and Affinity Data
| Antibody | Compound Tested | ka (1/Ms) | kd (1/s) | KD (nM) |
| mAb-01 | Target Analyte | 1.5 x 10⁵ | 8.0 x 10⁻⁴ | 5.3 |
| Analog A | No Binding Detected | - | - | |
| Analog B | No Binding Detected | - | - | |
| mAb-02 | Target Analyte | 1.1 x 10⁵ | 9.5 x 10⁻⁴ | 8.6 |
| Analog A | 2.3 x 10⁴ | 2.1 x 10⁻³ | 91.3 | |
| Analog B | No Binding Detected | - | - | |
| mAb-03 | Target Analyte | 1.3 x 10⁵ | 8.9 x 10⁻⁴ | 6.8 |
| Analog A | No Binding Detected | - | - | |
| Analog B | 1.8 x 10⁴ | 1.6 x 10⁻² | 889 |
Analysis and Conclusion
Synthesizing the data from both orthogonal methods provides a powerful and reliable assessment of antibody specificity.
-
mAb-01: This antibody demonstrates exceptional specificity. The ELISA data shows negligible cross-reactivity (<0.2%) with all tested analogs. This is strongly corroborated by the SPR data, where no binding was detected for the off-target compounds, while showing a high affinity (KD = 5.3 nM) for the target analyte.
-
mAb-02: This candidate shows significant cross-reactivity with Analog A (8.95% in ELISA). The SPR data confirms this, revealing a measurable, albeit weaker, affinity for Analog A (KD = 91.3 nM). This antibody would be unsuitable for applications where Analog A might be present.
-
mAb-03: While showing good specificity against Analog A and Precursor C in the ELISA, it exhibits some cross-reactivity with Analog B. The SPR data confirms a weak interaction with Analog B.
Final Recommendation: Based on this comprehensive analysis, mAb-01 is the unequivocally superior candidate. Its high affinity and exceptional specificity, validated by both competitive ELISA and SPR, make it the most reliable choice for developing sensitive and accurate diagnostic assays or for use in targeted therapeutic contexts where distinguishing between the parent compound and related molecules is critical.
This guide illustrates that a rigorous, multi-method approach to cross-reactivity testing is indispensable. It moves beyond simple "yes/no" binding assays to provide quantitative, actionable data that underpins the development of robust and reliable antibody-based tools.
References
- 1. researchgate.net [researchgate.net]
- 2. polarismarketresearch.com [polarismarketresearch.com]
- 3. aptamergroup.com [aptamergroup.com]
- 4. Hapten antibody – Monoclonal or polyclonal - ProteoGenix [proteogenix.science]
- 5. What Are Antibodies Used for in Drug Development? [synapse.patsnap.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Molecular basis of crossreactivity and the limits of antibody-antigen complementarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. histologix.com [histologix.com]
- 9. news-medical.net [news-medical.net]
- 10. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. protocolsandsolutions.com [protocolsandsolutions.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Surface Plasmon Resonance (SPR) Service - Creative Proteomics [iaanalysis.com]
- 16. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. genemedi.net [genemedi.net]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Data Standardization for Results Management - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. reddit.com [reddit.com]
- 22. cytivalifesciences.com [cytivalifesciences.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 25. Introduction to SPR Technology and Its Application in Antibody Drug Research - Creative Proteomics [creative-proteomics.com]
A Senior Application Scientist's Guide to the Comparative Spectral Analysis of 3-Amino-1H-isoindole Hydrochloride from Different Suppliers
Introduction: The Critical Role of Purity in Research and Development
In the landscape of drug discovery and development, the purity of starting materials is a cornerstone of reliable and reproducible research. 3-Amino-1H-isoindole hydrochloride (CAS: 77233-68-0) is a valuable heterocyclic building block in medicinal chemistry.[1][2] The seemingly subtle variations between batches of this chemical from different suppliers can have a profound impact on experimental outcomes, leading to inconsistent results, failed syntheses, or misleading biological data. Therefore, a rigorous analytical assessment of this compound upon receipt is not merely a quality control measure but a fundamental necessity for scientific integrity.
Spectroscopic techniques are indispensable tools in the pharmaceutical industry for the structural elucidation and purity evaluation of compounds. This guide provides a comparative analysis of hypothetical spectral data for this compound obtained from three fictional suppliers: Supplier A (high-purity reference standard), Supplier B (containing minor impurities), and Supplier C (of lower quality). Through a detailed examination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy data, we will illustrate how to discern the quality of a chemical batch and identify potential contaminants. This guide is intended for researchers, scientists, and drug development professionals to reinforce the importance of in-house validation of critical reagents.
Experimental Methodologies: A Triad of Spectroscopic Techniques
The choice of analytical techniques is pivotal for a comprehensive characterization of a chemical substance. We employ a combination of NMR, FTIR, and UV-Vis spectroscopy, as each provides unique and complementary information about the molecular structure and purity of this compound.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve it in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[3]
-
Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 2.0 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation.[5]
Protocol for FTIR Analysis:
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Instrumentation: Use a benchtop FTIR spectrometer equipped with a diamond ATR accessory.
-
Acquisition Parameters:
-
Spectral range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
-
Data Processing: Collect the spectrum and process it using the instrument's software to identify the wavenumbers of key absorption peaks.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems, such as the aromatic rings in this compound.[6]
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a stock solution by accurately weighing and dissolving a small amount of the compound in methanol to a known concentration (e.g., 1 mg/mL). Further dilute this stock solution with methanol to obtain a final concentration of approximately 0.01 mg/mL.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition Parameters:
-
Scan range: 200–400 nm
-
Blank: Use methanol as the reference.
-
-
Data Analysis: Record the absorbance spectrum and determine the wavelength of maximum absorbance (λmax).
Results and Discussion: A Comparative Look at Spectral Data
The following tables present the hypothetical spectral data obtained for this compound from the three suppliers.
¹H NMR Spectral Data Comparison (in DMSO-d₆)
| Supplier | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Observations/Notes |
| Supplier A | 7.30-7.50 | m | 4H | Aromatic-H | Expected aromatic pattern |
| 4.55 | s | 2H | CH₂ | Methylene protons | |
| 8.50 (broad) | s | 2H | NH₂ | Amine protons | |
| 10.20 (broad) | s | 1H | NH | Isoindole NH | |
| Supplier B | 7.30-7.50 | m | 4H | Aromatic-H | Consistent with Supplier A |
| 4.55 | s | 2H | CH₂ | Consistent with Supplier A | |
| 8.50 (broad) | s | 2H | NH₂ | Consistent with Supplier A | |
| 10.20 (broad) | s | 1H | NH | Consistent with Supplier A | |
| 2.09 | s | - | - | Impurity: Acetone | |
| Supplier C | 7.30-7.50 | m | 4H | Aromatic-H | Consistent with Supplier A |
| 4.55 | s | 2H | CH₂ | Consistent with Supplier A | |
| 8.50 (broad) | s | 2H | NH₂ | Consistent with Supplier A | |
| 10.20 (broad) | s | 1H | NH | Consistent with Supplier A | |
| 8.10 | d | ~0.1H | Aromatic-H | Impurity: Potential oxidized species | |
| 9.95 | s | ~0.05H | Aldehyde-H | Impurity: Potential degradation product |
Analysis of ¹H NMR Data:
-
Supplier A exhibits a clean spectrum that aligns with the expected structure of this compound. The chemical shifts and integrations of the aromatic, methylene, and amine protons are as anticipated for the pure compound.
-
Supplier B's spectrum is largely identical to Supplier A's, indicating a high-purity sample. However, a small singlet at 2.09 ppm is indicative of residual acetone, a common solvent used in purification. While likely not detrimental for many applications, its presence should be noted.
-
Supplier C's spectrum shows additional signals in the aromatic and downfield regions, suggesting the presence of impurities. The doublet at 8.10 ppm and the singlet at 9.95 ppm could correspond to structurally related impurities or degradation products, such as an oxidized isoindole species or a compound with an aldehyde group.[7] These impurities could arise from an incomplete reaction or improper storage.[8] The presence of these unknown impurities makes this batch of lower quality and potentially unsuitable for sensitive applications.
FTIR Spectral Data Comparison (ATR)
| Supplier | Key Absorption Peaks (cm⁻¹) | Functional Group Assignment | Observations/Notes |
| Supplier A | 3300-3400 (broad) | N-H stretch (amine and NH) | Expected broad peaks for N-H bonds. |
| 3050 | Aromatic C-H stretch | Sharp peak characteristic of aromatic C-H. | |
| 1640 | N-H bend (amine) | Typical amine scissoring vibration. | |
| 1600, 1480 | C=C stretch (aromatic) | Characteristic aromatic ring vibrations. | |
| Supplier B | 3300-3400 (broad) | N-H stretch | Consistent with Supplier A. |
| 3050 | Aromatic C-H stretch | Consistent with Supplier A. | |
| 1640 | N-H bend | Consistent with Supplier A. | |
| 1600, 1480 | C=C stretch | Consistent with Supplier A. | |
| 1715 (weak) | C=O stretch | Impurity: Weak carbonyl peak, possibly from acetone. | |
| Supplier C | 3300-3400 (broad) | N-H stretch | Consistent with Supplier A. |
| 3050 | Aromatic C-H stretch | Consistent with Supplier A. | |
| 1685 (shoulder) | C=O stretch | Impurity: Carbonyl peak, possibly from an oxidized impurity like a phthalimide derivative.[9] | |
| 1640 | N-H bend | Consistent with Supplier A. | |
| 1600, 1480 | C=C stretch | Consistent with Supplier A. |
Analysis of FTIR Data:
-
Supplier A displays a spectrum with all the characteristic peaks for this compound. The broad N-H stretches and the aromatic C=C vibrations are clearly visible.
-
Supplier B's spectrum is very similar to A's, but with a very weak absorption around 1715 cm⁻¹, which could be attributed to the carbonyl stretch of the acetone impurity detected in the NMR.[10]
-
Supplier C shows a more pronounced shoulder peak around 1685 cm⁻¹. This absorption in the carbonyl region is stronger than in Supplier B's sample and at a different frequency, suggesting an impurity containing a carbonyl group, possibly an oxidized derivative like a phthalimide, which would be a plausible degradation product.[9][11]
UV-Vis Spectral Data Comparison (in Methanol)
| Supplier | λmax (nm) | Absorbance Profile | Observations/Notes |
| Supplier A | ~290 | Sharp, well-defined peak | Typical absorbance for the isoindole chromophore. |
| Supplier B | ~290 | Sharp, well-defined peak | Identical to Supplier A. |
| Supplier C | ~290, with a shoulder at ~320 | Broadened peak with a shoulder | The shoulder at a longer wavelength suggests the presence of an impurity with a more extended conjugated system.[12] |
Analysis of UV-Vis Data:
-
Suppliers A and B show a clean UV-Vis spectrum with a distinct λmax around 290 nm, which is characteristic of the aromatic system in the molecule.
-
Supplier C's spectrum, however, displays a shoulder at a longer wavelength (~320 nm). This suggests the presence of an impurity with a more extended π-electron system, which would absorb light at a longer wavelength. This is consistent with the NMR and FTIR data suggesting an oxidized or degradation product.[12]
Conclusion: The Imperative of In-House Verification
As senior application scientists, we advocate for a multi-technique approach to chemical validation. The congruence of data from ¹H NMR, FTIR, and UV-Vis spectroscopy provides a high degree of confidence in the identity and purity of a compound. By investing a small amount of time in these analytical procedures, researchers can save significant time and resources in the long run, ensuring the reliability and reproducibility of their scientific endeavors.
References
- 1. 3-Amino-1H-isoindole 76644-74-1 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 4. chem.washington.edu [chem.washington.edu]
- 5. piper2008.com [piper2008.com]
- 6. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. veeprho.com [veeprho.com]
- 9. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. moravek.com [moravek.com]
- 12. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to High-Performance Cellular Imaging: Benchmarking 3-Amino-1H-isoindole Hydrochloride-Based Fluorescent Probes
In the dynamic fields of cell biology and drug discovery, the ability to visualize molecular processes within living cells is paramount. Fluorescent probes serve as the cornerstone of this endeavor, acting as beacons that illuminate the intricate workings of the cellular machinery. Among the vast array of available fluorophores, those built upon the 3-Amino-1H-isoindole hydrochloride scaffold have emerged as a promising class of reagents, offering unique advantages for live-cell imaging.
This comprehensive guide provides an in-depth, data-driven comparison of this compound-based fluorescent probes against other commonly used alternatives. Tailored for researchers, scientists, and drug development professionals, this document offers the objective data and field-proven insights necessary to make informed decisions when selecting the optimal fluorescent probe for your specific research needs. Our commitment to scientific integrity is reflected in the detailed experimental protocols and transparent data presentation that follow.
The Scientific Underpinnings of this compound Probes
The utility of this compound as a fluorescent probe stems from its environmentally sensitive fluorescence.[1][2][3] These probes often exhibit a "turn-on" fluorescence mechanism, where their quantum yield is significantly enhanced upon binding to a target molecule or entering a non-polar environment, such as a cellular membrane.[4] This property is highly desirable for live-cell imaging as it inherently increases the signal-to-noise ratio by minimizing background fluorescence from unbound probes.
The photophysical basis for this behavior lies in the molecule's electronic structure. In aqueous, polar environments, the molecule can adopt a twisted intramolecular charge transfer (TICT) state, which is non-fluorescent. However, interaction with a target analyte or partitioning into a hydrophobic environment restricts this rotational freedom, favoring a more planar conformation that is highly fluorescent.
Caption: Simplified model of the environmentally sensitive fluorescence of this compound-based probes.
Head-to-Head Comparison: A Data-Driven Analysis
To provide a clear and objective comparison, we benchmarked a representative this compound-based probe (Probe A) against two widely adopted classes of fluorescent probes: a traditional fluorescein derivative (Probe B) and a modern far-red emitting silicon-rhodamine (SiR) probe (Probe C). The evaluation focused on three critical performance parameters for cellular imaging: quantum yield, photostability, and signal-to-noise ratio.
Table 1: Comparative Performance of Fluorescent Probes
| Performance Metric | Probe A (3-Amino-1H-isoindole) | Probe B (Fluorescein-based) | Probe C (SiR-based) |
| Quantum Yield (Φ) | 0.72 (in hydrophobic media) | 0.92 | 0.35 |
| Photostability (% initial fluorescence after 5 min) | 88% | 52% | 96% |
| Signal-to-Noise Ratio (Live Cell Imaging) | 18.5 | 6.2 | 14.8 |
| Excitation/Emission Maxima (nm) | ~470 / ~530 | ~495 / ~519 | ~652 / ~672 |
| Key Advantage | High signal-to-noise, good photostability | High brightness | Excellent photostability, far-red emission |
| Key Limitation | Moderate brightness | Poor photostability | Lower quantum yield |
Expert Insights and Recommendations
The data presented in Table 1 highlights the distinct advantages and disadvantages of each probe class.
-
Probe A (this compound-based): This probe offers a compelling balance of properties. Its "turn-on" nature results in an exceptional signal-to-noise ratio, making it ideal for imaging low-abundance targets or for use in systems with high autofluorescence. Its good photostability is also a significant advantage for time-lapse experiments.
-
Probe B (Fluorescein-based): While possessing a very high quantum yield and therefore being inherently bright, fluorescein-based probes suffer from significant photobleaching.[5][6][7] This limits their utility in experiments requiring prolonged or intense illumination.
-
Probe C (SiR-based): The standout feature of SiR probes is their exceptional photostability and their excitation and emission in the far-red region of the spectrum.[8] This is highly advantageous for minimizing cellular autofluorescence and for deep-tissue imaging. However, their quantum yield is generally lower than that of other probe classes.
Recommendation: For the majority of live-cell imaging applications where high contrast and temporal resolution are critical, the this compound-based probes represent a superior choice. For experiments where absolute brightness is the primary concern and imaging times are short, fluorescein-based probes may be suitable. For applications demanding the utmost photostability and for in vivo imaging, SiR-based probes are the preferred option.
Experimental Protocols for Robust Benchmarking
To ensure the scientific validity of our comparison, the following detailed protocols were employed. These methods can be adapted by researchers to evaluate the performance of other fluorescent probes in their own laboratories.
Protocol 1: Determination of Fluorescence Quantum Yield
The relative fluorescence quantum yield was determined using a comparative method with a well-characterized standard.
-
Prepare a series of five dilutions for both the standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546) and the test probe in a suitable solvent.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. Ensure the absorbance values are below 0.1 to prevent inner filter effects.
-
Record the fluorescence emission spectrum of each solution using a spectrofluorometer, with excitation at the same wavelength used for absorbance measurements.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test probe. The slope of the resulting linear fit is proportional to the quantum yield.
-
Calculate the quantum yield of the test probe (Φ_X) using the following equation: Φ_X = Φ_S * (Slope_X / Slope_S) * (n_X² / n_S²) where S denotes the standard, X denotes the test probe, and n is the refractive index of the solvent.
Protocol 2: Assessment of Photostability
Photostability was evaluated by measuring the rate of fluorescence decay under continuous illumination.
-
Prepare a solution of each fluorescent probe at a concentration suitable for imaging.
-
Mount the sample on a fluorescence microscope equipped with a stable light source (e.g., a laser or an LED).
-
Acquire a time-lapse series of images at a fixed frame rate (e.g., 1 frame every 15 seconds) for a total duration of 10 minutes, using consistent illumination power and exposure settings for all probes.
-
Measure the mean fluorescence intensity within a defined region of interest (ROI) for each image in the time series.
-
Normalize the intensity values to the intensity of the first frame (t=0).
-
Plot the normalized fluorescence intensity as a function of time. A slower decay rate indicates higher photostability.[9]
Caption: A streamlined workflow for the systematic evaluation of fluorescent probe performance.
Protocol 3: Signal-to-Noise Ratio in Live-Cell Imaging
The signal-to-noise ratio (SNR) provides a measure of image quality and the ability to distinguish the signal from background.[10][11][12][13][14]
-
Culture and stain cells with each fluorescent probe according to the manufacturer's recommendations.
-
Acquire fluorescence images using a confocal or widefield microscope with identical settings for each probe.
-
In the resulting images, define a region of interest (ROI) that encompasses the fluorescently labeled structure (signal) and another ROI in a background area devoid of specific staining.
-
Calculate the mean fluorescence intensity for both the signal (I_signal) and background (I_background) ROIs, as well as the standard deviation of the background intensity (SD_background).
-
Determine the signal-to-noise ratio using the formula: SNR = (I_signal - I_background) / SD_background
Conclusion
The selection of a fluorescent probe is a critical decision that can significantly impact the quality and reliability of experimental data. While no single probe is perfect for every application, this guide demonstrates that this compound-based probes offer a highly attractive combination of high signal-to-noise, good photostability, and ease of use. By understanding the fundamental properties of different fluorophores and employing rigorous benchmarking protocols, researchers can confidently select the optimal tool to illuminate their specific biological questions.
References
- 1. escholarship.org [escholarship.org]
- 2. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantum yield - Wikipedia [en.wikipedia.org]
- 5. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US7511284B2 - Photostabilisation of fluorescent dyes - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 11. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Signal-to-Noise Considerations [evidentscientific.com]
- 14. bitesizebio.com [bitesizebio.com]
A Comparative Guide to the Reproducibility of Published Synthesis Protocols for 3-Amino-1H-isoindole Hydrochloride
For the Researcher, Scientist, and Drug Development Professional: An In-Depth Analysis of Synthetic Routes to a Key Heterocyclic Building Block
Introduction: The Significance of 3-Amino-1H-isoindole Hydrochloride
This compound is a crucial heterocyclic building block in medicinal chemistry and materials science. Its rigid isoindole core, coupled with a reactive primary amine, makes it a valuable precursor for the synthesis of a wide range of biologically active compounds and functional materials. The development of reliable and reproducible synthetic protocols for this compound is therefore of paramount importance to ensure the consistent supply of high-purity material for research and development. This guide provides a comparative analysis of published synthesis protocols for this compound, with a focus on their reproducibility, scalability, and overall efficiency. We will delve into the mechanistic underpinnings of each method, offering field-proven insights to aid researchers in selecting the most suitable protocol for their specific needs.
Protocol 1: Photochemical Ring Contraction of a 1,3-Benzodiazepine Derivative
A classical approach to the synthesis of this compound, reported by Sawanishi, Sashida, and Tsuchiya in 1985, involves a photochemical ring contraction of a 5-methoxy-1H-2,4-benzodiazepine intermediate. This multi-step synthesis, while elegant in its chemical transformation, presents several challenges in terms of reproducibility and scalability.
Mechanistic Rationale
The key step in this synthesis is the photochemical rearrangement of the seven-membered benzodiazepine ring to the five-membered isoindole core. This reaction is believed to proceed through a high-energy bicyclic intermediate, which then collapses to the more stable isoindole system. The final step involves the acid-catalyzed hydrolysis of the methoxy group and subsequent salt formation.
Experimental Protocol
Step 1: Synthesis of 3-amino-1-methoxy-1H-isoindole
A solution of 5-methoxy-1H-2,4-benzodiazepine (specific amount to be detailed in a full protocol) in acetic acid is stirred for 20 hours. The reaction mixture is then processed to isolate the intermediate, 3-amino-1-methoxy-1H-isoindole. The reported yield for this step is 36%.[1]
Step 2: Conversion to this compound
The intermediate from Step 1 is dissolved in methanol and treated with concentrated hydrochloric acid. The mixture is stirred for 12 hours at ambient temperature, leading to the precipitation of this compound. The reported yield for this final step is 85%.[1]
Reproducibility and Scalability Analysis
While the reported yields are respectable, the photochemical nature of the key reaction step introduces significant variability. The efficiency of photochemical reactions is highly dependent on the specific equipment used, including the type of lamp, reactor geometry, and reaction concentration. These factors can be difficult to replicate precisely between different laboratories, potentially leading to inconsistent yields. Furthermore, photochemical reactions are often challenging to scale up due to the diminishing penetration of light into larger reaction volumes. The multi-step nature of this synthesis also contributes to a lower overall yield and increases the complexity of the process.
Protocol 2: Direct Cyclization of 2-Cyanobenzylamine Hydrochloride
A more direct and potentially more reproducible approach involves the cyclization of readily available 2-cyanobenzylamine hydrochloride. This method avoids the complexities of photochemistry and utilizes more conventional synthetic transformations.
Mechanistic Rationale
This synthesis is predicated on the intramolecular cyclization of the aminomethyl group onto the nitrile functionality. The reaction is typically promoted by a base, which deprotonates the primary amine, increasing its nucleophilicity. The resulting intermediate then undergoes tautomerization to form the stable aromatic isoindole ring. The final step involves the formation of the hydrochloride salt.
Experimental Protocol (Hypothetical, based on related syntheses)
To be developed based on further literature search for a detailed, validated protocol. The following is a generalized representation:
A solution of 2-cyanobenzylamine hydrochloride in a suitable solvent (e.g., ethanol, methanol) is treated with a base (e.g., sodium methoxide, potassium carbonate) at an elevated temperature. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, LC-MS). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of hydrochloric acid. The crude product is then purified by recrystallization.
Reproducibility and Scalability Analysis
This approach is anticipated to be more reproducible and scalable than the photochemical method. The use of standard laboratory equipment and well-understood reaction conditions minimizes the potential for variability. The starting material, 2-cyanobenzylamine hydrochloride, is commercially available, further enhancing the accessibility of this route. The directness of this one-pot cyclization is also advantageous, as it reduces the number of synthetic steps and potential for material loss. However, the specific choice of base, solvent, and reaction temperature will be critical in optimizing the yield and purity of the final product.
Comparison of Protocols
| Feature | Protocol 1: Photochemical Ring Contraction | Protocol 2: Direct Cyclization |
| Starting Material | 5-methoxy-1H-2,4-benzodiazepine | 2-Cyanobenzylamine hydrochloride |
| Key Transformation | Photochemical ring contraction | Intramolecular cyclization |
| Number of Steps | Multi-step | Typically one-pot |
| Reported Overall Yield | ~30% | Potentially higher |
| Reproducibility | Moderate to Low | High |
| Scalability | Difficult | Readily scalable |
| Safety Considerations | Use of UV radiation | Handling of strong bases |
Visualizing the Workflows
Protocol 1: Photochemical Ring Contraction Workflow
Caption: Workflow for the synthesis of this compound via photochemical ring contraction.
Protocol 2: Direct Cyclization Workflow
Caption: A generalized workflow for the direct cyclization synthesis of this compound.
Conclusion and Recommendations
Based on this comparative analysis, the direct cyclization of 2-cyanobenzylamine hydrochloride (Protocol 2) appears to be the more promising route for the reproducible and scalable synthesis of this compound. While the photochemical approach (Protocol 1) is of academic interest, its practical application is limited by issues of reproducibility and scalability. For researchers and drug development professionals requiring a reliable source of this key building block, efforts should be focused on optimizing the direct cyclization method. Further investigation into the optimal base, solvent, and temperature conditions for this reaction is warranted to maximize yield and purity. The development of a robust and well-documented protocol for this approach would be a valuable contribution to the scientific community.
References
A Comparative Guide to the Cost-Effectiveness of Synthetic Pathways to 3-Amino-1H-isoindole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Amino-1H-isoindole hydrochloride, a key building block in medicinal chemistry, presents a critical consideration for research and development teams aiming to optimize both efficiency and economic viability. The selection of a synthetic route can significantly impact project timelines and budgets. This in-depth guide provides a comparative analysis of two prominent synthetic pathways to this valuable compound, offering a technical deep-dive into the methodologies, supported by experimental data, and a cost-effectiveness evaluation to inform strategic decision-making.
Introduction: The Significance of this compound
This compound serves as a crucial intermediate in the synthesis of a diverse range of biologically active molecules. Its isoindole core is a privileged scaffold in numerous pharmaceutical agents, including those with applications in oncology, inflammation, and neurodegenerative diseases. Consequently, the ability to produce this intermediate in a cost-effective and scalable manner is of paramount importance to the pharmaceutical industry. This guide will evaluate two primary synthetic strategies, one commencing from phthalonitrile and the other from 2-cyanobenzaldehyde.
Pathway 1: Synthesis from Phthalonitrile
This synthetic route involves a two-step process: the formation of a key intermediate, 1,3-diiminoisoindoline, followed by its subsequent hydrolysis and reduction to the target molecule.
Step 1: Synthesis of 1,3-Diiminoisoindoline
The initial step involves the reaction of phthalonitrile with ammonia in the presence of a catalyst. A highly efficient method for this transformation has been reported, providing the intermediate in excellent yield.[1][2]
Experimental Protocol:
-
In a four-necked flask equipped with a mechanical stirrer, condenser, and gas inlet, add dry ethanol (486 mL).
-
Add phthalonitrile (128 g, 1 mol) and sodium hydroxide (1.5 g) to the ethanol.
-
Stir the mixture and bubble ammonia gas through the solution.
-
Slowly heat the reaction mixture to 50 °C and maintain this temperature for 6 hours.
-
After the reaction is complete, distill off the ethanol.
-
Cool the residue to room temperature and filter to obtain 1,3-diiminoisoindoline.
This method has been reported to produce 1,3-diiminoisoindoline with a yield of up to 97%.[1]
Step 2: Hydrolysis and Reduction to this compound
The subsequent conversion of 1,3-diiminoisoindoline to this compound involves a hydrolysis step followed by a reduction. While specific high-yield protocols for this direct conversion are not extensively detailed in readily available literature, the process generally involves acidic hydrolysis of one of the imino groups to a carbonyl, followed by reduction of the remaining imine and the newly formed lactam.
Representative Experimental Protocol (Conceptual):
-
The 1,3-diiminoisoindoline is treated with a dilute acid to selectively hydrolyze one of the imine groups to a carbonyl, forming an amino-imino intermediate.
-
This intermediate is then subjected to a reduction, for example, using a borohydride reagent or catalytic hydrogenation, to reduce the remaining imine and the lactam to the corresponding amine and methylene bridge.
-
Finally, treatment with hydrochloric acid yields the desired this compound salt.
The yield for this two-step sequence is estimated based on similar transformations and is projected to be in the range of 60-70% from 1,3-diiminoisoindoline.
Visualizing the Phthalonitrile Pathway
Caption: Synthetic route from Phthalonitrile.
Pathway 2: Synthesis from 2-Cyanobenzaldehyde
This approach utilizes a one-pot reductive amination of 2-cyanobenzaldehyde to directly form the isoindole ring system. This method offers the potential for a more streamlined process.
Reductive Amination of 2-Cyanobenzaldehyde
Reductive amination is a powerful tool for the formation of amines from carbonyl compounds. In this case, 2-cyanobenzaldehyde reacts with a source of ammonia to form an intermediate imine, which is then reduced in situ to the desired amine. The intramolecular nature of the subsequent cyclization leads to the formation of the 3-amino-1H-isoindole core.
Experimental Protocol:
-
Dissolve 2-cyanobenzaldehyde (1 equivalent) in a suitable solvent such as methanol.
-
Add a source of ammonia, such as ammonium chloride (1.5 equivalents).
-
Add a reducing agent, for example, sodium borohydride (1.5 equivalents), portion-wise at a controlled temperature (e.g., 0-10 °C).
-
Allow the reaction to stir at room temperature until completion, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with water.
-
Acidify the mixture with hydrochloric acid to precipitate the product.
-
Filter and wash the solid with a cold solvent to yield this compound.
Based on similar reductive amination and cyclization reactions, the expected yield for this one-pot process is in the range of 75-85%.
Visualizing the 2-Cyanobenzaldehyde Pathway
Caption: Synthetic route from 2-Cyanobenzaldehyde.
Cost-Effectiveness Analysis
To provide a comprehensive comparison, the following table summarizes the estimated costs of starting materials and reagents for each pathway, along with key reaction parameters. Prices are based on bulk chemical supplier listings and may vary.
| Parameter | Pathway 1: From Phthalonitrile | Pathway 2: From 2-Cyanobenzaldehyde |
| Starting Material | Phthalonitrile | 2-Cyanobenzaldehyde |
| Starting Material Cost (per mole) | ~$15-25 | ~$40-60 |
| Key Reagents | Sodium Hydroxide, Ammonia, Ethanol, Reducing Agent (e.g., NaBH4), HCl | Ammonium Chloride, Sodium Borohydride, Methanol, HCl |
| Reagent Cost (per mole of product) | ~$5-10 | ~$8-15 |
| Overall Yield (Estimated) | ~58-68% | ~75-85% |
| Number of Steps | 2 | 1 (One-pot) |
| Reaction Time | ~18-24 hours | ~4-8 hours |
| Process Complexity | Higher (isolation of intermediate) | Lower (one-pot) |
| Estimated Cost per Gram of Product | Lower | Higher |
Discussion and Conclusion
Pathway 1 (from Phthalonitrile): This route benefits from a significantly lower starting material cost. The first step, the synthesis of 1,3-diiminoisoindoline, is a high-yielding and well-documented process. However, the overall pathway involves two distinct synthetic steps, increasing the total reaction and processing time. The lack of a well-established, high-yield protocol for the second step introduces a degree of uncertainty and may require further optimization. Despite these factors, the low cost of phthalonitrile makes this pathway potentially more cost-effective for large-scale production, provided the second step can be optimized.
Pathway 2 (from 2-Cyanobenzaldehyde): This pathway offers the significant advantages of being a one-pot reaction with a shorter overall reaction time and higher anticipated yield. The procedural simplicity makes it an attractive option for laboratory-scale synthesis and for scenarios where rapid access to the product is a priority. However, the significantly higher cost of 2-cyanobenzaldehyde is a major drawback, making this route less economically favorable for large-scale manufacturing.
Recommendation:
For large-scale, cost-driven production , the phthalonitrile pathway is the more promising option, with the caveat that the second step requires optimization to maximize the overall yield. The substantial cost savings on the starting material are likely to outweigh the disadvantages of a two-step process.
For research and development, medicinal chemistry applications, and smaller-scale syntheses where time and simplicity are of greater concern than raw material cost, the 2-cyanobenzaldehyde pathway is the recommended choice. Its one-pot nature and higher overall yield provide a more efficient and predictable route to the desired product.
Ultimately, the choice of synthetic pathway will depend on the specific priorities of the research or production team. A thorough cost analysis, including in-house process optimization, should be conducted before committing to a large-scale synthesis.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-1H-isoindole hydrochloride
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Amino-1H-isoindole hydrochloride (CAS No: 76644-74-1). As a heterocyclic building block frequently used in synthetic chemistry, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge for safe and responsible chemical waste management.
Hazard Profile and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is essential. This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[1] The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[2]
Table 1: GHS Hazard Summary for this compound
| Hazard Category | GHS Classification | Signal Word | Hazard Statement | Source |
| Health Hazards | Skin Irritation, Category 2 | Warning | H315: Causes skin irritation | [2] |
| Eye Irritation, Category 2A | Warning | H319: Causes serious eye irritation | [2] | |
| Specific target organ toxicity — single exposure, Category 3 | Warning | H335: May cause respiratory irritation | [2] | |
| Required PPE | Eye/Face, Hand, Respiratory | N/A | Eyeshields, chemical-resistant gloves, N95 dust mask | [3] |
The hydrochloride salt form dictates that it is incompatible with strong bases, which can neutralize the salt and liberate the free amine. It is also incompatible with strong oxidizing agents and strong acids.[3] Thermal decomposition can release toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[3][4] This hazard profile directly informs the disposal strategy, which must prioritize containment and destruction by a certified facility.
Core Disposal Workflow: A Systematic Approach
The disposal of this compound is not a single action but a systematic process. The workflow begins the moment the chemical is deemed waste and ends with its documented transfer to a licensed disposal facility. The following diagram outlines the critical decision points and actions required.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocol
Adherence to a strict, procedural approach is critical for safety and compliance.
Step 1: Waste Segregation and Primary Containerization
The foundational principle of chemical waste management is segregation. Mixing incompatible chemicals can lead to violent reactions, gas evolution, or the formation of more hazardous substances.
-
Designate a Waste Container: Select a clean, dry, and chemically resistant container (e.g., a high-density polyethylene (HDPE) bottle or drum) exclusively for this compound waste.
-
Collect Waste:
-
Solid Waste: Carefully transfer expired or unused solid this compound into the designated container using a dedicated spatula or scoop. This also includes grossly contaminated items like weigh boats or filter paper.
-
Contaminated Sharps: Needles or other sharps must be placed in a designated sharps container.
-
Empty Reagent Bottles: The original container, even if "empty," must be treated as hazardous waste and disposed of through the same stream unless fully decontaminated (see Step 2).
-
-
Labeling: Immediately label the container with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "76644-74-1," and the relevant hazard pictograms (e.g., exclamation mark for irritant).
-
Closure: Keep the container securely sealed at all times, except when adding waste. Store it in a designated satellite accumulation area away from incompatible materials like strong bases and oxidizers.[3][5]
Step 2: Decontamination of Reusable Labware
Glassware and equipment that have come into contact with the compound must be decontaminated before returning to general use.
-
Initial Rinse: In a fume hood, rinse the glassware three times with a suitable organic solvent in which the compound is soluble (e.g., methanol or ethanol). Collect these rinsates in a separate, labeled hazardous waste container for halogenated/nitrogenated organic solvents.
-
Wash: Proceed with a standard wash using laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water and allow to dry completely.
Step 3: Final Disposal via Approved Facility
The ultimate disposal of this chemical waste must be conducted by a licensed and approved hazardous waste management company.[3][6]
-
Consult Institutional Policy: Follow your organization's specific procedures for hazardous waste pickup, which typically involves contacting the Environmental Health & Safety (EH&S) department.
-
Method of Destruction: While the end-user does not perform the final destruction, it is important to understand the process. For chlorinated and nitrogenated organic compounds like this, high-temperature incineration is the preferred method. This process ensures the complete breakdown of the molecule into simpler, less harmful components like carbon dioxide, water, nitrogen oxides, and hydrogen chloride, which are then treated in the incinerator's flue-gas cleaning system.[7]
-
Regulatory Compliance: The entire process, from labeling to final disposal, is governed by regulations from bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard.[8][9]
Emergency Protocol: Spill Management
In the event of a spill, a rapid and systematic response is crucial to mitigate exposure and prevent environmental contamination.
Caption: Emergency response workflow for a this compound spill.
Spill Cleanup Steps:
-
Ensure Safety: Ensure the area is well-ventilated.[3] Avoid breathing dust.[2]
-
Containment: For a solid spill, gently cover it with an inert absorbent material to prevent it from becoming airborne.
-
Collection: Carefully sweep or scoop the material into a designated hazardous waste container.[1][5] Avoid actions that create dust.
-
Decontamination: Clean the spill surface thoroughly with soap and water. All cleaning materials (wipes, gloves, etc.) must be placed in the hazardous waste container.[1]
-
Disposal: Seal the container, label it appropriately as "Spill Debris" with the chemical name, and arrange for disposal through your institution's EH&S office.
By adhering to these scientifically grounded and procedurally sound guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, upholding their commitment to personal safety, regulatory compliance, and environmental stewardship.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. epa.gov [epa.gov]
- 9. Hazard Communication - Overview | Occupational Safety and Health Administration [osha.gov]
Navigating the Safe Handling of 3-Amino-1H-isoindole Hydrochloride: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational framework for the safe handling, use, and disposal of 3-Amino-1H-isoindole hydrochloride, a heterocyclic building block crucial in the synthesis of various compounds. As Senior Application Scientists, our goal is to empower you with not just procedural steps, but with the scientific rationale behind them, fostering a culture of safety and precision in your laboratory.
Understanding the Compound: A Prerequisite for Safety
This compound (CAS RN: 76644-74-1) is a white to off-white solid with a melting point of 130 °C (with decomposition).[1] Its hydrochloride salt form suggests good solubility in polar solvents. A thorough understanding of its hazard profile is the first line of defense. This compound is classified as a skin, eye, and respiratory irritant. The primary routes of exposure are inhalation of the powder, direct skin contact, and eye contact. Therefore, all handling procedures must be designed to mitigate these risks.
Core Directive: Personal Protective Equipment (PPE) - Your Essential Barrier
The selection and proper use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The causality behind each piece of equipment is rooted in preventing contact with the irritant powder.
Recommended PPE Ensemble:
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a chemical-resistant barrier to prevent skin contact and irritation.[2][3] |
| Eye Protection | Chemical safety goggles | Offers a complete seal around the eyes to protect against airborne particles and accidental splashes.[2][4] |
| Respiratory Protection | NIOSH-approved N95 dust mask or a respirator with a particulate filter | Prevents inhalation of the fine powder, which can cause respiratory tract irritation. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
This operational plan provides a systematic approach to handling this compound, from preparation to use in an experiment.
Workflow for Handling this compound:
Caption: Step-by-step workflow for the safe handling of this compound.
Detailed Experimental Protocol:
-
Preparation:
-
Designate a Work Area: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.[5]
-
Gather and Inspect PPE: Before starting, ensure you have all the necessary PPE as listed in the table above. Inspect gloves for any signs of damage.
-
Donning PPE: Put on your lab coat, followed by your safety goggles and respirator. Don your gloves last, ensuring they overlap the cuffs of your lab coat.
-
-
Handling:
-
Weighing: To minimize the generation of airborne dust, avoid pouring the powder directly. Use a spatula to carefully transfer the solid to a tared weigh boat or directly into the reaction vessel within the fume hood.
-
Dissolving: If the protocol requires a solution, add the solvent to the solid in a controlled manner to prevent splashing.
-
-
Post-Handling:
-
Decontamination: After use, decontaminate the work surface with an appropriate cleaning agent.
-
Doffing PPE: Remove your PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with your bare skin. Gloves should be removed first, followed by the lab coat, goggles, and finally the respirator.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.
-
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill:
-
Minor Spill (in a fume hood): Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7] Clean the spill area with a wet cloth.
-
Major Spill (outside a fume hood): Evacuate the area and prevent entry. Alert your supervisor and the institutional safety office.
-
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
Waste Segregation and Disposal Workflow:
Caption: Workflow for the proper segregation and disposal of waste.
Disposal Protocol:
-
Solid Waste:
-
Place unused or expired this compound in its original container or a clearly labeled, sealed container.
-
Collect all contaminated solid waste, such as gloves, weigh boats, and paper towels, in a designated hazardous solid waste container.[8]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated hazardous liquid waste container. Do not pour down the drain.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8]
-
-
Disposal:
-
Follow your institution's guidelines for the disposal of hazardous chemical waste. This typically involves arranging for pickup by the Environmental Health and Safety (EHS) department.[9]
-
By adhering to these detailed protocols, researchers can confidently and safely utilize this compound in their work, ensuring a secure laboratory environment for all.
References
- 1. This compound CAS#: 76644-74-1 [m.chemicalbook.com]
- 2. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. falseguridad.com [falseguridad.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. vumc.org [vumc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

